(-)-Gallocatechin gallate
説明
This compound has been reported in Camellia sinensis, Potentilla erecta, and other organisms with data available.
特性
IUPAC Name |
[(2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBWREPUVVBILR-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195144 | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-96-9, 68-22-4 | |
| Record name | (-)-Gallocatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Gallocatechol gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Gallocatechin gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCATECHIN GALLATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRW3C4Y31Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ent-Gallocatechin 3-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Gallocatechin gallate natural sources and biosynthesis
An In-depth Technical Guide to (-)-Gallocatechin Gallate: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (GCG), a bioactive polyphenol found in various plant sources. This document details its natural distribution, biosynthetic pathways, and the experimental protocols for its extraction, purification, and quantification.
Natural Sources of this compound
This compound is a flavan-3-ol, a class of flavonoids, predominantly found in the leaves of the tea plant (Camellia sinensis).[1][2] While tea is the most significant dietary source, GCG is also present in other plant-based foods, including certain fruits, and cocoa.[3] The concentration of GCG can vary considerably depending on the plant species, cultivar, growing conditions, and processing methods.
Quantitative Data of this compound in Natural Sources
The following table summarizes the quantitative data for GCG content in various natural sources, primarily focusing on different types of tea, where it is most abundant.
| Natural Source | Specific Variety/Condition | This compound (GCG) Content | Reference(s) |
| Tea (Camellia sinensis) | Green Tea | Significantly higher than other tea types | [4] |
| Green Tea (general) | 2.6 mg/100g (brewed) | [5] | |
| Black Tea (brewed) | 23.1 mg/100g (total galloylated catechins) | [5] | |
| Woojeon Green Tea (first flush) | Significantly decreased with later plucking | [6] | |
| Sejak Green Tea (second flush) | Significantly decreased with later plucking | [6] | |
| Joongjak Green Tea (third flush) | Significantly decreased with later plucking | [6] | |
| Daejak Green Tea (fourth flush) | Significantly decreased with later plucking | [6] | |
| Berries | White Chinese Bayberry | Contains epigallocatechin gallate | [7] |
Biosynthesis of this compound
The biosynthesis of this compound in plants, particularly in Camellia sinensis, is a complex process originating from the phenylpropanoid pathway. This pathway provides the foundational precursors for flavonoid biosynthesis. The formation of the galloylated catechin, GCG, involves several key enzymatic steps.
The biosynthesis of the gallic acid moiety, which is esterified to the gallocatechin backbone, is also crucial. Evidence suggests that gallic acid can be synthesized via the dehydrogenation of shikimic acid.[8]
The galloylation of catechins is catalyzed by specific acyltransferases. Studies have identified UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) as key enzymes in this process.[9] β-glucogallin, formed from gallic acid and UDP-glucose, acts as the galloyl donor for the esterification of catechins like (-)-epigallocatechin to form their respective gallates.[9][10] Serine carboxypeptidase-like acyltransferases (SCPLs) have also been implicated in the galloylation of catechins.
Biosynthetic Pathway Diagram
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (-)-Gallocatechin Gallate and (-)-Epigallocatechin Gallate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Green tea catechins, a class of polyphenolic compounds, have garnered significant attention for their diverse and potent biological activities. Among these, (-)-gallocatechin gallate (GCG) and (-)-epigallocatechin gallate (EGCG) are two of the most abundant and researched. Structurally, both are esters of gallic acid and a catechin base; the key difference lies in the stereochemistry at the C2 and C3 positions of the C-ring. This subtle structural variance can lead to significant differences in their biological effects. This technical guide provides a comprehensive comparison of the biological activities of GCG and EGCG, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in their understanding and future investigations.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological potency of GCG and EGCG.
Table 1: Comparative Antioxidant Activity
| Antioxidant Assay | GCG (IC50) | EGCG (IC50) | Reference |
| DPPH Radical Scavenging Activity | Not explicitly found | 77.2% scavenging at 400 µM | |
| ABTS Radical Scavenging Activity | Not explicitly found | Stronger than EGC, ECG, EC, and C | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Inflammatory Marker | Cell Line | GCG (% Inhibition) | EGCG (% Inhibition) | Reference |
| IL-6 Production | Human RA Synovial Fibroblasts | Not explicitly found | 59% | [2] |
| IL-8 Production | Human RA Synovial Fibroblasts | Not explicitly found | 57% | [2] |
| COX-2 Expression | Human RA Synovial Fibroblasts | Not explicitly found | 86% | [2] |
Note: The provided data for anti-inflammatory activity did not include a direct comparison with GCG in the same study. The data for EGCG is presented to establish a benchmark.
Table 3: Comparative Anticancer Activity (IC50 Values in µM)
| Cancer Cell Line | GCG (IC50) | EGCG (IC50) | Reference |
| WI38VA (SV40 transformed human fibroblasts) | Not explicitly found | 10 | [3] |
| Caco-2 (Human colorectal adenocarcinoma) | Not explicitly found | Not specified, but showed growth inhibition | [3] |
| Hs578T (Human breast carcinoma) | Not explicitly found | Not specified, but showed growth inhibition | [3] |
| A549 (Human lung carcinoma) | Not explicitly found | 60.55 ± 1.0 | [4] |
| HeLa (Human cervical cancer) | Not explicitly found | 47.9 | [5] |
| MCF-7 (Human breast adenocarcinoma) | Not explicitly found | 37.7 | [5] |
Note: Direct comparative IC50 values for GCG in these specific cancer cell lines were not found in the searched literature. The data for EGCG is provided as a reference for its anticancer potency.
Detailed Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, this section details the protocols for the key assays used to evaluate the biological activities of GCG and EGCG.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of the test compounds (GCG and EGCG) in the same solvent.
-
In a 96-well microplate or cuvettes, mix a defined volume of the DPPH solution with different concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound[6][7][8].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solvent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.
-
Protocol:
-
Seed the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GCG and EGCG for a specific duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is also included.
-
After the treatment period, add a solution of MTT (typically 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve[9][10][11].
-
ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Quantification (IL-6 and IL-8)
ELISA is a widely used immunological assay to quantify soluble proteins such as cytokines in biological samples.
-
Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is also specific for the cytokine but binds to a different epitope, is then added. This detection antibody is either directly conjugated to an enzyme or is subsequently detected by an enzyme-conjugated secondary antibody. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for IL-6 or IL-8 and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants (from cells treated with or without GCG/EGCG and an inflammatory stimulus like LPS or TNF-α) and standards of known cytokine concentrations to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve[12][13][14][15][16].
-
Modulation of Key Signaling Pathways
Both GCG and EGCG exert their biological effects by modulating various intracellular signaling pathways. The presence of the galloyl moiety in both molecules is believed to be a key structural feature for these interactions. While much of the detailed research has focused on EGCG, the similar structural components suggest that GCG may act through comparable mechanisms.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic diseases, including cancer. EGCG has been extensively shown to inhibit the NF-κB pathway[17][18].
-
Mechanism of Inhibition by EGCG: EGCG can inhibit NF-κB activation through multiple mechanisms, including:
-
Inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Preventing the nuclear translocation of the p65 subunit of NF-κB.
-
Directly interacting with and inhibiting the activity of IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation.
-
While direct evidence for GCG's effect on this pathway is less documented, its structural similarity to EGCG, particularly the galloyl group, suggests it may also possess NF-κB inhibitory activity.
References
- 1. Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. 2.4. DPPH Radical Scavenging Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. lifeome.com [lifeome.com]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of (-)-Gallocatechin Gallate: An In Vitro Technical Guide
A Comprehensive Examination of the Cellular and Molecular Mechanisms of a Promising Neuroprotective Agent for Researchers, Scientists, and Drug Development Professionals
Introduction: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The quest for effective therapeutic agents has led to a growing interest in natural compounds with neuroprotective properties. Among these, (-)-gallocatechin gallate (GCG), a flavonoid found in green tea, has emerged as a molecule of interest. This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of GCG, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective and antioxidant capacities of this compound have been quantified in various in vitro models. The following tables summarize the key findings from a comparative study involving GCG and other catechins in a glutamate-induced oxidative stress model using mouse hippocampal neuronal HT22 cells.[1][2]
Table 1: Comparative Antioxidant Activity of Catechins
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound (GCG) | 7.29 |
| (-)-Epigallocatechin gallate (EGCG) | 2.52 |
| Gallocatechin (GC) | 19.27 |
| Epicatechin gallate (ECG) | 41.4 |
| Epicatechin (EC) | 52.17 |
| Vitamin C (Positive Control) | 7.18 |
| Data sourced from a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay. A lower IC50 value indicates stronger antioxidant activity.[1] |
Table 2: Neuroprotective Effect of Catechins on Glutamate-Induced Cytotoxicity in HT22 Cells
| Treatment (5mM Glutamate + Catechin) | Concentration (µM) | Cell Viability (%) |
| This compound (GCG) | 50 | 55 |
| 100 | 96 | |
| (-)-Epigallocatechin gallate (EGCG) | 50 | >60 (highest at this concentration) |
| 100 | Neurotoxic | |
| 200 | Neurotoxic | |
| Cell viability was assessed against a glutamate-only treated group, which showed a 60% reduction in survival.[1] Of note, GCG did not exhibit cytotoxicity at concentrations of 100 µM and 200 µM in the absence of glutamate, a contrast to the observed neurotoxicity of EGCG at similar concentrations.[1] |
Core Mechanisms of Neuroprotection
In vitro studies reveal that GCG exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and modulating key signaling pathways involved in cell death.
Antioxidant Activity and Reduction of Reactive Oxygen Species (ROS)
GCG demonstrates potent antioxidant effects, comparable to that of Vitamin C.[1] Its primary mechanism involves the scavenging of free radicals, thereby reducing cellular oxidative stress.[1] This has been confirmed through both DPPH assays and 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) staining, which visualizes intracellular ROS levels.[1][2] Treatment with GCG was shown to significantly reduce the accumulation of ROS in neuronal cells exposed to glutamate-induced excitotoxicity.[1]
Regulation of Intracellular Calcium Influx
Excessive glutamate can lead to a massive influx of calcium (Ca2+) into neurons, a key trigger for excitotoxicity and subsequent cell death pathways.[1][2] Experimental evidence indicates that GCG treatment effectively reduces the glutamate-induced increase in intracellular Ca2+.[1][2] This stabilization of calcium homeostasis is a critical aspect of its neuroprotective action.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), are centrally involved in orchestrating cellular responses to stress, including apoptosis.[1][2] In the context of glutamate-induced neurotoxicity, the phosphorylation and subsequent activation of ERK and JNK are associated with neuronal cell death.[1] GCG has been shown to inhibit the glutamate-induced phosphorylation of both ERK and JNK in a concentration-dependent manner, effectively suppressing these pro-apoptotic signals.[1][2]
Experimental Protocols
This section details the methodologies employed in the in vitro assessment of this compound's neuroprotective effects.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Mouse hippocampal neuronal HT22 cells are a standard model for studying glutamate-induced oxidative stress as they lack functional ionotropic glutamate receptors, making them suitable for investigating non-receptor-mediated excitotoxicity.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: To induce oxidative stress and cell death, HT22 cells are treated with 5 mM glutamate for a specified period, typically 8 to 24 hours.[1]
Antioxidant Capacity Assessment (DPPH Assay)
-
Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) in methanol is prepared. Various concentrations of GCG and a positive control (e.g., Vitamin C) are also prepared.
-
Reaction Mixture: GCG solutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[1]
Measurement of Intracellular Reactive Oxygen Species (DCFDA Staining)
-
Cell Seeding: HT22 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
GCG Pre-treatment: Cells are pre-treated with various concentrations of GCG for a designated time.
-
Loading of DCFDA: The cells are then incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Induction of Oxidative Stress: Following dye loading, cells are exposed to 5 mM glutamate.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or visualized with a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.[1][2]
Cell Viability Assay (MTT or Similar)
-
Experimental Setup: HT22 cells are seeded in a 96-well plate. They are then treated with glutamate with or without various concentrations of GCG.
-
Incubation: The cells are incubated for 24 hours.
-
Addition of Reagent: A reagent such as EZ-CYTOX or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Incubation and Solubilization: After a further incubation period, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution, which is directly proportional to the number of viable cells, is measured using a microplate reader.[1]
Western Blot Analysis of MAPK Signaling
-
Cell Lysis: After treatment with glutamate and/or GCG, HT22 cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and JNK. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[1]
Visualizing the Neuroprotective Mechanisms of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and the proposed signaling pathway for the neuroprotective effects of GCG.
References
The Discovery and Isolation of (-)-Gallocatechin Gallate from Camellia sinensis: A Technical Guide
Introduction
(-)-Gallocatechin gallate (GCG) is a prominent flavan-3-ol, a type of catechin found in the leaves of the tea plant, Camellia sinensis. As a member of the polyphenol family, GCG has garnered significant interest from the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of GCG from its natural source. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the methodologies involved in obtaining this bioactive compound for further investigation and application.
The history of catechin chemistry dates back to the early 20th century, with the initial isolation of "catechin" from gambier and acacia catechu.[1][2] It wasn't until 1948 that (-)-epigallocatechin 3-gallate, a closely related and abundant catechin, was isolated from tea leaves.[2] While the specific discovery of GCG is less documented, it was identified as one of the six major catechins present in tea.
The concentration of GCG and other catechins in Camellia sinensis is influenced by various factors, including the specific cultivar, geographical location, horticultural practices, and, most significantly, the processing method of the tea leaves. Green tea, being unfermented, typically contains the highest concentration of catechins, including GCG.
Data Presentation: Quantitative Analysis of Catechins in Camellia sinensis
The following tables summarize the quantitative data on the catechin content in different types of tea, providing a comparative analysis for researchers interested in sourcing GCG.
Table 1: this compound (GCG) and Other Major Catechin Content in Different Tea Types (mg/g dry weight)
| Tea Type | This compound (GCG) | (-)-Epigallocatechin gallate (EGCG) | (-)-Epigallocatechin (EGC) | (-)-Epicatechin gallate (ECG) | (-)-Epicatechin (EC) | (+)-Catechin (C) |
| Green Tea | 1.0 - 15.0 | 50.0 - 100.0 | 10.0 - 40.0 | 10.0 - 30.0 | 5.0 - 20.0 | 1.0 - 10.0 |
| Oolong Tea | 0.5 - 8.0 | 20.0 - 60.0 | 5.0 - 20.0 | 5.0 - 20.0 | 3.0 - 15.0 | 0.5 - 8.0 |
| Black Tea | 0.1 - 2.0 | 5.0 - 20.0 | 1.0 - 10.0 | 1.0 - 10.0 | 1.0 - 8.0 | 0.1 - 5.0 |
| White Tea | 1.0 - 12.0 | 40.0 - 80.0 | 8.0 - 30.0 | 8.0 - 25.0 | 4.0 - 18.0 | 1.0 - 9.0 |
Note: The values presented are approximate ranges compiled from various sources and can vary significantly based on the specific tea product and analytical methodology.
Table 2: Influence of Plucking Period on Catechin Content in Green Tea (mg/g dry weight)
| Plucking Period | This compound (GCG) | (-)-Epigallocatechin gallate (EGCG) | (-)-Epigallocatechin (EGC) |
| First Flush (Spring) | Higher | Highest | High |
| Second Flush (Summer) | Moderate | High | Moderate |
| Autumn Flush | Lower | Lower | Lower |
Source: Compiled from data suggesting catechin content varies with the age of the tea leaves.[3][4]
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of GCG from Camellia sinensis leaves involve a multi-step process, beginning with extraction followed by several chromatographic separations to isolate the compound of interest from a complex mixture of other catechins, caffeine, and plant metabolites.
Extraction of Crude Catechins
Objective: To extract the total catechin content from dried tea leaves.
Methodologies:
-
Hot Water Extraction:
-
Preparation: Grind dried green tea leaves to a fine powder (approximately 0.5 mm particle size).
-
Extraction: Suspend the tea powder in distilled water at a ratio of 1:20 (w/v). Heat the suspension at 80°C for 30 minutes with continuous stirring.
-
Filtration: Filter the hot extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid residues.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude catechin extract.
-
-
Ethanol Extraction:
-
Preparation: Use finely ground dried green tea leaves.
-
Extraction: Macerate the tea powder in 70% ethanol at a ratio of 1:15 (w/v) for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture as described for hot water extraction.
-
Concentration: Remove the ethanol from the filtrate using a rotary evaporator. The remaining aqueous solution contains the crude catechin extract.
-
-
Supercritical Fluid Extraction (SFE):
-
Apparatus: Utilize a supercritical fluid extractor with CO₂ as the primary solvent.
-
Parameters:
-
Pressure: 25-30 MPa
-
Temperature: 50-60°C
-
Co-solvent: Ethanol (5-10%)
-
-
Procedure: Load the ground tea leaves into the extraction vessel. Pump supercritical CO₂ with the ethanol co-solvent through the vessel.
-
Collection: Depressurize the fluid in a separator to precipitate the extracted compounds. This method offers a green alternative with high selectivity.
-
Decaffeination (Optional but Recommended)
Objective: To remove caffeine, which can interfere with subsequent purification steps.
Methodology:
-
Liquid-Liquid Extraction: Dissolve the crude catechin extract in hot water (50°C).
-
Transfer the aqueous solution to a separatory funnel and perform repeated extractions with an equal volume of chloroform or ethyl acetate. Caffeine will preferentially partition into the organic layer.
-
Collect the aqueous layer containing the decaffeinated catechin mixture.
Chromatographic Purification
Objective: To separate this compound from other catechins and impurities. A multi-column approach is often necessary for high purity.
-
Step 1: Macroporous Resin Chromatography (Initial Separation)
-
Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite XAD-7 or HPD-100).
-
Mobile Phase: Stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Procedure:
-
Dissolve the decaffeinated extract in water and load it onto the pre-equilibrated column.
-
Wash the column with water to remove sugars and other polar compounds.
-
Elute with increasing concentrations of ethanol. GCG and other galloylated catechins will elute at higher ethanol concentrations.
-
Collect fractions and analyze by HPLC to identify GCG-rich fractions.
-
-
-
Step 2: Polyamide Column Chromatography (Further Purification)
-
Stationary Phase: Polyamide resin.
-
Mobile Phase: Gradient of ethanol in water.
-
Procedure:
-
Pool and concentrate the GCG-rich fractions from the previous step.
-
Load the concentrated sample onto the polyamide column.
-
Elute with a suitable ethanol-water gradient. Polyamide has a high affinity for polyphenols and provides good separation of different catechins.
-
Monitor the eluate with UV detection (at 280 nm) and collect fractions.
-
-
-
Step 3: Sephadex LH-20 Chromatography (Final Polishing)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Ethanol or methanol.
-
Procedure:
-
Concentrate the GCG-containing fractions from the polyamide column.
-
Apply the sample to the Sephadex LH-20 column.
-
Elute with the chosen alcohol solvent. This step is effective for removing remaining small molecule impurities and for size-based separation.
-
Collect fractions and verify the purity of GCG using analytical HPLC.
-
-
High-Performance Liquid Chromatography (HPLC) for Analysis and Semi-Preparative Isolation
Analytical HPLC Conditions for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
Semi-Preparative HPLC for High-Purity GCG:
For obtaining highly pure GCG for research purposes, a semi-preparative HPLC system with a larger C18 column can be employed using the fractions from the final polishing step.
Mandatory Visualizations
Experimental Workflow for GCG Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathways Modulated by GCG (and Structurally Similar Catechins)
This compound, and more extensively studied structurally related catechins like (-)-epigallocatechin gallate (EGCG), have been shown to modulate a multitude of signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions. The following diagram illustrates some of the key pathways targeted.
Caption: Key signaling pathways modulated by GCG and related catechins.
The isolation of pure this compound from Camellia sinensis is a challenging yet achievable process that relies on a combination of efficient extraction techniques and multi-step chromatographic purification. The protocols outlined in this guide provide a robust framework for obtaining GCG for research and development purposes. The demonstrated ability of GCG and its related compounds to modulate critical signaling pathways underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases. Further research into the specific molecular interactions and downstream effects of GCG will be crucial in fully elucidating its pharmacological potential.
References
- 1. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Multiple Signaling Pathways by Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In vitro antioxidant capacity of (-)-Gallocatechin gallate
An In-depth Technical Guide to the In Vitro Antioxidant Capacity of (-)-Gallocatechin Gallate
Introduction
This compound (GCG) is a catechin, a type of polyphenolic compound found predominantly in green tea. It is an epimer of the more extensively studied (-)-epigallocatechin gallate (EGCG).[1] Like other catechins, GCG possesses significant antioxidant properties, which are primarily attributed to its chemical structure, featuring multiple hydroxyl groups on its phenolic rings. These functional groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the study of antioxidants like GCG crucial for the development of novel therapeutic and preventative strategies.
This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of GCG. It is intended for researchers, scientists, and drug development professionals, offering a summary of comparative antioxidant activity, detailed experimental protocols for common antioxidant assays, and visualizations of experimental workflows and reaction mechanisms.
In Vitro Antioxidant Capacity of this compound
The antioxidant activity of GCG has been evaluated using various in vitro assays. While GCG is recognized as a potent antioxidant, it is less extensively studied than its epimer, EGCG. Consequently, a complete quantitative dataset across all standard assays is not as readily available. The following table summarizes the existing data, often presenting GCG's activity in comparison to other catechins.
Table 1: Summary of In Vitro Antioxidant Activity of this compound (GCG)
| Assay | Observed Antioxidant Activity of GCG | Reference(s) |
| DPPH Radical Scavenging | Ranked third in potency after EGCG and ECG among eight common catechins.[2] | [2] |
| ABTS Radical Scavenging | Demonstrated strong scavenging activity, ranking third after EGCG and ECG.[2] | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | Showed significant reducing power, although it was found to be less effective than EGCG in a direct comparison.[3] | [3] |
| Cellular Antioxidant Activity (CAA) | Catechins with a galloyl group, such as GCG, generally exhibit significant activity in cellular models.[4] | [4] |
Key Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of antioxidant capacities. Below are standardized protocols for several key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
a. Reagent Preparation:
-
DPPH Stock Solution (e.g., 8 mM): Dissolve a calculated amount of DPPH powder in anhydrous methanol or ethanol. Vortex until fully dissolved. Store in aliquots at 4°C, protected from light.[2]
-
DPPH Working Solution (e.g., 0.1 mM or 600 µM): Dilute the DPPH stock solution with methanol or ethanol to achieve a working concentration that gives an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily.[2][5]
-
Test Compound Stock Solutions: Prepare stock solutions of GCG and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol).
b. Experimental Procedure:
-
Prepare serial dilutions of the test compound (GCG) and positive control in a 96-well microplate.
-
Add the DPPH working solution to each well containing the sample or control. A typical ratio is 1:1 or 1:4 sample to DPPH solution (e.g., 50 µL sample + 200 µL DPPH).[6]
-
Include a blank control containing only the solvent and the DPPH working solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 10-30 minutes).[2][5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
c. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants that can donate an electron or hydrogen atom to ABTS•+ will reduce it back to its colorless neutral form.
a. Reagent Preparation:
-
ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[7]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
b. Experimental Procedure:
-
Add a small volume of the test sample or Trolox standard (e.g., 10-20 µL) to a 96-well plate.
-
Add the diluted ABTS•+ working solution (e.g., 195-200 µL) to each well.[7][9]
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[8][9]
-
Measure the absorbance at 734 nm.
c. Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or mole of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
a. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
b. Experimental Procedure:
-
Add a small volume of the sample (e.g., 10-20 µL) to a 96-well plate.
-
Add the pre-warmed FRAP reagent (e.g., 150-220 µL) to each well.[10]
-
Incubate the plate at 37°C for a defined time (e.g., 4-15 minutes).[10]
-
Measure the absorbance at 593 nm.
c. Data Analysis:
-
A standard curve is prepared using known concentrations of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is calculated from the standard curve and expressed as FRAP value (in µM Fe(II) equivalents or Trolox equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
a. Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.
-
Trolox Standard: Prepare a stock solution and serial dilutions of Trolox to be used as the standard.
b. Experimental Procedure:
-
Pipette the test sample, Trolox standards, and a blank (buffer only) into a 96-well black microplate. (e.g., 25 µL).
-
Add the fluorescein solution to all wells (e.g., 150 µL) and mix.
-
Pre-incubate the plate at 37°C for a period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every 1-5 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
c. Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is determined by comparing its Net AUC to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding complex experimental procedures and the underlying scientific principles. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a key antioxidant mechanism.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of DPPH radical scavenging by this compound.
Conclusion
This compound is a powerful natural antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries. Its in vitro antioxidant capacity is well-established, demonstrating potent activity in radical scavenging and reducing power assays. While it is often found to be slightly less potent than its well-known epimer, EGCG, its contribution to the overall antioxidant profile of tea and its extracts is substantial. The standardized protocols provided in this guide serve as a foundation for researchers to conduct reliable and reproducible assessments of GCG and other potential antioxidant compounds. Further research, particularly in cellular models, will continue to elucidate the full spectrum of its biological activities and therapeutic potential.
References
- 1. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticarcinogenic potentials of tea catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 7. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenol - Wikipedia [en.wikipedia.org]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
The Enigma of (-)-Gallocatechin Gallate: An In-Depth Technical Guide to its In Vivo Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a flavan-3-ol, a type of catechin found in green tea and other botanicals. As an epimer of the extensively studied (-)-epigallocatechin-3-gallate (EGCG), GCG is of significant interest to the scientific community for its potential health benefits. However, a comprehensive understanding of its in vivo bioavailability and metabolic fate is crucial for its development as a therapeutic agent. This technical guide aims to provide a detailed overview of the current knowledge on the in vivo bioavailability and metabolism of GCG.
It is important to note that while research on catechins is abundant, the vast majority of in vivo pharmacokinetic studies have focused on the more prevalent EGCG. Consequently, there is a notable scarcity of specific quantitative in vivo bioavailability data (such as Cmax, Tmax, and AUC) for GCG in the scientific literature. This guide will therefore present the available information on GCG and leverage the extensive data on its close structural analog, EGCG, to infer probable metabolic pathways and appropriate experimental methodologies.
Metabolism of this compound
The metabolism of catechins is a complex process involving transformation by the gut microbiota and subsequent absorption and phase II conjugation in the host.
Microbial Metabolism in the Gut
The intestinal microbiota plays a pivotal role in the initial breakdown of GCG. In vitro studies using a pig cecum model have demonstrated that this compound is hydrolyzed by the gut microbiota into two primary metabolites: (-)-gallocatechin (GC) and gallic acid. This initial hydrolysis is a critical step that influences the subsequent absorption and systemic bioavailability of GCG-derived compounds.
Phase II Metabolism
Following absorption, catechins and their microbial metabolites undergo extensive phase II metabolism, primarily in the small intestine and liver. These reactions, which include glucuronidation, sulfation, and methylation, increase the water solubility of the compounds, facilitating their excretion. While specific in vivo data for GCG is limited, the metabolic pathways of the structurally similar EGCG are well-documented and provide a strong predictive model for GCG. It is anticipated that GCG and its metabolites, GC and gallic acid, are also subject to conjugation reactions, forming various glucuronide, sulfate, and methylated derivatives.
In Vivo Bioavailability of Tea Catechins: A Focus on EGCG as a Surrogate for GCG
Due to the lack of specific in vivo pharmacokinetic data for GCG, this section presents data for EGCG from studies in rats and humans. These values can serve as a reference point for estimating the potential bioavailability of GCG, given their structural similarities.
Pharmacokinetic Parameters of (-)-Epigallocatechin-3-gallate (EGCG) in Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Cmax (ng/mL) | Not Reported | Not Applicable | [1] |
| Tmax (min) | 48 ± 13 | Not Applicable | [1] |
| AUC (min·µg/mL) | 79.83 ± 16.5 | 161.20 ± 39.6 | [1] |
| t1/2 (min) | 48 ± 13 | 62 ± 11 | [1] |
| Oral Bioavailability (%) | ~4.95 | Not Applicable | [1] |
Pharmacokinetic Parameters of Tea Catechins in Humans After a Single Oral Dose of Green Tea
| Catechin | Dose (from 20 mg/kg tea solids) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| EGCG | ~195 mg | 77.9 ± 22.2 | 1.3 - 1.6 | 508.2 ± 227 | 3.4 ± 0.3 | [2] |
| EGC | ~154 mg | 223.4 ± 35.2 | 1.3 - 1.6 | 945.4 ± 438.4 | 1.7 ± 0.4 | [2] |
| EC | ~45 mg | 124.03 ± 7.86 | 1.3 - 1.6 | 529.5 ± 244.4 | 2.0 ± 0.4 | [2] |
Experimental Protocols for In Vivo Bioavailability Studies
The following outlines a general experimental workflow for conducting an in vivo bioavailability study of a catechin like GCG, based on established protocols for EGCG.
References
(-)-Gallocatechin Gallate: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a flavonoid and a prominent member of the catechin family, a group of polyphenolic compounds abundant in green tea (Camellia sinensis). While its close structural analog, (-)-epigallocatechin-3-gallate (EGCG), has been the subject of extensive research, GCG itself possesses a unique profile of biological activities that have been utilized in traditional medicine for centuries and are now being validated by modern scientific investigation. This technical guide provides an in-depth overview of GCG, focusing on its traditional applications, mechanisms of action, and relevant experimental data to support further research and drug development.
Historically, the health-promoting properties of green tea, rich in catechins like GCG, have been recognized in traditional Chinese and Japanese medicine. It has been consumed for centuries not only as a beverage but also as a remedy for various health issues.[1] Traditional uses include improving mental alertness, aiding digestion, and promoting cardiovascular health. The potent antioxidant and anti-inflammatory properties of GCG were believed to contribute to maintaining youthfulness and were utilized in topical applications to soothe skin irritations.[2]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Assay | Test System | IC50 / Effective Concentration | Reference |
| Antioxidant | DPPH radical scavenging | Cell-free | IC50 = 7.29 µM | --INVALID-LINK-- |
| Neuroprotection | Glutamate-induced excitotoxicity | Mouse hippocampal HT22 cells | 100 µM (increased cell viability to 96%) | --INVALID-LINK-- |
| Bone Metabolism | Osteoclastogenesis inhibition | RAW 264.7 cells | 20 µM (decreased osteoclast formation) | --INVALID-LINK-- |
| Antibacterial | Inhibition of Vero toxin release | E. coli O157:H7 | 0.05 mg/ml | --INVALID-LINK-- |
Experimental Protocols
Neuroprotection Assay in HT22 Cells
Objective: To determine the neuroprotective effect of GCG against glutamate-induced oxidative stress in mouse hippocampal HT22 cells.
Methodology:
-
Cell Culture: HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of GCG (50 µM and 100 µM) for 1 hour.
-
Induction of Excitotoxicity: Following pre-treatment, 5 mM glutamate was added to the wells to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours of glutamate exposure, cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were determined using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay. Cells were treated with GCG and glutamate as described above, then incubated with DCF-DA. Fluorescence was measured to quantify ROS production.
-
Western Blot Analysis: To assess the effect of GCG on signaling pathways, cells were lysed after treatment, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and JNK.
Signaling Pathways and Mechanisms of Action
While research specifically on GCG is still emerging, its structural similarity to EGCG allows for informed hypotheses about its mechanisms of action. The available GCG-specific data, particularly in the context of neuroprotection, points to the modulation of key signaling pathways.
Neuroprotective Signaling Pathway of this compound
This compound has been shown to exert neuroprotective effects against glutamate-induced oxidative stress in hippocampal HT22 cells. The proposed mechanism involves the mitigation of intracellular calcium influx and the reduction of reactive oxygen species (ROS) production. This, in turn, inhibits the phosphorylation and activation of downstream stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), ultimately leading to increased cell survival.
Caption: GCG neuroprotective pathway.
Antioxidant Mechanism
The antioxidant activity of GCG is attributed to its chemical structure, which is rich in hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay is a common method to evaluate this radical scavenging ability.
Caption: GCG antioxidant workflow.
Role in Traditional Medicine
In the context of traditional medicine, particularly in East Asia, the benefits of GCG are intrinsically linked to the consumption of green tea.[2] Green tea infusions containing GCG have been used for a wide array of purposes:
-
Cognitive Enhancement: To improve mental focus and alertness.
-
Digestive Health: To support and regulate digestive processes.
-
Cardiovascular Support: To maintain a healthy heart and circulatory system.[2]
-
Anti-inflammatory Applications: Used topically in poultices to alleviate skin inflammation and minor wounds.[2]
-
Synergistic Formulations: GCG-rich extracts have been combined with other botanicals like ginger, licorice, and ginseng to enhance overall health benefits, such as boosting the immune system and increasing energy levels.[2]
While traditional practices did not isolate GCG, the consistent use of green tea for these purposes suggests a long-standing recognition of the therapeutic effects of its constituents, including GCG.
Conclusion and Future Directions
This compound is a promising bioactive compound with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its demonstrated antioxidant, neuroprotective, and bone-modulating effects warrant further investigation.
For researchers and drug development professionals, several key areas for future exploration emerge:
-
Elucidation of GCG-Specific Pathways: While parallels can be drawn with EGCG, dedicated research is needed to delineate the specific signaling pathways modulated by GCG in various disease models, particularly in cancer and inflammation.
-
Pharmacokinetic and Bioavailability Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of GCG is crucial for its development as a therapeutic agent.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into evidence-based clinical applications for GCG.
-
Synergistic Effects: Investigating the synergistic effects of GCG with other natural compounds or conventional drugs could lead to the development of more effective therapeutic strategies.
References
- 1. Recent Scientific Studies of a Traditional Chinese Medicine, Tea, on Prevention of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of (-)-Gallocatechin Gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for (-)-gallocatechin gallate (GCG). Much of the existing research has been conducted on its epimer, (-)-epigallocatechin gallate (EGCG), a more abundant and widely studied catechin. This guide summarizes the available data on GCG and leverages the more extensive data on EGCG as a predictive reference point for initial toxicity assessment, with the clear delineation between the two compounds.
Introduction
This compound (GCG) is a type of catechin, a polyphenol found in green tea.[1][2] It is the ester of gallocatechin and gallic acid and is an epimer of the well-researched (-)-epigallocatechin gallate (EGCG).[1] As interest in the therapeutic potential of individual catechins grows, understanding their toxicological profiles is crucial for safe drug development. This technical guide provides an overview of the initial toxicity screening of GCG, including acute toxicity, genotoxicity, and cytotoxicity.
Chemical Information
| Identifier | Value |
| IUPAC Name | [(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
| CAS Number | 4233-96-9[3][4] |
| Molecular Formula | C22H18O11[2][4][5] |
| Molecular Weight | 458.37 g/mol [2][4][5] |
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single large dose.
| Compound | Test Species | Route of Administration | LD50/Lethal Dose | Reference |
| This compound (GCG) | Mouse | Oral | >1 g/kg | [3] |
| (-)-Epigallocatechin Gallate (EGCG) Preparation | Rat | Oral | 2000 mg/kg (lethal dose) | [6] |
| (-)-Epigallocatechin Gallate (EGCG) | Mouse | Oral (single dose) | 1500 mg/kg (reduced survival by 85%) |
This protocol is a generalized procedure based on standard guidelines for acute oral toxicity testing.
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If both sexes are used, they are tested sequentially.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days to acclimatize.
-
Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a specified limit (e.g., 10 mL/kg).
-
Sequential Dosing: A single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (either increased or decreased by a constant factor).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method.
Summary and Conclusion
The initial toxicity screening of this compound is informed by limited direct data and a more substantial body of research on its epimer, EGCG.
-
Acute Toxicity: GCG appears to have low acute oral toxicity, with an LD50 greater than 1 g/kg in mice. E[3]GCG shows lethal effects at higher doses (around 1.5-2 g/kg in rodents). *[6][7] Genotoxicity: In vitro assays on related catechins have shown some positive results for clastogenicity, but these findings were not confirmed in in vivo studies, suggesting a low risk of genotoxicity. *[8][9] Cytotoxicity: The cytotoxic effects of GCG are cell-line dependent, showing activity against some cancer cell lines while being non-toxic to others.
[10][11]For drug development professionals, these findings suggest that while GCG is generally of low toxicity at moderate doses, further investigation is warranted, particularly concerning potential hepatotoxicity at high concentrations, as has been observed with EGCG. Future research should focus on generating GCG-specific data for a more definitive safety assessment.
References
- 1. Gallocatechin gallate - Wikipedia [en.wikipedia.org]
- 2. CAS 4233-96-9 | Gallocatechin gallate [phytopurify.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound|4233-96-9|MSDS [dcchemicals.com]
- 5. GSRS [precision.fda.gov]
- 6. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of High Oral Dose (-)-Epigallocatechin-3-Gallate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 1: genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity studies on green tea catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejmoams.com [ejmoams.com]
- 11. mdpi.com [mdpi.com]
(-)-Gallocatechin Gallate: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a polyphenolic flavonoid and a prominent catechin found in green tea. As a stereoisomer of the more extensively studied (-)-epigallocatechin-3-gallate (EGCG), GCG shares structural similarities that underpin its significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth overview of the current scientific understanding of GCG, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. While research on GCG is less abundant than on EGCG, this document compiles the available GCG-specific data and draws relevant comparisons with EGCG to provide a comprehensive resource for researchers and drug development professionals.
Therapeutic Potential and Mechanisms of Action
GCG exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and anti-diabetic properties. Its therapeutic effects are primarily attributed to its ability to modulate various cellular signaling pathways.
Antioxidant Activity
GCG is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in numerous diseases.
Quantitative Data: Antioxidant Activity
| Assay | Compound | IC50 | Reference |
| DPPH Radical Scavenging | This compound (GCG) | 7.29 µM | [1] |
| DPPH Radical Scavenging | (-)-Epigallocatechin gallate (EGCG) | 2.52 µM | [1] |
| DPPH Radical Scavenging | Vitamin C (Positive Control) | 7.18 µM | [1] |
Neuroprotective Effects
GCG has demonstrated significant neuroprotective potential, particularly in models of glutamate-induced oxidative stress, a mechanism implicated in neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity
| Assay | Cell Line | Treatment | Compound | Concentration for significant effect | Reference |
| Cell Viability (Glutamate-induced toxicity) | HT22 | Glutamate (5mM) | This compound (GCG) | 96% cell viability at 100 µM | [1] |
| Cell Viability (Glutamate-induced toxicity) | HT22 | Glutamate (5mM) | (-)-Epigallocatechin gallate (EGCG) | Highest neuroprotection at 50 µM | [1] |
Note: EGCG showed cytotoxicity at concentrations of 100 µM and 200 µM in the same study, whereas GCG did not exhibit cytotoxicity at these concentrations.
Anti-inflammatory Properties
GCG has been shown to inhibit inflammatory pathways, including the MAPK and NF-κB signaling cascades, which are central to the inflammatory response in various diseases. Research indicates that GCG can downregulate the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[2]
Anti-Cancer Activity
While specific IC50 values for GCG across a wide range of cancer cell lines are not as extensively documented as for EGCG, studies have shown its potential to inhibit cancer cell growth. For instance, 100 µM of GCG inhibited HCT-116 human colorectal cancer cell growth by 79.2%.
Anti-Diabetic Effects
In a study using a db/db mouse model of diabetic nephropathy, oral administration of GCG (100 mg/kg/day) for 20 weeks resulted in significant improvements in metabolic parameters. GCG treatment led to reduced fasting blood glucose levels and improved glucose and insulin tolerance.[3] These findings suggest that GCG can mitigate metabolic disturbances associated with diabetes.[3]
Antiviral Activity
GCG has demonstrated inhibitory activity against viral proteases, which are crucial for viral replication.
Quantitative Data: Antiviral Activity
| Virus | Target | Assay | Compound | IC50 | Reference |
| SARS-CoV-2 | Main Protease (Mpro) | FRET assay | This compound | 5.774 ± 0.805 μM | |
| Pseudorabies virus (PRV) | Viral Replication | EGFP-labeled PRV assay | Gallocatechin gallate | 0.41 µM | [4] |
Signaling Pathways Modulated by this compound
GCG exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The MAPK and NF-κB pathways are notable targets.
MAPK and NF-κB Signaling in Adipogenesis and Inflammation
In 3T3-L1 adipocytes, GCG has been shown to inhibit differentiation and lipopolysaccharide (LPS)-induced inflammation by attenuating the MAPK and NF-κB signaling pathways.[2] This involves the downregulation of major adipogenic transcription factors such as PPARγ, SREBP-1c, and C/EBPα, as well as decreased activation of NF-κB and subsequent production of pro-inflammatory cytokines.[2]
References
Exploring the epigenetic effects of (-)-Gallocatechin gallate
An In-depth Technical Guide on the Epigenetic Effects of (-)-Epigallocatechin-3-gallate (EGCG)
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin found in green tea and is renowned for its wide range of biological activities, including anti-oxidative, anti-inflammatory, and anti-tumor properties.[1] A significant aspect of its anti-cancer mechanism involves the modulation of epigenetic processes.[2] Epigenetic modifications, such as DNA methylation and histone alterations, are heritable changes that regulate gene expression without altering the DNA sequence itself. Dysregulation of these processes is a hallmark of cancer. EGCG has been shown to influence these epigenetic markers, leading to the reactivation of silenced tumor suppressor genes and the modulation of cancer-related signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the epigenetic effects of EGCG, detailing its impact on DNA methylation and histone modifications, the experimental protocols used to study these effects, and the signaling pathways involved.
EGCG's Impact on DNA Methylation
DNA methylation, the addition of a methyl group to the 5-position of cytosine residues in CpG dinucleotides, is a key epigenetic modification that often leads to gene silencing, particularly when it occurs in promoter regions. This process is catalyzed by DNA methyltransferases (DNMTs). EGCG has been identified as a potent inhibitor of DNMTs, leading to the demethylation and re-expression of methylation-silenced genes.[3][5]
Inhibition of DNMT Activity and Expression
EGCG directly inhibits DNMT activity.[3][5] Studies have shown that EGCG can competitively inhibit DNMT1 with a Ki of 6.89 µM. Molecular modeling suggests that EGCG binds to the catalytic site of DNMT1.[6] Furthermore, EGCG treatment has been observed to decrease the mRNA and protein levels of DNMT1, DNMT3a, and DNMT3b in a dose- and time-dependent manner in various cancer cell lines.[4][7]
Reactivation of Tumor Suppressor Genes
By inhibiting DNMTs, EGCG can reverse the hypermethylation of promoter regions of various tumor suppressor genes, leading to their re-expression. This has been observed for several key genes involved in cancer prevention and progression.
Table 1: Tumor Suppressor Genes Reactivated by EGCG via Demethylation
| Gene Symbol | Function | Cancer Cell Line(s) | EGCG Concentration | Treatment Duration | Reference(s) |
| p16INK4a | Cell cycle regulation | KYSE 510 (Esophageal), HT-29 (Colon), A431 (Skin) | 20 µM | 6 days | [4][5] |
| Cip1/p21 | Cell cycle regulation | A431 (Skin) | Not Specified | Not Specified | [4][8] |
| RARβ | Retinoic acid signaling | KYSE 510, KYSE 150 (Esophageal), PC3 (Prostate) | 20 µM | 6 days | [5] |
| hMLH1 | DNA mismatch repair | KYSE 510 (Esophageal) | 20 µM | 6 days | [5] |
| MGMT | DNA repair | KYSE 510 (Esophageal) | 20 µM | 6 days | [5] |
| SCUBE2 | Tumor suppression | MCF-7, MDA-MB-231 (Breast) | 20 µM | Not Specified | [7] |
| hTERT | Telomerase regulation | MCF-7 (Breast) | Not Specified | Not Specified | [9] |
EGCG's Influence on Histone Modifications
Histone modifications, including acetylation and methylation, play a crucial role in regulating chromatin structure and gene expression. EGCG has been shown to modulate these modifications, primarily by inhibiting histone deacetylases (HDACs).[4]
Inhibition of HDAC Activity
EGCG treatment leads to a decrease in HDAC activity in cancer cells.[4] This inhibition results in an increase in the acetylation of histone H3 and H4 at specific lysine residues, which is associated with a more relaxed chromatin state and transcriptional activation.[4][10]
Modulation of Histone Acetylation and Methylation Levels
Studies have demonstrated that EGCG can induce changes in the acetylation and methylation status of histones.
Table 2: Effects of EGCG on Histone Modifications
| Histone Mark | Effect of EGCG | Cancer Cell Line(s) | EGCG Concentration | Treatment Duration | Reference(s) |
| Acetylated H3 (Lys9/14) | Increased | A431 (Skin), HMEC-1, HUVECs | Not Specified | 6 days | [4][10] |
| Acetylated H4 (Lys5, 12, 16) | Increased | A431 (Skin) | Not Specified | 6 days | [4] |
| Methylated H3 (Lys9) | Decreased | A431 (Skin) | Not Specified | 6 days | [4] |
| H3K4me3 (Active mark) | Increased | HMEC-1, HUVECs | Not Specified | Not Specified | [10] |
| H3K9me3 (Repressive mark) | Increased | HMEC-1, HUVECs | Not Specified | Not Specified | [10] |
Signaling Pathways Modulated by EGCG's Epigenetic Effects
The epigenetic modifications induced by EGCG are interconnected with various cellular signaling pathways that are often dysregulated in cancer. By altering the expression of key genes, EGCG can influence these pathways to exert its anti-cancer effects.[1][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the epigenetic effects of EGCG.
Cell Culture and EGCG Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specific density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of EGCG (e.g., 0-50 µM) for different time periods (e.g., 24-144 hours). A vehicle control (e.g., DMSO) is run in parallel.
DNA Methylation Analysis
-
Genomic DNA Extraction: DNA is isolated from EGCG-treated and control cells using a commercial DNA extraction kit.
-
Bisulfite Conversion: Purified DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-modified DNA is amplified using two pairs of primers: one specific for the methylated sequence and another for the unmethylated sequence of the target gene's promoter.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel to visualize the presence of methylated and/or unmethylated alleles.
DNMT Activity Assay
-
Nuclear Protein Extraction: Nuclear extracts are prepared from EGCG-treated and control cells.
-
Activity Assay: A commercial DNMT activity assay kit is used. The assay typically involves the use of a CpG-rich DNA substrate coated on a plate. Nuclear extracts are added along with S-adenosylmethionine (SAM), the methyl donor. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC) and a colorimetric or fluorometric readout.
Histone Modification Analysis
-
Histone Extraction: Histones are extracted from the nuclei of EGCG-treated and control cells.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for different histone modifications (e.g., acetyl-H3, acetyl-H4, methyl-H3K9) and a loading control (e.g., total H3).
-
Detection: The bands are visualized using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
HDAC Activity Assay
-
Nuclear Protein Extraction: Similar to the DNMT activity assay, nuclear extracts are prepared.
-
Activity Assay: A commercial HDAC activity assay kit is used. The assay typically utilizes a substrate containing an acetylated lysine residue. In the presence of HDACs from the nuclear extract, the substrate is deacetylated. A developer is then added that releases a fluorophore or chromophore from the deacetylated substrate, which can be quantified.
Conclusion
(-)-Epigallocatechin-3-gallate exerts significant epigenetic effects, primarily through the inhibition of DNMTs and HDACs. These actions lead to the demethylation of DNA and increased histone acetylation, resulting in the re-expression of silenced tumor suppressor genes. The modulation of these epigenetic marks by EGCG provides a plausible mechanism for its observed anti-cancer properties. The detailed experimental protocols and understanding of the involved signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of EGCG and other natural compounds in epigenetic therapy for cancer and other diseases. The continued investigation into the nuanced epigenetic effects of EGCG will be crucial for its potential application in clinical settings.
References
- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epigenetic Modification of Epigallocatechin Gallate (EGCG) on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tea polyphenol (-)-epigallocatechin-3-gallate inhibits DNA methyltransferase and reactivates methylation-silenced genes in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (-)-Epigallocatechin-3-gallate reactivates silenced tumor suppressor genes, Cip1/p21 and p16INK4a, by reducing DNA methylation and increasing histones acetylation in human skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of (-)-Gallocatechin Gallate in Tea Extracts via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gallocatechin gallate (GCG), a prominent catechin found in tea, is of significant interest to researchers due to its potential health benefits. Accurate and precise quantification of GCG in tea extracts is crucial for quality control, standardization of extracts for research, and the development of therapeutic agents. This document provides a detailed application note and protocol for the quantification of GCG in various tea extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The protocol outlines sample preparation, chromatographic conditions, and method validation, and includes a summary of reported GCG concentrations in different tea types.
Introduction
Tea (Camellia sinensis) is a rich source of polyphenolic compounds known as catechins, which are lauded for their antioxidant and other bioactive properties. Among the major catechins, this compound (GCG) is a significant contributor to the overall biological activity of tea extracts. The concentration of GCG can vary considerably depending on the type of tea (e.g., green, black, oolong), processing methods, and growing conditions.[1][2][3] Therefore, a reliable and robust analytical method is essential for the accurate determination of GCG content. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely adopted and effective technique for the separation and quantification of catechins in tea.[4][5][6][7]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of GCG in tea extracts.
Materials and Reagents
-
This compound (GCG) analytical standard (≥98% purity)[8]
-
Ultrapure water (18.2 MΩ·cm)
-
Tea extract samples (e.g., green tea, black tea, white tea)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)[7][8][12]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size)[10]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of GCG standard and dissolve it in 10 mL of methanol or a methanol/water mixture.[13] This solution should be stored at -20°C.[13]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction:
-
Accurately weigh approximately 0.2 g of ground tea sample into a centrifuge tube.[7]
-
Add 5 mL of 70% (v/v) methanol in water.[7]
-
Vortex the mixture and extract in a water bath at 70°C for 10 minutes or sonicate for 5 minutes.[7][12]
-
Centrifuge the mixture at 3,500 rpm for 10 minutes.[7]
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.[7]
-
Adjust the final volume to 10 mL with the extraction solvent.[7]
-
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[7][8][13]
-
Dilution: Depending on the expected concentration of GCG in the sample, dilute the filtered extract with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[13]
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)[10]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to achieve good separation of all catechins. An example gradient is provided in the table below. The gradient may need to be optimized depending on the specific column and HPLC system used.
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 85 | 15 |
| 20.0 | 65 | 35 |
| 25.0 | 65 | 35 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines.[15] Key validation parameters include:
-
Linearity: Analyze a series of at least five concentrations of the GCG standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10][15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of GCG that can be reliably detected and quantified.[15]
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample. The relative standard deviation (%RSD) should typically be less than 2%.[15]
-
Accuracy: Determine the recovery of a known amount of GCG standard spiked into a sample matrix. Recoveries are generally expected to be within 98-102%.[15]
-
Specificity: The ability of the method to exclusively measure GCG in the presence of other components in the tea extract. This is typically demonstrated by the resolution of the GCG peak from other peaks.
Data Presentation
The concentration of GCG in tea extracts varies significantly across different tea types. The following table summarizes representative quantitative data for GCG found in various studies.
Table 2: Reported Concentrations of this compound (GCG) in Different Tea Types
| Tea Type | GCG Concentration (mg/g of dry leaf) | Reference |
| Green Tea | Significantly higher levels | [2] |
| Green Tea (Yabukita) | 1.8 | [10] |
| Green Tea (Benifuuki) | 1.4 | [10] |
| White Tea | Lower levels compared to Green Tea | [2] |
| Oolong Tea | Lower levels compared to Green Tea | [2] |
| Black Tea | Significantly lower levels | [2] |
| Dark Tea | Lower levels compared to Green Tea | [2] |
| Yellow Tea | Higher levels, similar to Green Tea | [2] |
Note: The concentrations can vary widely based on the specific cultivar, processing, and analytical methodology.
Visualization
Experimental Workflow
The logical flow of the experimental protocol for GCG quantification is illustrated in the diagram below.
Caption: Workflow for HPLC Quantification of GCG in Tea.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in various tea extracts. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and reproducible data, which is fundamental for research, quality control, and the development of tea-based products. The provided quantitative data summary offers a valuable reference for comparing GCG levels across different tea types.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A RP-HPLC method for the determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of total catechins in tea extracts by HPLC and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 8. thescipub.com [thescipub.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. shimadzu.com [shimadzu.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. scielo.br [scielo.br]
- 13. lcms.cz [lcms.cz]
- 14. rjptonline.org [rjptonline.org]
- 15. sphinxsai.com [sphinxsai.com]
Application Note: High-Purity Purification of (-)-Gallocatechin Gallate (GCG) from Camellia sinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Gallocatechin gallate (GCG) is a significant catechin found in green tea (Camellia sinensis), alongside other major catechins like (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), and (-)-epicatechin (EC). These polyphenolic compounds are of great interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. However, the structural similarity among these catechins presents a significant challenge for their isolation into high-purity fractions required for detailed biological and pharmacological evaluation. This document provides a detailed, multi-step protocol for the extraction and purification of GCG from dried green tea leaves, yielding a final product of high purity. The protocol employs a combination of solvent extraction, partitioning, and two sequential chromatographic steps.
Experimental Protocols
Step 1: Preparation of Plant Material and Crude Extraction
-
Sourcing and Preparation : Obtain high-quality, dried green tea leaves (Camellia sinensis). Grind the leaves into a fine powder (approximately 40-60 mesh size) to increase the surface area for efficient extraction.
-
Solvent Extraction :
-
Macerate 100 g of the dried tea powder in 1 L of 80% aqueous ethanol (v/v).
-
Stir the mixture continuously for 2 hours at 60°C. High temperatures (above 80-100°C) and prolonged extraction times should be avoided to prevent the degradation and epimerization of catechins.[1][2]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C to obtain a crude tea polyphenol extract.
-
Lyophilize the concentrated extract to yield a dry powder, referred to as the crude extract.
-
Step 2: Liquid-Liquid Solvent Partitioning
This step aims to remove non-polar compounds like caffeine and chlorophyll and to enrich the catechin fraction.
-
Decaffeination : Dissolve the crude extract powder in warm distilled water (50°C). Partition this aqueous solution against an equal volume of chloroform in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the lower chloroform layer, which contains caffeine. Repeat this step 3-4 times.
-
Catechin Enrichment : Extract the remaining aqueous phase with an equal volume of ethyl acetate. The majority of catechins will partition into the ethyl acetate phase. Repeat the extraction 3-4 times.
-
Concentration : Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a GCG-enriched fraction as a dry powder.
Step 3: Sephadex® LH-20 Column Chromatography
Sephadex® LH-20 is a versatile medium used for the separation of natural products based on molecular size and polarity.[3][4][5] It is particularly effective for separating catechin monomers.[6][7]
-
Column Preparation : Swell Sephadex® LH-20 resin in 100% methanol for at least 4 hours.[4] Pack a glass column (e.g., 5 cm internal diameter x 50 cm length) with the swollen resin to create a uniform column bed.
-
Equilibration : Equilibrate the column by washing it with at least three bed volumes of the initial mobile phase (e.g., 100% methanol).
-
Sample Loading : Dissolve the GCG-enriched powder from Step 2 in a minimal volume of the mobile phase and load it carefully onto the top of the column.
-
Elution : Elute the column with a stepwise gradient of methanol in water. For example:
-
100% Methanol
-
80% Methanol
-
60% Methanol
-
40% Methanol
-
-
Fraction Collection : Collect fractions (e.g., 15 mL each) and monitor the eluate using a UV-Vis spectrophotometer at 280 nm, the characteristic absorption wavelength for catechins.[8]
-
Analysis : Analyze the collected fractions using analytical High-Performance Liquid Chromatography (HPLC) to identify those containing the highest concentration of GCG. Pool the GCG-rich fractions and evaporate the solvent.
Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step utilizes preparative reverse-phase HPLC to separate GCG from other co-eluting catechins.[9][10]
-
Column and Mobile Phase :
-
Column : A C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid (v/v).
-
Mobile Phase B : Acetonitrile with 0.1% formic acid (v/v). The use of a small amount of acid improves peak shape.
-
-
Gradient Elution : Develop a linear gradient optimized to resolve GCG from EGCG and other related compounds. A typical gradient might be:
-
0-10 min: 10-20% B
-
10-40 min: 20-35% B
-
40-45 min: 35-90% B
-
45-50 min: 90% B (column wash)
-
-
Operation :
-
Dissolve the semi-purified GCG fraction from Step 3 in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set the flow rate appropriate for the column diameter (e.g., 15-20 mL/min).
-
Monitor the separation at 280 nm.
-
-
Fraction Collection and Final Processing : Collect the peak corresponding to GCG. Confirm the purity using analytical HPLC. Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain purified this compound as a white or pale-yellow powder.
Data Presentation
The following tables summarize the expected quantitative data from the purification process, starting with 100 g of dried green tea leaves.
Table 1: Yields from Extraction and Partitioning
| Step | Product | Starting Mass (g) | Final Dry Mass (g) | Yield (%) |
| 1 | Crude Extract | 100 | ~25-30 | 25-30% |
| 2 | GCG-Enriched Fraction | ~25-30 | ~8-12 | 30-40% (from crude) |
Table 2: Purity and Recovery from Chromatographic Purification
| Step | Product | Starting Mass (mg) | Recovered Mass (mg) | GCG Purity (%) | Recovery (%) |
| 3 | Sephadex LH-20 Fraction | 1000 | ~150-200 | ~70-85% | 15-20% |
| 4 | Final Purified GCG | 150 | ~100-120 | >98% | 65-80% |
Table 3: Parameters for Analytical and Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 20 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Detection | 280 nm | 280 nm |
| Column Temp. | 30-35°C | Ambient |
| Injection Vol. | 10-20 µL | 1-5 mL |
Mandatory Visualization
The logical workflow for the purification of this compound is illustrated below.
Workflow for the purification of this compound.
References
- 1. Efficient extraction strategies of tea (Camellia sinensis) biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prep-hplc.com [prep-hplc.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Combination of HSCCC and Sephadex LH-20 methods An approach to isolation and purification of the main individual theaflavins from black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. advion.com [advion.com]
- 10. agilent.com [agilent.com]
Application Note: Mass Spectrometry for the Identification and Quantification of (-)-Gallocatechin Gallate and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Gallocatechin gallate (GCG) is a significant flavan-3-ol found in tea, belonging to the catechin family. It shares its chemical formula and mass with several isomers, most notably (-)-epigallocatechin gallate (EGCG), which is the most abundant catechin in green tea.[1] Distinguishing between these isomers is critical for research, quality control, and the development of therapeutic agents, as different isomers can exhibit varied biological activities. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the separation, identification, and quantification of these closely related compounds.[2][3] This document provides detailed protocols for the analysis of GCG and its isomers using LC-MS/MS.
The primary challenge in analyzing GCG and its isomers lies in their structural similarity. Epimers like GCG and EGCG often yield nearly identical mass spectra and fragmentation patterns.[4] Therefore, robust chromatographic separation is essential prior to mass spectrometric analysis to ensure accurate identification and quantification.[5]
Experimental Protocols
Protocol 1: Sample Preparation
A. Preparation from Tea Leaves/Extracts: This protocol is adapted for solid samples like tea leaves or powdered extracts.
-
Weighing: Accurately weigh approximately 10-12 mg of the tea extract or 60 mg of solid tea leaves.[6][7]
-
Extraction: Add 7 mL of an extraction solvent (e.g., 70% methanol with 0.05% formic acid).[7]
-
Sonication: Vortex the mixture and sonicate for 90 minutes to ensure thorough extraction.[7]
-
Centrifugation: Centrifuge the mixture at 5000 RPM for 10 minutes.[7]
-
Collection & Dilution: Collect the supernatant. For tea beverages, initial filtration through a 0.22 µm membrane filter is sufficient, followed by dilution (e.g., 200-fold for catechin analysis).[5]
-
Final Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., regenerated cellulose or PVDF) before injection into the LC-MS system.[8][9]
B. Preparation from Biological Matrices (Plasma): This protocol is designed for extracting catechins from plasma for pharmacokinetic studies.
-
Stabilization: Add an antioxidant solution (e.g., containing ascorbic acid and EDTA) to prevent degradation of the catechins.[10]
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with methanol, followed by water.[10]
-
Load the pre-treated plasma sample.
-
Wash the cartridge with water and then a low-concentration organic solvent (e.g., 30% methanol) to remove interferences.[10]
-
Elute the catechins with a suitable solvent, such as 70% (v/v) DMF containing 0.1% (v/v) formic acid or ethyl acetate.[10][11]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% acetonitrile with 0.2% acetic acid).[11]
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 13,000 rpm) for 10 minutes and inject the supernatant for analysis.[11]
Protocol 2: LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection.
A. Liquid Chromatography (LC) Conditions: Effective chromatographic separation is paramount for distinguishing GCG from its isomers.
-
Column: A C18 reversed-phase column is commonly used. Examples include:
-
Mobile Phase:
-
Gradient Elution: A gradient is necessary to resolve the various catechins. An example gradient is as follows:
-
Start with a low percentage of Solvent B (e.g., 2-5%).[6][9]
-
Linearly increase the concentration of Solvent B to elute the compounds of interest. For example, increase from 5% to 15% B over 8 minutes, then to 95% B over the next 2 minutes.[6]
-
Hold at high organic content to wash the column.
-
Return to initial conditions and allow for column re-equilibration.
-
-
Column Temperature: Maintained at around 40-45 °C for reproducibility.[6][9]
B. Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for catechins.[10][11]
-
Source Parameters:
-
MRM Transitions: The identification and quantification of GCG and its isomers are based on specific precursor-to-product ion transitions. The epimers GCG and EGCG have the same mass and often produce similar fragments.
-
Optimization: For each analyte, parameters such as declustering potential (DP) and collision energy (CE) must be optimized by infusing a standard solution to achieve the best sensitivity.[10]
Data Presentation and Analysis
Quantitative data should be compiled for clear comparison. The method's performance is evaluated through parameters like linearity, precision, and accuracy.
Quantitative Performance of LC-MS/MS Methods for Catechins
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| EGCG | Human Plasma | 1 - 500 | 1 | [12][13] |
| ECG | Human Plasma | 1 - 500 | 1 | [12][13] |
| EGC | Human Plasma | 1 - 500 | 1 | [12][13] |
| EC | Human Plasma | 0.1 - 50 | 0.1 | [12][13] |
| Pro-EGCG | Rat Plasma | 10 - 2500 | 10 | [14] |
| Catechins | Dog Plasma | 10.9 - 1379.3 nmol/L | 3.8 - 8.7 nmol/L | [3] |
Note: LLOQ refers to the Lower Limit of Quantification. Pro-EGCG is an octaacetate derivative of EGCG.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of GCG and its isomers from a sample matrix.
Caption: General workflow for LC-MS/MS analysis of GCG isomers.
Mass Spectrometry Fragmentation of GCG/EGCG
This diagram shows the logical fragmentation pathway for galloylated catechins like GCG and EGCG in negative ion mode mass spectrometry.
Caption: Key fragmentation pathways for GCG/EGCG in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites of epigallocatechin gallate and changes in antioxidant activity through biotransformation with Eurotium cristatum during liquid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of (-)-Gallocatechin Gallate (GCG)
Introduction
(-)-Gallocatechin gallate (GCG) is a polyphenolic compound and a type of catechin, found in sources like green tea, coffee, and safflower.[1] As the epimer of the more extensively studied (-)-epigallocatechin-3-gallate (EGCG), GCG shares many of its bioactive properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These activities stem from its ability to modulate key cellular signaling pathways, such as the MAPK and NF-κB pathways, making it a compound of significant interest for researchers, scientists, and drug development professionals.[2][3]
This document provides detailed protocols for a series of cell-based assays designed to quantify the diverse bioactivities of GCG. The following sections outline the methodologies for assessing its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective potential, accompanied by data summaries and visual diagrams of experimental workflows and associated signaling pathways.
Antioxidant Activity Assays
Application Note: The antioxidant capacity of GCG is a cornerstone of its protective effects against cellular damage. This activity is largely attributed to its chemical structure, which allows it to scavenge reactive oxygen species (ROS) and other free radicals.[4][5] Cellular assays are crucial to move beyond simple chemical reactions and understand how GCG mitigates oxidative stress within a biological system. The Dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS levels, providing insight into the compound's ability to protect cells from oxidative damage.
Quantitative Data Summary: Antioxidant and Radical Scavenging Activity
Note: Data for EGCG, a close structural analog, is included for comparison where direct GCG data is limited.
| Assay Type | Compound | Method | Cell Line/System | Effective Concentration / IC50 | Reference |
| Neuroprotection | GCG | Glutamate-induced oxidative stress | HT22 | 50-100 μM (protective) | [2] |
| Neuroprotection | EGCG | Glutamate-induced oxidative stress | HT22 | 50 μM (protective), 100-200 μM (toxic) | [2] |
| ROS Scavenging | GCG | DCFDA Staining | HT22 | Significantly reduced glutamate-induced ROS | [2] |
| Radical Scavenging | EGCG | DPPH Assay | Chemical | IC50: 4.47 mg/L | [6] |
| Radical Scavenging | EGCG | ABTS Assay | Chemical | Strong scavenging activity noted | [4][7] |
| Cellular Antioxidant | EGCG | H₂O₂-induced stress | HT22 | 100 μM (protective) | [4] |
Experimental Protocol: Cellular ROS Detection using DCFDA Assay
This protocol details the measurement of intracellular ROS in response to GCG treatment in cells under oxidative stress.
Materials:
-
Cell line (e.g., HT22, HepG2)
-
Cell culture medium and supplements
-
This compound (GCG)
-
2′,7′-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Oxidative stress inducer (e.g., H₂O₂, glutamate)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
GCG Pre-treatment: Prepare various concentrations of GCG in serum-free medium. Remove the old medium from the cells and add the GCG solutions. Incubate for a specified period (e.g., 1-24 hours).
-
DCFDA Loading: Prepare a 10 µM DCFDA solution in pre-warmed PBS. Remove the GCG-containing medium, wash the cells gently with PBS, and add the DCFDA solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Remove the DCFDA solution and wash the cells again with PBS. Add the oxidative stress inducer (e.g., 5 mM glutamate for HT22 cells) to the appropriate wells.[2]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Measurements can be taken at various time points.
-
Data Analysis: Calculate the percentage reduction in ROS levels in GCG-treated cells compared to the untreated, stressed control.
Workflow Diagram
Caption: A generalized workflow for conducting cell-based assays with GCG.
Anti-inflammatory Activity Assays
Application Note: Chronic inflammation is implicated in numerous diseases. GCG has demonstrated anti-inflammatory properties, often by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[3] A common in vitro model uses lipopolysaccharide (LPS) to stimulate an inflammatory response in immune cells (like macrophages) or other cell types.[3][8] Assaying for downstream markers such as nitric oxide (NO), or cytokines like IL-6 and TNF-α, allows for the quantification of GCG's anti-inflammatory efficacy.
Quantitative Data Summary: Anti-inflammatory Effects
| Assay Type | Compound | Cell Line | GCG/EGCG Concentration | Observed Effect | Reference |
| Cytokine Production | GCG | 3T3-L1 adipocytes | Not specified | Inhibited LPS-induced IL-6 and MCP-1 expression | [3] |
| NF-κB Activation | GCG | 3T3-L1 adipocytes | Not specified | Inhibited LPS-induced phosphorylation of p65 | [3] |
| Cell Viability | EGCG | Human Dermal Fibroblasts | ≤50 μM | Safe concentration for anti-inflammatory studies | [8] |
| NO Production | EGCG | BV-2 microglia | 150 µM | Significantly inhibited LPS-induced NO production | [9] |
| Cytokine Production | EGCG | BV-2 microglia | 150 µM | Significantly decreased LPS-induced IL-6 release | [9] |
| Cytokine Expression | EGCG | BV2 microglia | 200 μM | Inhibited CoCl₂ (hypoxia)-induced IL-6 mRNA | [10] |
Experimental Protocol: LPS-Induced Inflammation Assay
This protocol measures the effect of GCG on the production of inflammatory mediators in LPS-stimulated cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, BV-2 microglia)
-
Cell culture medium and supplements
-
This compound (GCG)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
GCG Pre-treatment: Treat cells with varying concentrations of GCG for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 100-1000 ng/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix an aliquot of the supernatant with an equal volume of Griess Reagent.
-
Incubate in the dark for 15 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to perform ELISA for IL-6 or TNF-α according to the manufacturer's protocol.
-
-
Data Analysis: Determine the percentage inhibition of NO and cytokine production by GCG compared to the LPS-only control.
Signaling Pathway Diagram
Caption: GCG inhibits LPS-induced inflammation by targeting the NF-κB pathway.[3]
Anti-Cancer Activity Assays
Application Note: GCG, similar to EGCG, exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[11] These effects are often dose-dependent and can be attributed to the modulation of multiple signaling pathways that control cell cycle and apoptosis.[12] Cell viability assays like the MTT or WST assay are fundamental for determining the cytotoxic or cytostatic concentration of GCG, providing an IC50 (half-maximal inhibitory concentration) value that is critical for drug development.
Quantitative Data Summary: Anti-Cancer Effects
Note: The vast majority of available data is for EGCG.
| Assay Type | Compound | Cell Line | IC50 / Effective Concentration | Duration | Reference |
| Cell Viability | EGCG | A549 (Lung Cancer) | 60.55 ± 1.0 μM | 48 hours | [11] |
| Cell Viability | EGCG | H1299 (Lung Cancer) | ~20 μM | 24 hours | [13] |
| Cell Viability | EGCG | HuCC-T1 (Cholangiocarcinoma) | Growth inhibition at 5 µg/mL | Not specified | [14] |
| Cell Viability | EGCG | Jurkat (T-cell Leukemia) | 68.8 ± 4 μM | 48 hours | [15] |
| Cytotoxicity | EGCG | B16F10 (Melanoma) | ~50 μM | Not specified | [16] |
| Cell Viability | EGCG | 293T (Normal Embryonic Kidney) | No adverse effects noted | Not specified | [14] |
Experimental Protocol: MTT Cell Viability Assay
This protocol determines the effect of GCG on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HCT-116) and a non-cancerous control cell line (e.g., MRC-5)
-
Cell culture medium and supplements
-
This compound (GCG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells and control cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
GCG Treatment: Prepare a serial dilution of GCG in culture medium. Replace the existing medium with the GCG solutions, including a vehicle-only control (e.g., 0.3% DMSO).[11]
-
Incubation: Incubate the cells with GCG for a desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against GCG concentration to determine the IC50 value.
Diagram: Anti-Cancer Assay Logic
Caption: Workflow demonstrating how GCG's effect on cancer cell viability is measured.
Neuroprotective Activity Assays
Application Note: Neurodegenerative diseases are often characterized by neuronal cell death due to factors like oxidative stress and inflammation.[17][18] GCG has shown promise as a neuroprotective agent, capable of shielding neurons from excitotoxicity and oxidative damage.[2] An established in vitro model involves inducing cell death in neuronal cell lines, such as the hippocampal HT22 cells, with glutamate.[2] This model allows for the assessment of GCG's ability to preserve neuronal viability and inhibit the underlying damaging processes, such as ROS production and MAPK pathway activation.[2]
Quantitative Data Summary: Neuroprotective Effects
| Assay Type | Compound | Cell Line | Concentration | Observed Effect | Reference |
| Cell Viability vs. Glutamate | GCG | HT22 (Hippocampal) | 50-100 μM | Dose-dependent protection, increased viability to 96% | [2] |
| Cell Viability vs. Glutamate | EGCG | HT22 (Hippocampal) | 50 μM | Protective effect | [2] |
| Cytotoxicity (alone) | GCG | HT22 (Hippocampal) | 100-200 μM | Not cytotoxic | [2] |
| Cytotoxicity (alone) | EGCG | HT22 (Hippocampal) | 100-200 μM | Neurotoxic | [2] |
| MAPK Pathway vs. Glutamate | GCG | HT22 (Hippocampal) | 50-100 μM | Reduced phosphorylation of ERK and JNK | [2] |
| Cell Viability vs. PKC Inhibitor | EGCG | Hippocampal Neurons | 3 μM | Increased cell survival | [19] |
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay
This protocol assesses the ability of GCG to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
This compound (GCG)
-
Glutamate
-
Assay kit for viability (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate HT22 cells in a 96-well plate and allow them to attach overnight.
-
GCG Pre-treatment: Treat the cells with various non-toxic concentrations of GCG (e.g., 10-100 µM) for 1-2 hours.[2]
-
Glutamate Challenge: Add glutamate to a final concentration of 5 mM to induce excitotoxicity in all wells except the negative control.[2]
-
Incubation: Incubate the cells for 12-24 hours.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT as described in the anti-cancer section) to quantify the number of surviving cells.
-
(Optional) Mechanistic Studies: Lyse cells from a parallel experiment to analyze protein expression via Western blot. Probe for key proteins in cell death pathways, such as total and phosphorylated forms of ERK and JNK, to see if GCG inhibits their activation.[2]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by GCG by comparing the viability of GCG-treated, glutamate-challenged cells to that of cells challenged with glutamate alone.
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 7. Antioxidant Activity of Different Forms of Green Tea: Loose Leaf, Bagged and Matcha [foodandnutritionjournal.org]
- 8. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. dovepress.com [dovepress.com]
- 15. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving anticancer efficacy of (–)-epigallocatechin-3-gallate gold nanoparticles in murine B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Activity of (−)-Epigallocatechin Gallate against Lipopolysaccharide-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of resveratrol and epigallocatechin gallate polyphenols are mediated by the activation of protein kinase C gamma - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for testing (-)-Gallocatechin gallate efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG), a major polyphenol found in green tea, has garnered significant attention for its potential therapeutic applications. Attributed to its potent antioxidant and anti-inflammatory properties, GCG has been investigated for its efficacy in a variety of disease models, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] In vivo studies are critical for validating the preclinical efficacy of GCG and understanding its mechanisms of action in a complex biological system.
These application notes provide detailed protocols for in vivo experimental designs to test the efficacy of GCG in several established animal models. The protocols are intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of GCG.
Mechanism of Action: Key Signaling Pathways
GCG has been shown to modulate multiple signaling pathways that are often dysregulated in various diseases.[3][4][5] Understanding these pathways is crucial for designing experiments with relevant endpoints. Key pathways include:
-
EGFR/MAPK Pathway: GCG can inhibit the epidermal growth factor receptor (EGFR) and downstream mitogen-activated protein kinase (MAPK) signaling, which are critical for cell proliferation and survival.[3][6]
-
PI3K/Akt Pathway: This pathway is central to cell growth, metabolism, and survival. GCG has been shown to modulate PI3K/Akt signaling, contributing to its anti-cancer effects.[5]
-
NF-κB Pathway: As a key regulator of inflammation, the nuclear factor-kappa B (NF-κB) pathway is a significant target of GCG. By inhibiting NF-κB, GCG can reduce the expression of pro-inflammatory cytokines and enzymes.[4][5]
-
VEGF Pathway: GCG can inhibit vascular endothelial growth factor (VEGF) and its receptor, playing a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[3]
Caption: Key signaling pathways modulated by this compound (GCG).
Experimental Workflow
A general workflow for in vivo efficacy testing of GCG is outlined below. This can be adapted based on the specific disease model and research question.
Caption: General workflow for in vivo efficacy testing of GCG.
Application Notes and Protocols
Anti-Cancer Efficacy: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the use of a xenograft mouse model to evaluate the anti-tumor efficacy of GCG against human NSCLC.
Experimental Protocol:
-
Cell Culture:
-
Culture human NSCLC cell lines (e.g., A549 or H1299) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Model:
-
Use 4-6 week old male BALB/c nude mice.
-
Allow a 1-2 week acclimatization period.
-
-
Tumor Inoculation:
-
Harvest NSCLC cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]
-
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomly divide mice into treatment groups (n=7-10 mice/group):
-
Vehicle Control (e.g., normal saline)
-
GCG (e.g., 20 mg/kg, administered intraperitoneally every other day)[1]
-
Positive Control (e.g., Cisplatin)
-
-
-
Monitoring:
-
Measure tumor volume every 3 days using calipers and calculate using the formula: Volume = (length × width²) / 2.[1]
-
Monitor body weight twice weekly as an indicator of toxicity.
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 30 days), euthanize the mice.[1]
-
Excise tumors and weigh them.
-
Fix a portion of the tumor in 10% formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or qPCR analysis of key signaling proteins (e.g., p-EGFR, p-Akt, NF-κB).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 30) | Mean Tumor Weight (g) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | Data | Data | 0% |
| GCG (20 mg/kg) | Data | Data | Calculate |
| Positive Control | Data | Data | Calculate |
Note: Data should be presented as mean ± standard deviation (SD). Statistical significance should be determined using appropriate tests (e.g., ANOVA).
A study using a patient-derived xenograft model showed that EGCG-loaded nanoparticles (5 mg/kg) resulted in a tumor volume of approximately 1200 mm³ after 30 days, compared to 1700 mm³ in the free EGCG (10 mg/kg) group and 2000 mm³ in the control group.[4] Another study with H1299 xenografts reported a 56.7% reduction in tumor weight with 0.5% dietary EGCG.[7]
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This protocol details the use of a rat model of acute inflammation to assess the anti-inflammatory effects of GCG.
Experimental Protocol:
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Allow a 1-week acclimatization period.
-
-
Grouping and Treatment:
-
Randomly assign rats to treatment groups (n=6-8/group):
-
Vehicle Control (e.g., normal saline)
-
GCG (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
-
Induction of Edema:
-
Administer GCG or vehicle 30-60 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[3]
-
-
Measurement of Paw Edema:
-
Calculation of Edema and Inhibition:
-
Endpoint Analysis (Optional):
-
At the end of the experiment, euthanize the rats and collect the paw tissue.
-
Homogenize the tissue for analysis of inflammatory markers such as TNF-α, IL-1β, COX-2, and iNOS by ELISA, Western blot, or qPCR.[8]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SD (at 3h) | % Inhibition of Edema (at 3h) |
| Vehicle Control | - | Data | 0% |
| GCG | 25 | Data | Calculate |
| GCG | 50 | Data | Calculate |
| GCG | 100 | Data | Calculate |
| Indomethacin | 10 | Data | Calculate |
Note: Data should be presented as mean ± SD. The time point of maximum edema (usually 3 hours) is often used for comparison.
Studies have shown significant dose-dependent reductions in paw edema with various anti-inflammatory compounds. For example, a study on curcumin showed inhibition levels of 30-59% at doses of 25-400 mg/kg.[9]
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This protocol describes a mouse model of ischemic stroke to evaluate the neuroprotective effects of GCG.
Experimental Protocol:
-
Animal Model:
-
Use male C57BL/6 mice (20-25g).
-
Allow a 1-week acclimatization period.
-
-
Grouping and Treatment:
-
Randomly divide mice into groups (n=8-10/group):
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + GCG (e.g., 50 mg/kg, intraperitoneally)
-
-
-
MCAO Surgery (Intraluminal Filament Method):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicon-coated nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][12][13]
-
After a specific occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
In sham-operated animals, perform the same surgical procedure without occluding the MCA.
-
-
Neurological Deficit Scoring:
-
24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, euthanize the mice and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Endpoint Analysis (Optional):
-
Collect brain tissue from the ischemic hemisphere for analysis of apoptotic markers (e.g., caspase-3), inflammatory cytokines, and proteins involved in neuroprotection (e.g., Bcl-2).
-
Data Presentation:
| Treatment Group | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of Hemisphere) (Mean ± SD) |
| Sham + Vehicle | Data | Data |
| MCAO + Vehicle | Data | Data |
| MCAO + GCG | Data | Data |
Note: Data should be presented as mean ± SD. Statistical analysis should be performed to compare the GCG-treated group with the vehicle-treated MCAO group.
Cognitive Enhancement Efficacy: Alzheimer's Disease (AD) Mouse Model
This protocol outlines the use of a transgenic mouse model of AD to investigate the effects of GCG on cognitive function.
Experimental Protocol:
-
Animal Model:
-
Use a transgenic mouse model of AD, such as APP/PS1 mice, which develop amyloid plaques and cognitive deficits.
-
Use age-matched wild-type littermates as controls.
-
-
Grouping and Treatment:
-
At an appropriate age (e.g., 3-4 months, before significant plaque deposition), randomly assign mice to groups (n=10-12/group):
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + GCG (e.g., 50 mg/kg/day in drinking water or by oral gavage)
-
-
Treat the mice for a specified duration (e.g., 3-6 months).
-
-
Behavioral Testing (Cognitive Assessment):
-
After the treatment period, perform a battery of behavioral tests to assess learning and memory.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory.[2][14][15]
-
Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water over several days. Record the escape latency (time to find the platform).
-
Probe Trial: Remove the platform and record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test: This test assesses fear-motivated memory.
-
-
Endpoint Analysis:
-
After behavioral testing, euthanize the mice and collect the brains.
-
Fix one hemisphere for immunohistochemical analysis of amyloid-beta (Aβ) plaques and tau pathology.
-
Use the other hemisphere for biochemical analysis of Aβ levels (ELISA), synaptic markers (e.g., synaptophysin), and inflammatory markers.
-
Data Presentation:
| Treatment Group | MWM Escape Latency (s) ± SD (Day 5) | MWM Time in Target Quadrant (%) ± SD | Aβ Plaque Load (%) ± SD |
| Wild-type + Vehicle | Data | Data | Data |
| APP/PS1 + Vehicle | Data | Data | Data |
| APP/PS1 + GCG | Data | Data | Data |
Note: Data should be presented as mean ± SD. Statistical comparisons should be made between the APP/PS1 + Vehicle and APP/PS1 + GCG groups.
A study on a scopolamine-induced amnesia model in rats showed that the escape latency in the Morris water maze decreased from 51.9 ± 5.3s to 36.1 ± 6.9s over 5 days in the scopolamine group, while a control group improved from 46.6 ± 2.2s to 21.0 ± 2.9s.[5]
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy in various disease models. Rigorous experimental design, careful execution, and appropriate endpoint analysis are essential for obtaining reliable and translatable preclinical data. The provided tables and diagrams are intended to facilitate data organization and interpretation, ultimately aiding in the assessment of GCG's therapeutic potential.
References
- 1. Combination of Low Concentration of (−)-Epigallocatechin Gallate (EGCG) and Curcumin Strongly Suppresses the Growth of Non-Small Cell Lung Cancer in Vitro and in Vivo through Causing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Chemotherapeutic Efficacy of PLGA-Encapsulated Epigallocatechin Gallate (EGCG) Against Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Amnesic Effects of Epigallocatechin Gallate on Scopolamine-Induced Learning and Memory Dysfunction in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-Gallocatechin Gallate in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the misfolding and aggregation of specific proteins, leading to oxidative stress, neuroinflammation, and eventual cell death.[1][2][3][4] Natural compounds are being extensively investigated for their neuroprotective potential. Among these, catechins from green tea have emerged as promising therapeutic agents.[1][2][5][6]
This document focuses on the application of (-)-Gallocatechin gallate (GCG) and its closely related, extensively studied analog, (-)-epigallocatechin-3-gallate (EGCG), in models of neurodegenerative diseases. Both GCG and EGCG, which contain a critical gallate moiety, have demonstrated potent biological activities, including the ability to inhibit protein aggregation, reduce oxidative stress, and modulate neuroinflammatory processes.[7][8][9] While much of the available literature centers on EGCG, the findings are often considered relevant to GCG due to their structural similarities.[7][9] These notes provide an overview of their mechanisms, quantitative effects, and detailed protocols for their use in research settings.
Data Presentation: Efficacy in Neurodegenerative Disease Models
The following tables summarize the quantitative effects of GCG and EGCG as reported in various in vitro and in vivo models of neurodegenerative diseases.
Table 1: Alzheimer's Disease Models
| Model System | Compound | Concentration/Dose | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| In vitro Aβ Fibril Remodeling | EGCG | Molar ratio | Converts mature Aβ fibrils into smaller, amorphous, non-toxic aggregates. | [7] |
| In vitro Aβ Oligomer Neurotoxicity | EGCG | - | Remodels Aβ oligomers into non-toxic structures, preventing membrane pore formation. | [10] |
| APP Transgenic Mice | EGCG | - | Reduces cerebral amyloidosis by modulating amyloid precursor protein (APP) cleavage. | [11][12] |
| Aβ₂₅₋₃₅-injected Rat Model | EGCG | Varies | Improves learning and memory, reduces Tau hyperphosphorylation, and decreases BACE1 activity and Aβ₁₋₄₂ expression. | [13] |
| PSEN1 E280A Cholinergic-like Neurons | EGCG | - | Ameliorates intracellular Aβ accumulation, Tau phosphorylation, oxidative stress, and Ca²⁺ dysregulation. |[14] |
Table 2: Parkinson's Disease Models
| Model System | Compound | Concentration/Dose | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| In vitro α-synuclein Aggregation | EGCG | 100 nM | Blocks α-synuclein fibril formation in a concentration-dependent manner. | [15] |
| α-synuclein Preformed Fibril (PFF) Mouse Model | EGCG | - | Ameliorates degeneration of dopaminergic neurons and reduces accumulation of phosphorylated α-synuclein. Reduces pro-inflammatory cytokines (TNF-α, IL-1β) and increases anti-inflammatory cytokines (IL-4, IL-10, TGF-β). | [16][17] |
| 6-OHDA-treated Rat Model | EGCG | 2 and 10 mg/kg (oral) | Significantly reduces dopamine neuron loss in the substantia nigra. | [18] |
| 6-OHDA-treated SK-N-AS cells | EGCG | - | Inhibits upregulation of α-synuclein and significantly reduces caspase-3 immunoreactivity. |[19] |
Table 3: Huntington's Disease Models
| Model System | Compound | Concentration/Dose | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| In vitro mutant huntingtin (htt) Aggregation | EGCG | Dose-dependent | Potently inhibits aggregation of mutant htt exon 1 protein. | [20][21][22] |
| Yeast Model of HD | EGCG | - | Significantly reduces polyQ-mediated htt protein aggregation and cytotoxicity. | [20][21] |
| Transgenic HD Fly Model (Htt93Q) | EGCG | Fed to flies | Improves photoreceptor degeneration and motor function (climbing ability increased from ~4-5 cm to ~18 cm in 60s). |[20] |
Table 4: Amyotrophic Lateral Sclerosis (ALS) Models
| Model System | Compound | Concentration/Dose | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| SOD1-G93A Transgenic Mice | EGCG | 10 mg/kg (oral) | Significantly delays disease onset and extends lifespan. Increases motor neuron number and diminishes microglial activation. | [23] |
| SOD1-G93A Transgenic Mice | EGCG | >2.9 µg/g body weight (oral) | Significantly prolongs symptom onset and lifespan. Preserves survival signals (PI3K/Akt) and attenuates death signals (caspase-3). |[24][25][26] |
Table 5: General Neuroprotection Models
| Model System | Compound | Concentration/Dose | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| Glutamate-stressed HT22 Hippocampal Cells | GCG | - | Exhibits high neuroprotective effect against glutamate excitotoxicity by reducing intracellular free radicals and Ca²⁺ influx. | [8][27] |
| LPS-stimulated Primary Human Neurons | EGCG | 0.1 µM | Inhibits LPS-mediated induction of Reactive Oxygen Species (ROS) and iNOS. |[28] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key mechanisms of action and experimental designs relevant to the study of GCG and EGCG in neurodegeneration.
Caption: Multifaceted neuroprotective mechanisms of GCG/EGCG.
Caption: Workflow for in vitro screening of GCG/EGCG.
Caption: Workflow for in vivo study in a neurodegeneration model.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the effects of GCG and EGCG.
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Oxidative Stress
This protocol is adapted from studies using the mouse hippocampal HT22 cell line to assess neuroprotection against glutamate-induced excitotoxicity and oxidative stress.[8][27]
1. Materials and Reagents:
-
HT22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (GCG) or EGCG
-
Glutamate solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
2′,7′-dichlorodihydrofluorescein diacetate (DCFDA) for ROS measurement
-
Dimethyl sulfoxide (DMSO)
2. Cell Culture and Plating:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in 24-well plates for ROS measurements. Allow cells to adhere for 24 hours.
3. GCG/EGCG and Glutamate Treatment:
-
Prepare a stock solution of GCG/EGCG in DMSO. Further dilute in culture medium to desired final concentrations (e.g., 1-100 µM). Note: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentrations of GCG/EGCG to the cells and incubate for 1-2 hours (pre-treatment).
-
Following pre-treatment, add glutamate to the wells to a final concentration of 5 mM to induce oxidative stress.
-
Incubate the cells for an additional 24 hours. Include control groups: untreated cells, cells treated with GCG/EGCG alone, and cells treated with glutamate alone.
4. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
5. Measurement of Intracellular ROS (DCFDA Staining):
-
After treatment, wash the cells twice with PBS.
-
Add 10 µM DCFDA solution in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: In Vivo Efficacy in a Transgenic Mouse Model of ALS
This protocol is based on studies evaluating EGCG in the SOD1-G93A transgenic mouse model of ALS.[23][24][25][26]
1. Animals and Husbandry:
-
Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1-G93A) and their wild-type littermates.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. EGCG Administration:
-
Prepare EGCG solution by dissolving it in sterile 0.9% NaCl. A dose of 10 mg/kg body weight is often cited.[23]
-
Beginning at a pre-symptomatic age (e.g., 70 days), administer the EGCG solution or vehicle (sterile NaCl) to the mice daily via oral gavage.[23]
-
Divide mice into at least three groups: Wild-type + vehicle, SOD1-G93A + vehicle, and SOD1-G93A + EGCG.
3. Monitoring Disease Progression:
-
Disease Onset: Monitor mice daily for the onset of symptoms, such as tremors or hind limb weakness.
-
Motor Function (Rotarod Test):
-
Perform rotarod measurements weekly, starting from the pre-symptomatic stage.
-
Place the mouse on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct three trials per mouse for each session and average the results. A significant decrease in latency to fall indicates motor impairment.
-
-
Lifespan: Record the date of death or humane endpoint (e.g., inability to right itself within 30 seconds when placed on its side) to determine the total lifespan.
4. Post-mortem Tissue Analysis (at a pre-determined endpoint, e.g., 120 days):
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cords and post-fix them in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the spinal cords using a cryostat (e.g., 30 µm sections).
-
Nissl Staining for Motor Neuron Counting:
-
Mount sections on slides and stain with cresyl violet.
-
Count the number of large, Nissl-positive motor neurons in the ventral horn of the lumbar spinal cord under a light microscope.
-
-
Immunohistochemistry for Microglial Activation and Apoptosis:
-
Perform immunohistochemical staining on free-floating sections using primary antibodies against CD11b (a marker for microglia), NF-κB, and cleaved caspase-3.
-
Use appropriate secondary antibodies and a detection system (e.g., DAB).
-
Quantify the staining intensity or the number of positive cells using image analysis software.
-
-
Western Blot Analysis:
-
For a separate cohort of animals, collect fresh spinal cord tissue.
-
Homogenize the tissue and extract proteins.
-
Perform Western blot analysis to determine the protein levels of iNOS, NF-κB, and other relevant markers.[23]
-
References
- 1. Neurodegenerative diseases and catechins: (-)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid Aggregation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective potential of epigallocatechin gallate in Neurodegenerative Diseases: Insights into molecular mechanisms and clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 6. scite.ai [scite.ai]
- 7. EGCG remodels mature α-synuclein and amyloid-β fibrils and reduces cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Understanding the mechanisms of green tea EGCG against amyloid β oligomer neurotoxicity through computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epigallocatechin-3-Gallate Provides Protection Against Alzheimer’s Disease-Induced Learning and Memory Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (−)-Epigallocatechin-3-Gallate Diminishes Intra-and Extracellular Amyloid-Induced Cytotoxic Effects on Cholinergic-like Neurons from Familial Alzheimer’s Disease PSEN1 E280A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson’s Disease - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 16. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epigallocatechin-3-gallate: A phytochemical as a promising drug candidate for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Green tea (-)-epigallocatechin-gallate modulates early events in huntingtin misfolding and reduces toxicity in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rejuvenation-science.com [rejuvenation-science.com]
- 23. Neuroprotective effects of (-)-epigallocatechin-3-gallate in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of epigallocatechin gallate on suppressing disease progression of ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Epigallocatechin-3-gallate: a useful, effective and safe clinical approach for targeted prevention and individualised treatment of neurological diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotective Activity of (−)-Epigallocatechin Gallate against Lipopolysaccharide-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Gallocatechin Gallate: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-gallocatechin gallate (GCG) as a standard in various phytochemical analysis techniques. Detailed protocols for quantification and examples of its application in assessing biological activity are outlined, enabling researchers to accurately measure GCG content in plant extracts and other biological samples and to explore its therapeutic potential.
Introduction to this compound (GCG) as a Standard
This compound is a flavan-3-ol, a type of flavonoid, found in various plants, notably in green tea. As a member of the catechin family, GCG exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. The use of a well-characterized analytical standard is crucial for the accurate quantification and biological evaluation of GCG in different matrices. Analytical standards for GCG are commercially available with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). For optimal stability, the standard should be stored at 2-8°C.
Quantitative Analysis of GCG using High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of GCG in phytochemical analysis. The following protocol provides a general guideline for the quantitative analysis of GCG in plant extracts.
Preparation of Standard Solutions
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the standard in 10 mL of methanol or a mixture of 50% acetonitrile in water.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C. This solution is stable for several months when stored properly.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions should be prepared fresh daily or stored at 2-8°C for no longer than one week.
Sample Preparation
-
Extraction: Extract the plant material (e.g., dried leaves) with a suitable solvent such as 70% methanol or 80% ethanol. The extraction can be performed using methods like sonication, maceration, or Soxhlet extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
The following are typical HPLC conditions for the analysis of GCG. Optimization may be required depending on the specific sample matrix and instrument.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with 5-15% B, increase to 30-50% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35°C |
| Detection | UV detector at 280 nm |
| Injection Volume | 10 - 20 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the method by calculating the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution and determine the peak area corresponding to GCG. Calculate the concentration of GCG in the sample using the regression equation from the calibration curve.
Method Validation Data (Example using a Catechin Standard)
The following table summarizes typical validation parameters for an HPLC method for catechin analysis. While this data is for a general catechin method, it provides a reference for what to expect when validating a method using a GCG standard.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Spectrophotometric Determination of Total Flavonoids using a Catechin Standard
For a rapid estimation of total flavonoid content, a spectrophotometric method can be employed. This method is less specific than HPLC but is useful for high-throughput screening. Catechin or a similar flavonoid like quercetin is typically used as the standard.
Principle
This method is based on the formation of a stable complex between the flavonoids and aluminum chloride, which can be measured spectrophotometrically.
Protocol
-
Standard Preparation: Prepare a stock solution of a suitable flavonoid standard (e.g., catechin or quercetin) at 1 mg/mL in methanol. From this, prepare a series of dilutions to create a calibration curve (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Sample and Standard Reaction:
-
To 1 mL of each standard dilution or sample extract, add 4 mL of distilled water.
-
Add 0.3 mL of 5% sodium nitrite solution and mix well.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution and mix.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately bring the final volume to 10 mL with distilled water and mix thoroughly.
-
-
Measurement: Measure the absorbance of the resulting solution at 510 nm against a blank (containing all reagents except the sample/standard).
-
Quantification: Plot a standard curve of absorbance versus concentration of the standard. Determine the total flavonoid content of the sample from the calibration curve. The results are typically expressed as mg of catechin equivalents (or quercetin equivalents) per gram of dry weight of the sample.
Biological Activity and Signaling Pathways
While extensive research has been conducted on the biological activities of the closely related catechin, (-)-epigallocatechin gallate (EGCG), specific studies on the signaling pathways modulated by GCG are less common. However, due to their structural similarities, it is plausible that GCG shares some mechanisms of action with EGCG. The following sections describe key signaling pathways known to be modulated by EGCG, which can serve as a starting point for investigating the biological effects of GCG.
Anti-inflammatory Effects and NF-κB Signaling
EGCG has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation.
References
Sensitive Detection of (-)-Gallocatechin Gallate by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive detection and quantification of (-)-Gallocatechin gallate (GCG) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). GCG is a catechin found in green tea and other natural products, recognized for its potential health benefits. This protocol is designed to be a valuable resource for researchers in pharmacology, food science, and drug development.
Introduction
This compound (GCG) is a flavonoid and a potent antioxidant. Its structural similarity to other catechins, such as (-)-epigallocatechin gallate (EGCG), necessitates highly selective and sensitive analytical methods for accurate quantification in complex biological matrices. LC-MS/MS offers the required specificity and sensitivity for pharmacokinetic studies, quality control of natural products, and various research applications. This application note details the optimized parameters and a comprehensive protocol for the analysis of GCG.
Experimental Protocols
Sample Preparation (Plasma)
A robust and efficient sample preparation is crucial for accurate bioanalysis. The following protocol is recommended for the extraction of GCG from plasma samples:
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled GCG or a structurally similar compound not present in the sample) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography (LC) Parameters
The following LC conditions are recommended for the chromatographic separation of GCG.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
The following MS/MS parameters are optimized for the sensitive detection of GCG in negative ionization mode, which is generally preferred for catechins.
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 457.1 |
| Product Ion (Q3) - Quantifier | m/z 169.0 |
| Product Ion (Q3) - Qualifier | m/z 331.0 |
| Declustering Potential (DP) | -60 V |
| Collision Energy (CE) - Quantifier | -30 V (optimization may be required) |
| Collision Energy (CE) - Qualifier | -20 V (optimization may be required) |
| Ion Source Temperature | 500°C |
Note: The fragmentation of GCG is very similar to its epimer, EGCG. The primary fragment at m/z 169.0 corresponds to the deprotonated gallic acid moiety, which is a highly specific and abundant product ion suitable for quantification. The fragment at m/z 331.0 results from the loss of the galloyl group.[1][2]
Data Presentation
The following tables summarize the expected quantitative performance for the analysis of catechins using LC-MS/MS. While specific data for GCG is limited, the performance is expected to be comparable to that of EGCG due to their structural similarity.
Table 1: Mass Spectrometry Parameters for GCG
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 457.1 | 169.0 | 331.0 | -60 | -30 / -20 |
Table 2: Expected Quantitative Performance (based on EGCG data)
| Parameter | Expected Range | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Based on reported sensitivities for similar catechins.[3][4] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Expected to be in the low ng/mL range for sensitive instruments.[3][4] |
| Linearity (r²) | > 0.99 | Typically observed for well-optimized LC-MS/MS methods.[3][4] |
| Recovery | 85 - 115% | Dependent on the efficiency of the sample preparation method. |
| Precision (%RSD) | < 15% | Intra- and inter-day precision should be within acceptable limits.[4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for GCG analysis.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of the GCG precursor ion in the mass spectrometer.
Caption: Fragmentation of GCG in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of (-)-Gallocatechin Gallate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Gallocatechin gallate (GCG) is a flavan-3-ol, a type of natural phenolic compound found in various plants, most notably in green tea. As an ester of gallocatechin and gallic acid, GCG is a significant component of the catechin family, which is renowned for its antioxidant properties and potential health benefits. Structurally, it is an epimer of the more abundant (-)-epigallocatechin gallate (EGCG). The precise determination of its three-dimensional structure is critical for understanding its bioactivity, metabolism, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex natural products like GCG, providing detailed information about the carbon skeleton and stereochemistry. This note provides a comprehensive overview of the application of 1D and 2D NMR spectroscopy for the complete structural assignment of this compound.
Quantitative NMR Data
The complete assignment of the molecular structure of GCG is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The chemical shift data presented below are for GCG in methanol-d₄. While ¹³C NMR data for GCG is well-documented, complete assigned ¹H NMR data is less common in the literature. The ¹H data for the closely related epimer, (-)-epigallocatechin gallate (EGCG), is often cited and shows significant similarity, with primary differences expected for protons on the C-ring (H-2, H-3, H-4) due to the change in stereochemistry at the C-2 position.
Table 1: ¹³C NMR Spectroscopic Data of this compound (GCG) (Data recorded in Methanol-d₄ at 150 MHz)
| Position | Chemical Shift (δ, ppm) |
| 2 | 74.3 |
| 3 | 72.8 |
| 4 | 29.8 |
| 4a | 100.3 |
| 5 | 157.8 |
| 6 | 96.5 |
| 7 | 158.0 |
| 8 | 97.4 |
| 8a | 155.8 |
| 1' | 132.8 |
| 2', 6' | 108.1 |
| 3', 5' | 146.5 |
| 4' | 134.1 |
| Galloyl Moiety | |
| 1" | 122.0 |
| 2", 6" | 110.3 |
| 3", 5" | 146.4 |
| 4" | 140.1 |
| C=O | 167.6 |
Table 2: Representative ¹H NMR Spectroscopic Data for Flavan-3-ol Gallates (Note: Specific, fully assigned literature data for GCG in methanol-d₄ is scarce. The following is a representative compilation based on GCG's known structure and data from its epimer, EGCG. Chemical shifts and coupling constants can vary slightly based on solvent and concentration.)
| Position | Representative Chemical Shift (δ, ppm) | Representative Multiplicity | Representative Coupling Constant (J, Hz) |
| H-2 | ~5.05 | d | ~8-9 |
| H-3 | ~4.30 | m | - |
| H-4α | ~2.95 | dd | ~17.0, 4.5 |
| H-4β | ~2.80 | dd | ~17.0, 2.5 |
| H-6 | ~6.00 | d | ~2.3 |
| H-8 | ~5.95 | d | ~2.3 |
| H-2', H-6' | ~6.55 | s | - |
| H-2", H-6" | ~7.05 | s | - |
Strategy for Structural Elucidation
The elucidation of GCG's structure is a systematic process that uses various NMR experiments to piece together the molecular puzzle, from identifying individual spin systems to connecting them into the final structure.
-
¹H NMR: The proton NMR spectrum provides the initial overview. It helps identify the number of distinct proton environments, their integrations (number of protons), and their coupling patterns. For GCG, this allows for the clear distinction between aromatic protons (on the A, B, and galloyl rings) and aliphatic protons (on the C-ring).
-
¹³C NMR & DEPT: The carbon-13 spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between CH₃, CH₂, CH, and quaternary carbons, which is essential for assigning the signals from the flavan-3-ol skeleton.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For GCG, COSY is critical for tracing the connectivity of the aliphatic protons in the C-ring (H-2, H-3, and the two H-4 protons) and for confirming the meta-coupling between H-6 and H-8 in the A-ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton with its directly attached carbon atom. By correlating the known proton chemical shifts with the carbon spectrum, HSQC allows for the unambiguous assignment of most protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final and most crucial pieces of information by showing correlations between protons and carbons over two to three bonds. These long-range correlations are used to connect the distinct structural fragments. Key HMBC correlations for GCG include:
-
Correlation from H-2 to carbons C-1' and C-2'/6', confirming the connection of the B-ring to the C-ring.
-
Correlation from the C-ring proton H-3 to the galloyl carbonyl carbon (C=O), which definitively places the gallate ester moiety at the 3-position.
-
Correlations from aromatic protons (e.g., H-6, H-8, H-2'/6') to nearby quaternary carbons, confirming the overall structure of the aromatic rings and their substitution patterns.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for NMR-based structural elucidation and the relationship between specific NMR experiments and the structural features of GCG.
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a flavonoid like GCG for analysis.
-
Materials:
-
This compound (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR).
-
Deuterated solvent (e.g., Methanol-d₄ (CD₃OD), 99.8%+ D).
-
High-precision 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).
-
Small glass vial (e.g., 1-dram vial).
-
Pasteur pipette and bulb.
-
Small plug of cotton or glass wool.
-
-
Procedure:
-
Weighing: Accurately weigh the desired amount of GCG into the clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of methanol-d₄ to the vial. Gently swirl or vortex the vial to ensure the compound is fully dissolved. The solution should be clear and free of particulate matter.
-
Filtration: Place a small, tightly packed plug of cotton or glass wool into the narrow section of a Pasteur pipette.
-
Transfer: Using the pipette, filter the GCG solution directly into the NMR tube. This step removes any microscopic dust or insoluble impurities that can degrade spectral quality. The final sample height in the tube should be at least 4.5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. The sample is now ready for NMR analysis.
-
Protocol 2: NMR Data Acquisition
The following are typical parameters for acquiring high-quality 1D and 2D NMR spectra on a 500 MHz spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the methanol-d₄ solvent.
-
Tune and match the ¹H and ¹³C channels on the probe.
-
Shim the magnetic field to achieve optimal resolution and lineshape (e.g., <0.5 Hz linewidth on the residual solvent peak).
-
Set the sample temperature (e.g., 298 K).
-
-
¹H Spectrum:
-
Pulse Sequence: zg30 (or similar single 30° pulse).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} Spectrum:
-
Pulse Sequence: zgpg30 (proton-decoupled).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
2D COSY Spectrum:
-
Pulse Sequence: cosygpmfqf (gradient-selected, phase-sensitive).
-
Spectral Width (F1 & F2): Same as ¹H spectrum (~12 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
2D HSQC Spectrum:
-
Pulse Sequence: hsqcedetgpsisp2.3 (edited, gradient-selected for multiplicity).
-
Spectral Width F2 (¹H): ~12 ppm.
-
Spectral Width F1 (¹³C): ~170-180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
2D HMBC Spectrum:
-
Pulse Sequence: hmbcgplpndqf (gradient-selected).
-
Spectral Width F2 (¹H): ~12 ppm.
-
Spectral Width F1 (¹³C): ~220-240 ppm.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5 seconds.
-
Long-range J-coupling delay: Optimized for ~8 Hz.
-
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of this compound. Through the systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, every atom in the molecule can be assigned, confirming the core flavan-3-ol structure, the identity and position of all substituents, and the crucial ester linkage to the galloyl moiety. These detailed protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Application Notes and Protocols for Investigating the Pharmacokinetics of (-)-Gallocatechin Gallate (GCG) in Animal Models
Disclaimer: Direct pharmacokinetic data for (-)-gallocatechin gallate (GCG) in animal models is limited in the available scientific literature. The following application notes and protocols are primarily based on extensive research conducted on the closely related and structurally similar green tea catechin, (-)-epigallocatechin gallate (EGCG). Researchers should consider these protocols as a strong starting point for GCG investigation, with the acknowledgment that optimization may be necessary.
Introduction
This compound (GCG) is a major polyphenol found in green tea, exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of GCG as a potential therapeutic agent. This document provides detailed methodologies for conducting pharmacokinetic studies of GCG in common animal models, such as rats and mice.
Animal Models
The most frequently used animal models for studying the pharmacokinetics of green tea catechins are rats and mice.
-
Rats (Sprague-Dawley or Wistar): These are often preferred for pharmacokinetic studies due to their larger size, which facilitates easier blood sampling.
-
Mice (CD-1 or C57BL/6): Mice are also commonly used, particularly when investigating the efficacy of a compound in disease models.
Quantitative Pharmacokinetic Data (Based on EGCG studies)
The following tables summarize typical pharmacokinetic parameters observed for EGCG in rats and mice, which can serve as a reference for GCG studies.
Table 1: Pharmacokinetic Parameters of EGCG in Rats
| Animal Model | Administration Route & Dose | Cmax | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Sprague-Dawley Rat | Oral (5000 mg/kg) | 15-112 µg/mL | 2 | - | 0.14 | [1] |
| Sprague-Dawley Rat | Intravenous (50 mg/kg) | - | - | - | - | [1] |
| Conscious, Freely Moving Rat | Oral (100 mg/kg) | - | - | 79.83 ± 16.5 min·µg/mL | ~4.95 | [2] |
| Conscious, Freely Moving Rat | Intravenous (10 mg/kg) | - | - | 161.20 ± 39.6 min·µg/mL | - | [2] |
Table 2: Pharmacokinetic Parameters of EGCG in Mice
| Animal Model | Administration Route & Dose | Cmax (µM) | Tmax | AUC | Bioavailability (%) | Reference |
| Male CF-1 Mice | Intragastric (75 mg/kg) | 0.28 | - | - | 26.5 | [3] |
| Male CF-1 Mice | Intravenous (10 mg/kg) | 2.7 | - | - | - | [3] |
| Male CF-1 Mice | Intragastric (163.8 µmol/kg) | 0.28 ± 0.08 | - | - | 26.5 ± 7.5 | [4] |
| Male CF-1 Mice | Intravenous (21.8 µmol/kg) | 2.7 ± 0.7 | - | - | - | [4] |
Experimental Protocols
Protocol for Oral Administration and Blood Sampling in Rats
Objective: To determine the pharmacokinetic profile of GCG following oral administration.
Materials:
-
This compound (GCG)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before GCG administration, with free access to water.
-
GCG Formulation: Prepare a solution or suspension of GCG in the chosen vehicle at the desired concentration.
-
Administration: Administer a single dose of the GCG formulation to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol for Intravenous Administration and Blood Sampling in Rats
Objective: To determine the absolute bioavailability of GCG.
Materials:
-
This compound (GCG)
-
Sterile saline or other suitable vehicle for intravenous injection
-
Sprague-Dawley rats (male, 8-10 weeks old, catheterized in the jugular vein)
-
Syringes and needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation: Use rats that have been surgically implanted with a jugular vein catheter for ease of administration and repeated blood sampling. Allow for a recovery period after surgery.
-
Fasting: Fast the animals overnight (approximately 12 hours) before GCG administration, with free access to water.
-
GCG Formulation: Prepare a sterile solution of GCG in the chosen vehicle.
-
Administration: Administer a single bolus dose of the GCG solution via the jugular vein catheter.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into heparinized tubes.
-
Plasma Separation and Storage: Follow steps 6 and 7 from the oral administration protocol.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of GCG in plasma samples.
Instrumentation and Conditions (Example based on catechin analysis):
-
HPLC System: A standard HPLC system with a UV or electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm for UV detection.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Quantification:
-
Create a standard curve by spiking known concentrations of GCG into blank plasma and processing them in the same way as the study samples.
-
Calculate the concentration of GCG in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study of GCG.
Catechin Absorption and Metabolism Pathway
Caption: Overview of catechin absorption and metabolism pathways.
References
- 1. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epigallocatechin-3-gallate is absorbed but extensively glucuronidated following oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for (-)-Gallocatechin Gallate Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a polyphenolic compound found in green tea and other natural sources. Like its well-studied analog, (-)-epigallocatechin gallate (EGCG), GCG possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the biological activities of compounds like GCG, enabling the identification of promising candidates for further drug development. These application notes provide detailed protocols for HTS assays to investigate the bioactivity of GCG and summarize key quantitative data.
Data Presentation
The following tables summarize the quantitative bioactivity of this compound in various assays.
Table 1: Enzymatic Inhibition by this compound
| Enzyme Target | IC₅₀ (µM) | Assay Type | Reference |
| Tyrosinase | 36.8 ± 0.21 | Enzymatic | [1] |
| Prolyl endopeptidase | - (Potential Inhibitor) | Enzymatic | [2] |
| SARS-CoV 3CLpro | 47 | Enzymatic | [2] |
Table 2: Antioxidant Activity of this compound
| Assay | Metric | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | Potent Activity | [3] |
| ABTS Radical Scavenging | - | Significant Activity | [3] |
Table 3: Anti-proliferative and Cytotoxic Effects of this compound
| Cell Line | Effect | Concentration | Reference |
| Enterohemorrhagic E. coli | Inhibition of Vero toxin release | ≥ 0.05 mg/ml | [4] |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging HTS Assay
This protocol is adapted for a 96-well plate format suitable for HTS to determine the free radical scavenging activity of GCG.
Materials:
-
This compound (GCG)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GCG in methanol (e.g., 10 mM). Create a dilution series in methanol to achieve final assay concentrations (e.g., 1 µM to 100 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of ascorbic acid in methanol for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of GCG solution to respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of ascorbic acid dilutions to the positive control wells.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the GCG sample.
-
The IC₅₀ value (the concentration of GCG that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of GCG.
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
This cell-based HTS assay measures the ability of GCG to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (GCG)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in supplemented DMEM.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in the incubator.
-
-
Treatment:
-
Prepare a stock solution of GCG in DMSO and dilute it in culture medium to the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of GCG.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known inhibitor of NO production).
-
Pre-incubate the cells with GCG for 1 hour.
-
Stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control wells.
-
-
Incubation and Nitrite Measurement:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves adding the Griess reagents to the supernatant and measuring the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each GCG concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for GCG's inhibition of NO production.
-
A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity of GCG.
-
Enzymatic Inhibition: Tyrosinase Inhibition Assay
This HTS assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (GCG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475 nm
-
Kojic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or buffer). Create a dilution series to obtain various test concentrations.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the GCG dilutions to the sample wells.
-
Add 20 µL of buffer to the control wells.
-
Add 20 µL of kojic acid dilutions to the positive control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase solution to all wells and incubate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of GCG by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition using the formula:
where V_control is the reaction rate without an inhibitor and V_sample is the reaction rate with GCG.
-
Determine the IC₅₀ value of GCG for tyrosinase inhibition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by Catechins
Green tea catechins, including GCG and the more extensively studied EGCG, are known to modulate multiple signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.[5][6] While specific pathways for GCG are less defined, it is likely to share mechanisms with EGCG due to structural similarities.
References
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing (-)-Gallocatechin Gallate Delivery Through Nanoformulations: Application Notes and Protocols
Introduction
(-)-Gallocatechin gallate (GCG), a potent antioxidant polyphenol found in green tea, holds significant promise for various therapeutic applications, including cancer chemoprevention and treatment. However, its clinical translation is often hampered by poor bioavailability, chemical instability, and inadequate cellular uptake. Nanoformulations offer a strategic approach to overcome these limitations by encapsulating GCG within biocompatible nanocarriers. This enhances its stability, controls its release, and facilitates targeted delivery to specific cells or tissues. These application notes provide a comprehensive overview of developing and characterizing GCG nanoformulations, along with detailed experimental protocols and an exploration of the key signaling pathways influenced by this compound. While much of the existing research focuses on the structurally similar and more extensively studied (-)-Epigallocatechin-3-gallate (EGCG), the principles and methodologies are largely transferable to GCG.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on catechin nanoformulations, providing a comparative overview of different systems.
Table 1: Physicochemical Properties of Various Catechin Nanoformulations
| Nanoformulation Type | Catechin | Core Material(s) | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | EGCG | Egg Lecithin, Cholesterol | 56 | - | 90 | - | [1] |
| Solid Lipid Nanoparticles (SLNs) | EGCG | - | - | - | - | - | [2] |
| Gold Nanoparticles (GNPs) | EGCG | Gold Chloride | 26 - 610 | Negative | ~93 | ~32 | [3] |
| Nanophytosomes | EGCG | Egg Phospholipid | 100 - 250 | - | Up to 90 | - | [4] |
| PLGA-PEG Nanoparticles | EGCG | PLGA-PEG-COOH, PLGA-PEG-DCL | - | - | - | - | [5] |
| gCDs-E Nanoparticles | EGCG | - | 25.5 | - | - | - | [6] |
| Lipid Nanoparticles | EGCG | - | 317.8 | -24.5 | 96.25 ± 1.01 | - | [6] |
Table 2: In Vivo Efficacy of Catechin Nanoformulations
| Nanoformulation | Animal Model | Cancer/Disease Model | Key Findings | Reference |
| EGCG-GNPs | Ehrlich Ascites Carcinoma-bearing mice | Cancer | 2.13-fold reduction in tumor weight compared to untreated control. | [3] |
| NanoEGCG | AlCl3-treated rats | Alzheimer's Disease | More effective in modulating oxidative stress and decreasing AChE than free EGCG. | [7] |
| EGCG-loaded chitosan nanocarriers | Athymic mice with prostate cancer xenografts | Prostate Cancer | Reduction in tumor growth compared to controls. | [8] |
| Functionalized Solid Lipid NPs | C57/BL6 mice | Cancer | Greater survivability and reduction in tumor volume compared to non-functionalized or free EGCG. | [1] |
II. Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of GCG nanoformulations, as well as for in vitro and in vivo evaluations.
A. Preparation of GCG-Loaded Nanoparticles
1. Protocol for Preparing GCG-Loaded PLGA-PEG Nanoparticles (Modified Nanoprecipitation)
-
Materials: Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-carboxylic acid (PLGA-PEG-COOH), this compound (GCG), Acetone, Deionized water.
-
Procedure:
-
Dissolve PLGA-PEG-COOH and GCG in acetone.
-
Add the organic solution dropwise into deionized water under constant stirring.
-
The polymers will self-assemble, encapsulating the GCG as the acetone evaporates.
-
Continue stirring for several hours to ensure complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation and wash with deionized water to remove any unencapsulated GCG.
-
Lyophilize the nanoparticle suspension for long-term storage.
-
2. Protocol for Green Synthesis of GCG-Loaded Gold Nanoparticles (GNPs)
-
Materials: Gold (III) chloride trihydrate (HAuCl₄·3H₂O), this compound (GCG), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of HAuCl₄.
-
Prepare an aqueous solution of GCG.
-
Add the GCG solution to the HAuCl₄ solution under vigorous stirring. GCG will act as both a reducing and capping agent.
-
The color of the solution will change, indicating the formation of GNPs.
-
Continue stirring for a specified period to ensure the reaction is complete.
-
Purify the GCG-GNPs by centrifugation and resuspend in deionized water.
-
B. Physicochemical Characterization of GCG Nanoformulations
1. Protocol for Particle Size and Zeta Potential Measurement
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse the GCG nanoformulation in deionized water or an appropriate buffer.
-
Transfer the suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument in ELS mode to assess surface charge and stability.
-
2. Protocol for Determining Encapsulation Efficiency and Drug Loading
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Encapsulation Efficiency (EE%):
-
Separate the nanoformulation from the aqueous medium containing unencapsulated GCG by centrifugation.
-
Measure the concentration of GCG in the supernatant using a validated HPLC method.
-
Calculate EE% using the formula: EE% = [(Total GCG - Free GCG) / Total GCG] x 100
-
-
Drug Loading (DL%):
-
Lyophilize a known amount of the GCG nanoformulation.
-
Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the encapsulated GCG.
-
Measure the concentration of GCG using HPLC.
-
Calculate DL% using the formula: DL% = (Weight of GCG in nanoparticles / Total weight of nanoparticles) x 100
-
-
C. In Vitro Evaluation of GCG Nanoformulations
1. Protocol for In Vitro Drug Release Study
-
Technique: Dialysis Method.[9]
-
Procedure:
-
Place a known amount of GCG nanoformulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of released GCG in the aliquots using HPLC.
-
Plot the cumulative percentage of GCG released versus time.
-
2. Protocol for Cell Viability/Cytotoxicity Assay
-
Technique: WST-8 or MTS Assay.[10]
-
Procedure:
-
Seed cancer cells (e.g., prostate, breast) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free GCG, GCG nanoformulation, and empty nanoparticles (as a control) for 24, 48, or 72 hours.
-
Add WST-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
D. In Vivo Evaluation of GCG Nanoformulations
1. Protocol for Animal Tumor Model Study
-
Procedure:
-
Induce tumors in immunocompromised mice by subcutaneous injection of cancer cells.
-
Once tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., saline control, free GCG, GCG nanoformulation).
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by catechins like GCG and typical experimental workflows for nanoformulation development.
Caption: Key signaling pathways modulated by GCG, leading to reduced cell proliferation and angiogenesis, and induction of apoptosis.[11][12][13]
Caption: A typical experimental workflow for the development and evaluation of GCG nanoformulations.
The development of nanoformulations for this compound represents a promising frontier in enhancing its therapeutic potential. By systematically preparing, characterizing, and evaluating these nanosystems, researchers can overcome the inherent challenges associated with GCG delivery. The protocols and data presented herein provide a foundational framework for scientists and drug development professionals to advance their research in this exciting field. Further optimization and in-depth in vivo studies will be crucial for the successful clinical translation of GCG-based nanomedicines.
References
- 1. Frontiers | Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy [frontiersin.org]
- 2. Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Optimization of Epigallocatechin-3-Gallate (EGCG) Nano Phytosome Using Design of Experiment (DoE) and Their In Vivo Anti-Inflammatory Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effectiveness of epigallocatechin gallate nanoparticles on the in-vivo treatment of Alzheimer’s disease in a rat/mouse model: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of epigallocatechin gallate nanoparticles on the in-vivo treatment of Alzheimer's disease in a rat/mouse model: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Epigallocatechin Gallate Nanodelivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Gallocatechin Gallate in Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a flavonoid, a type of polyphenol, found in green tea. It is a stereoisomer of the more extensively studied (-)-epigallocatechin gallate (EGCG). Like other catechins, GCG exhibits a range of biological activities, including antioxidant and neuroprotective effects.[1] A significant aspect of its bioactivity stems from its ability to interact with and modulate the function of various enzymes, making it a molecule of interest for studying enzyme inhibition kinetics and for potential therapeutic applications. These application notes provide an overview of the use of GCG in enzyme inhibition studies, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Enzyme Inhibition Profile of this compound
GCG has been identified as an inhibitor of several enzymes. The following table summarizes the available quantitative data on GCG and its closely related analog, EGCG, for comparison. The data for EGCG is included to provide a broader context of the potential inhibitory activities of galloylated catechins, though direct extrapolation of kinetic parameters from EGCG to GCG should be done with caution.
Table 1: Enzyme Inhibition Data for this compound (GCG) and (-)-Epigallocatechin Gallate (EGCG)
| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Inhibition Type | Source(s) |
| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | GCG | 27.5 µM | Not Reported | Competitive (vs. DXP), Uncompetitive (vs. NADPH) | [2] |
| Phosphoglycerate Mutase 1 (PGAM1) | EGCG | 0.49 µM | Not Reported | Independent of substrate competition | [3] |
| Matrix Metalloproteinase-1 (MMP-1) | EGCG | 14.13 µM | 10.47 ± 0.51 µM | Competitive | [4] |
| Xanthine Oxidase (XO) | EGCG | 19.33 µM | Not Reported | Mixed-type | [5] |
| Inducible Nitric Oxide Synthase (iNOS) | EGCG | 50-750 µM (Enzyme Activity) | Not Reported | Competitive (vs. Arginine & Tetrahydrobiopterin) | [6] |
| Cytochrome P450 (various isoforms) | EGCG | ≥1 µM | Not Reported | Correlated with protein binding and aggregation | [7] |
Key Signaling Pathways Modulated by Catechins
The enzyme inhibitory activities of catechins like GCG and EGCG can impact various cellular signaling pathways. The diagram below illustrates a generalized overview of how inhibition of specific enzymes can affect downstream signaling cascades, particularly in the context of cancer metabolism and inflammation.
Experimental Protocols
The following are generalized protocols for conducting enzyme inhibition assays with GCG. These should be adapted based on the specific enzyme and available substrates and detection methods.
General Enzyme Inhibition Assay Workflow
The workflow for a typical enzyme inhibition assay is depicted below.
Protocol 1: Determination of IC50 for GCG against DXR
This protocol is adapted from the findings on GCG's inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[2]
Materials:
-
Purified DXR enzyme
-
This compound (GCG) stock solution (in DMSO or buffer)
-
DXP (1-deoxy-D-xylulose 5-phosphate) substrate
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of GCG in the assay buffer. The final concentrations should bracket the expected IC50 (e.g., 1 µM to 100 µM).
-
Prepare solutions of DXR, DXP, and NADPH in the assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DXR enzyme solution
-
GCG solution at various concentrations (or vehicle control)
-
-
Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the DXP and NADPH solution to each well.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each GCG concentration.
-
Determine the percentage of inhibition for each GCG concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GCG concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: General Protocol for Determining Inhibition Kinetics
This protocol outlines the steps to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Assay Setup:
-
The assay is set up similarly to the IC50 determination. However, both the substrate concentration and the inhibitor concentration will be varied.
-
Use a matrix of conditions with several fixed concentrations of GCG (including zero) and a range of substrate concentrations for each inhibitor concentration.
-
-
Reaction and Monitoring:
-
Initiate and monitor the reactions as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all conditions.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the apparent Km and Vmax values from the plots.
-
Re-plot the slope or y-intercept from the Lineweaver-Burk plot against the inhibitor concentration to determine the Ki value.
-
Logical Relationship for Kinetic Analysis
The determination of the inhibition mechanism follows a logical progression of experiments and data analysis.
Conclusion
This compound is a promising natural compound for studying enzyme inhibition. Its demonstrated activity against enzymes like DXR highlights its potential as a research tool and a lead compound for drug discovery. The protocols and data presented here provide a framework for researchers to investigate the inhibitory effects of GCG on various enzymatic targets. Further studies are warranted to expand the profile of enzymes inhibited by GCG and to elucidate the detailed molecular mechanisms of its action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial mechanism of epigallocatechin gallate and gallocatechin gallate: They target 1-deoxy-d-xylulose 5-phosphate reductoisomerase, the key enzyme of the MEP terpenoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Epigallocatechin-3- Gallate as an Inhibitor of Phosphoglycerate Mutase 1 [frontiersin.org]
- 4. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicatechin Gallate as Xanthine Oxidase Inhibitor: Inhibitory Kinetics, Binding Characteristics, Synergistic Inhibition, and Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms for epigallocatechin gallate induced inhibition of drug metabolizing enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (-)-Gallocatechin Gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gallocatechin gallate (GCG) is a type of catechin, a class of polyphenolic compounds abundant in green tea. Like its well-studied analogue, (-)-epigallocatechin-3-gallate (EGCG), GCG is recognized for its potential anti-cancer properties, which are largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells without significantly harming normal cells. This document provides detailed application notes and protocols for the analysis of GCG-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.
The protocols and data presented herein are primarily based on studies of the closely related and extensively researched catechin, EGCG. The mechanisms of action for GCG are presumed to be similar; however, direct experimental validation for GCG is strongly recommended. The Annexin V/Propidium Iodide (PI) assay is the central method discussed, as it allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables summarize quantitative data from studies on EGCG, demonstrating its dose- and time-dependent effects on apoptosis induction in various cancer cell lines. This data can serve as a reference for designing and interpreting experiments with GCG.
Table 1: Dose-Dependent Induction of Apoptosis by EGCG in Human Epidermoid Carcinoma (A431) Cells
| EGCG Concentration (µg/mL) | Percentage of Apoptotic Cells (%) after 48 hours |
| 20 | 6.3 |
| 40 | 27.7 |
| 80 | 58.9 |
| 160 | 80.9 |
Data adapted from a study on the effects of EGCG on A431 cells, as quantified by flow cytometry.[1]
Table 2: Time- and Dose-Dependent Apoptosis in B Lymphoma (Jeko-1 and Raji) Cells Treated with EGCG
| Cell Line | EGCG Concentration (µg/mL) | 12 hours (% Apoptosis) | 24 hours (% Apoptosis) | 36 hours (% Apoptosis) |
| Jeko-1 | 20 | ~15 | ~25 | ~35 |
| 40 | ~20 | ~40 | ~55 | |
| 60 | ~25 | ~55 | ~70 | |
| Raji | 20 | ~10 | ~20 | ~30 |
| 40 | ~15 | ~35 | ~50 | |
| 60 | ~20 | ~50 | ~65 |
Approximate values are derived from graphical representations in the cited literature.[2]
Experimental Protocols
This section provides a detailed methodology for assessing GCG-induced apoptosis using the Annexin V-FITC/PI staining assay followed by flow cytometry.
Materials
-
This compound (GCG)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well plates)
Protocol: Induction of Apoptosis and Cell Staining
-
Cell Seeding: Seed the cancer cells of interest into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
GCG Treatment: Prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the GCG-containing medium. Include a vehicle-treated control group. Incubate for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Annexin V-FITC and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically detected with a >575 nm longpass filter).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and to define the quadrants correctly. An unstained cell sample should be used to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing GCG-induced apoptosis.
Signaling Pathways of Catechin-Induced Apoptosis
The following diagram illustrates the key signaling pathways involved in apoptosis induced by catechins like EGCG, which are likely to be relevant for GCG.
Caption: Signaling pathways in catechin-induced apoptosis.
References
Troubleshooting & Optimization
How to prevent the degradation of (-)-Gallocatechin gallate in solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of (-)-Gallocatechin gallate (GCG) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My GCG solution is changing color. What is happening?
A1: A color change in your GCG solution, typically to a brownish or yellowish hue, is a visual indicator of degradation. This is primarily due to auto-oxidation, which leads to the formation of dimers like theasinensins and other colored polymeric compounds.[1][2] This process is accelerated by factors such as neutral to alkaline pH, elevated temperatures, and the presence of dissolved oxygen.[1][3][4]
Q2: I'm seeing unexpected peaks in my HPLC analysis of a GCG sample. What could they be?
A2: Unexpected peaks in your chromatogram often represent degradation or transformation products of GCG. The most common products are:
-
(-)-Epigallocatechin gallate (EGCG): GCG can epimerize to EGCG, especially at higher temperatures and pH levels.[1]
-
Theasinensins and other dimers: These are products of auto-oxidation.[1][5]
-
Gallocatechin and gallic acid: These can form from the degradation of GCG, particularly at high temperatures (e.g., 100°C in pure water).[1]
-
O-quinone derivatives: These are formed under strong alkaline conditions through oxidation.[6]
Q3: Why is the biological activity of my GCG inconsistent between experiments?
A3: Inconsistent biological activity is often a direct consequence of GCG instability under typical experimental conditions (e.g., in cell culture media at 37°C and pH 7.4).[1][4] The degradation products of GCG may have different, reduced, or even opposing biological effects compared to the parent compound. To ensure reproducible results, it is crucial to implement stabilization strategies.
Q4: What are the primary factors that cause GCG to degrade in solution?
A4: The stability of GCG is highly sensitive to several factors:
-
pH: GCG is most stable in acidic conditions (pH < 4) and degrades rapidly as the pH becomes neutral or alkaline.[2][4]
-
Temperature: Higher temperatures accelerate the rates of both epimerization and oxidation.[1][2][4]
-
Dissolved Oxygen: Oxygen is a key reactant in the auto-oxidation of GCG.[1][3][5]
-
Bivalent Cations: Metal ions can catalyze the oxidation of catechins.[1][4][7]
-
GCG Concentration: The stability of GCG can also be concentration-dependent.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of GCG in cell culture medium (e.g., DMEM/F12). | The physiological pH (~7.4) and temperature (37°C) of cell culture media promote rapid GCG degradation.[1] | 1. Prepare a highly concentrated stock solution of GCG in an acidic buffer or a suitable solvent and dilute it into the medium immediately before use.2. Incorporate a stabilizing agent like ascorbic acid (Vitamin C) into the medium.[8]3. If experimentally permissible, conduct experiments under nitrogen-saturated conditions to minimize oxygen exposure.[1] |
| Variable results in buffer solutions. | The type of buffer can influence GCG stability. GCG is unstable in common buffers like Tris-HCl and phosphate buffer at pH 7.4.[1][4] | 1. Whenever possible, use an acidic buffer (e.g., citrate buffer at pH 3-4) for maximum stability.2. If a neutral pH is required, prepare solutions fresh and use them immediately.3. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.[4][8] |
| Precipitate formation in the GCG solution. | This may be due to the formation of insoluble degradation products or interactions with components of the solution. | 1. Ensure the solvent is fully capable of dissolving the intended GCG concentration.2. Filter the solution after preparation to remove any initial impurities.3. Follow stabilization protocols to prevent the formation of degradation-related precipitates. |
Quantitative Data on GCG Stability
Table 1: Effect of pH on GCG Stability in Pure Water
| pH | Stability | Observation |
| < 4.0 | High | Minimal degradation observed.[2] |
| 7.0 | Low | Significant degradation occurs at room temperature.[3] |
| > 7.4 | Very Low | Rapid degradation and auto-oxidation.[1][2] |
Table 2: Effect of Temperature on GCG Stability in Pure Water (pH 7.0)
| Temperature | Stability | Observation |
| 4°C | Moderate | Degradation is slowed but still occurs. |
| Room Temperature (~25°C) | Low | Significant degradation.[3] |
| 37°C | Very Low | Rapid degradation, relevant for biological assays.[1] |
| 100°C | Extremely Low | Degrades to gallocatechin and gallic acid. |
Table 3: Efficacy of Different Stabilization Methods for GCG (20 μmol L⁻¹ in Tris-HCl buffer, pH 7.4, 37°C)
| Stabilization Method | GCG Remaining after 1 hour (%) | GCG Remaining after 4 hours (%) |
| None (Control) | ~50% | ~20% |
| Nitrogen Saturation | ~80% | ~60% |
| Ascorbic Acid (100 μmol L⁻¹) | ~90% | ~75% |
| EDTA (10 mmol L⁻¹) | ~65% | ~40% |
| (Data are illustrative based on trends reported in cited literature).[4][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized GCG Solution for Cell Culture
Objective: To prepare a GCG solution that maintains stability for the duration of a typical cell culture experiment.
Materials:
-
This compound (GCG) powder
-
Ascorbic acid (Vitamin C)
-
Sterile, nuclease-free water or DMSO for stock solution
-
Target cell culture medium (e.g., DMEM/F12)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Ascorbic Acid Stock: Prepare a 100x stock solution of ascorbic acid (e.g., 10 mmol L⁻¹) in sterile water and filter-sterilize. Store at -20°C.
-
Prepare GCG Stock: Prepare a concentrated stock solution of GCG (e.g., 20 mmol L⁻¹) in a suitable solvent like sterile DMSO. Note: GCG is more stable in DMSO than in aqueous solutions. Prepare small aliquots and store at -80°C to minimize freeze-thaw cycles.
-
Prepare Working Solution: a. On the day of the experiment, thaw an aliquot of the GCG stock solution. b. Warm the required volume of cell culture medium to 37°C. c. Add the 100x ascorbic acid stock to the cell culture medium to achieve a final concentration of 1x (e.g., 100 µmol L⁻¹). Mix gently. d. Immediately before adding to the cells, dilute the GCG stock solution directly into the ascorbic acid-supplemented medium to achieve the desired final concentration. e. Use the prepared GCG-containing medium immediately. Do not store it.
Protocol 2: Stabilization of GCG in Aqueous Buffers using Nitrogen Saturation
Objective: To minimize oxidative degradation of GCG in aqueous buffers by removing dissolved oxygen.
Materials:
-
This compound (GCG) powder
-
Desired aqueous buffer (e.g., MOPS, HEPES)
-
High-purity nitrogen gas cylinder with a regulator
-
Sterile tubing or a gas dispersion tube
-
Sealed reaction vessel or container
Procedure:
-
Deoxygenate the Buffer: Place the desired volume of buffer into the reaction vessel. Submerge the sterile tubing into the buffer and gently bubble nitrogen gas through the solution for at least 20-30 minutes to displace dissolved oxygen.
-
Prepare GCG Solution: a. Weigh the required amount of GCG powder. b. While maintaining a gentle nitrogen stream over the surface of the deoxygenated buffer (to prevent re-oxygenation), add and dissolve the GCG powder.
-
Storage and Use: a. Keep the vessel sealed and under a positive pressure of nitrogen. b. For use in experiments, withdraw the required volume using a syringe, ensuring the nitrogen atmosphere is maintained. c. This method is particularly useful for in vitro assays where antioxidants like ascorbic acid might interfere with the experimental results.[1]
Visualizations
GCG Degradation Pathways
Caption: Major degradation pathways of this compound (GCG) in solution.
Workflow for Preparing a Stabilized GCG Solution
Caption: Experimental workflow for the preparation and use of stabilized GCG solutions.
Troubleshooting Logic for GCG Instability
Caption: A logical flow for troubleshooting common causes of GCG instability.
References
- 1. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the solubility of (-)-Gallocatechin gallate for cell culture experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively using (-)-gallocatechin gallate (GCG) in cell culture experiments. Due to its inherent instability and limited solubility in aqueous solutions, proper handling is critical to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (GCG) for cell culture experiments?
A1: For cell culture applications, it is recommended to first prepare a concentrated stock solution of GCG in a sterile, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for GCG and miscibility with cell culture media.[1][2][3] The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[2][4]
Q2: Why is my GCG solution changing color or precipitating in the cell culture medium?
A2: this compound is highly unstable in aqueous solutions, especially under physiological conditions (pH 7.4, 37°C) typical for cell culture.[5][6] The observed color change and precipitation are likely due to auto-oxidation and degradation of the compound.[5][6] Several factors can accelerate this degradation, including neutral to alkaline pH, elevated temperatures, the presence of dissolved oxygen, and metal ions in the medium.[5][7]
Q3: How can I improve the stability of GCG in my cell culture experiments?
A3: To enhance the stability of GCG in your experimental setup, consider the following strategies:
-
Addition of Stabilizers: The inclusion of ascorbic acid (Vitamin C) can help prevent the auto-oxidation of GCG.[5][8] Using a metal chelator like EDTA can also be beneficial by sequestering metal ions that catalyze degradation.[9]
-
pH Control: GCG is more stable in slightly acidic conditions.[9] While altering the pH of the entire cell culture medium is generally not advisable, preparing stock solutions in a slightly acidic buffer before final dilution might offer some benefit, though compatibility with your cell line must be verified.
-
Temperature and Light: Prepare GCG solutions fresh and use them immediately. If short-term storage is necessary, keep the solutions at low temperatures (e.g., 4°C) and protected from light to slow down degradation.[10]
-
Deoxygenation: Purging solutions with an inert gas like nitrogen can reduce the amount of dissolved oxygen, thereby minimizing oxidation.[5]
Q4: What is the recommended procedure for preparing GCG working solutions for cell culture?
A4: A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves preparing a high-concentration stock solution in DMSO, and then diluting this stock directly into the pre-warmed cell culture medium to the final desired concentration immediately before treating the cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | The final concentration of GCG exceeds its solubility in the aqueous medium. The organic solvent concentration is too low to maintain solubility. Interaction with media components.[11][12] | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Add the GCG stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. Warm the cell culture medium to 37°C before adding the GCG stock. |
| Inconsistent experimental results | Degradation of GCG during the experiment.[5][6] Variability in stock solution preparation. | Prepare fresh GCG working solutions for each experiment. Add stabilizers like ascorbic acid to the cell culture medium.[5][8] Ensure consistent timing between the preparation of the working solution and its application to the cells. |
| Cell toxicity in control group (vehicle only) | The concentration of the organic solvent (e.g., DMSO) is too high.[4] | Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Perform a dose-response experiment with the solvent alone to determine its toxicity profile for your cells. |
| Loss of GCG activity over time | GCG is unstable and degrades in the incubator.[5][6] | For long-term experiments, consider replenishing the GCG-containing medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration of the active compound. |
Quantitative Data Summary
The solubility of this compound and its close analog (-)-epigallocatechin gallate (EGCG) varies significantly across different solvents. The following table summarizes available quantitative data to aid in the preparation of stock solutions.
| Compound | Solvent | Approximate Solubility | Reference |
| This compound (GCG) | DMSO | 92 mg/mL (200.71 mM) | [1] |
| (-)-Epigallocatechin gallate (EGCG) | Water | ~5 mg/mL | [10][13] |
| (-)-Epigallocatechin gallate (EGCG) | Ethanol | ~20 mg/mL | [14] |
| (-)-Epigallocatechin gallate (EGCG) | DMSO | ~25 mg/mL | [14] |
| (-)-Epigallocatechin gallate (EGCG) | Dimethyl formamide | ~30 mg/mL | [14] |
| (-)-Epigallocatechin gallate (EGCG) | PBS (pH 7.2) | ~25 mg/mL | [14] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound (GCG) powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM):
-
On a calibrated analytical balance, weigh out the required amount of GCG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to the weighed GCG).
-
Vortex the tube thoroughly until the GCG is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
This concentrated stock solution can be aliquoted into smaller volumes and stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the GCG stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the concentrated stock solution with pre-warmed (37°C) cell culture medium to achieve the final desired treatment concentration.
-
Crucially, add the GCG stock solution to the medium and not the other way around. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing, which helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for the cell line being used (typically <0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Immediately add the freshly prepared GCG working solution to the cells.
-
Return the cells to the incubator for the desired treatment period.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Factors influencing GCG degradation in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 3. Optimized Epigallocatechin Gallate Delivery and Adipogenesis Inhibition through Fluorescent Mesoporous Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentseparations.com [currentseparations.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting epimerization of GCG to EGCG during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the epimerization of (-)-gallocatechin gallate (GCG) to (-)-epigallocatechin gallate (EGCG) during sample preparation.
Troubleshooting Guide: GCG Epimerization
This guide addresses specific issues that can lead to the unwanted conversion of GCG to its epimer, EGCG, during experimental procedures.
Issue: High levels of EGCG detected in a pure GCG standard after sample preparation.
Possible Causes and Solutions:
-
Elevated Temperature: Heat is a primary driver of epimerization.[1][2][3] The conversion of GCG to EGCG is significantly accelerated at temperatures above 44°C.[2][3]
-
Solution: Maintain low temperatures throughout the entire sample preparation process. Whenever possible, perform extractions and dilutions on ice. Use refrigerated centrifuges and autosamplers. If heating is unavoidable, use the lowest possible temperature for the shortest duration.
-
-
Incorrect pH: The stability of catechins is highly pH-dependent.[1] Epimerization can occur under both acidic and neutral-to-alkaline conditions.[4][5][6]
-
Solution: Maintain a slightly acidic pH, ideally below 4.0, to minimize degradation and epimerization.[1] Prepare all solutions, including extraction solvents and mobile phases, with buffers in this pH range. Avoid prolonged exposure to neutral or alkaline conditions.
-
-
Presence of Oxygen: Auto-oxidation can contribute to catechin instability.[1][7][8]
-
Solution: Degas all solvents and solutions. Work under an inert atmosphere (e.g., nitrogen or argon) whenever feasible, especially during lengthy incubation steps. The use of antioxidants in the sample matrix can also help prevent oxidation.[4]
-
-
High Analyte Concentration: At high concentrations (mM level or higher), the epimerization of EGCG to GCG is more favorable, and the reverse reaction from GCG to EGCG can also be influenced by concentration dynamics.[4]
-
Solution: If possible, work with more dilute samples without compromising the limit of detection of your analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of GCG and EGCG?
A1: Epimerization is a chemical process that changes the stereochemistry at one chiral center in a molecule. GCG and EGCG are epimers, differing only in the spatial arrangement of the bond that connects the B- and C-rings.[9][10] This seemingly minor structural change can impact their biological activity and analytical separation.
Q2: What are the key factors that promote the epimerization of GCG to EGCG?
A2: The primary factors that promote epimerization are elevated temperature, pH (especially neutral to alkaline conditions), and prolonged processing or storage times.[1][4] The presence of oxygen can also contribute to the overall degradation of catechins, indirectly affecting the equilibrium between epimers.[1][7]
Q3: At what temperature does epimerization become a significant issue?
A3: Studies have shown that epimerization rates increase with temperature.[1] A critical temperature point has been identified at 44°C, above which epimerization becomes more pronounced than degradation.[2][3] Therefore, it is crucial to keep sample temperatures below this threshold.
Q4: How can I minimize epimerization during my sample extraction?
A4: To minimize epimerization during extraction:
-
Use a cooled extraction method (e.g., on ice).
-
Employ a slightly acidic extraction solvent (pH < 4.0).
-
Minimize the extraction time.
-
Consider using techniques like ultrasound-assisted extraction at low temperatures to reduce extraction times.[11]
Q5: What analytical techniques are suitable for distinguishing and quantifying GCG and EGCG?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and reliable methods.[12][13][14][15][16] These techniques allow for the separation and quantification of individual catechins, including the epimers GCG and EGCG.[12]
Quantitative Data Summary
The following tables summarize the impact of different experimental conditions on the epimerization of GCG. The data is illustrative and based on trends reported in the literature.
Table 1: Effect of Temperature on GCG Stability
| Temperature (°C) | Incubation Time (hours) | GCG Remaining (%) | EGCG Formed (%) |
| 4 | 24 | 98 | < 2 |
| 25 | 24 | 92 | 8 |
| 50 | 24 | 75 | 25 |
| 80 | 2 | 60 | 40 |
Table 2: Effect of pH on GCG Stability at 25°C
| pH | Incubation Time (hours) | GCG Remaining (%) | EGCG Formed (%) |
| 3.0 | 24 | 95 | 5 |
| 5.0 | 24 | 88 | 12 |
| 7.0 | 24 | 70 | 30 |
| 8.0 | 24 | 55 | 45 |
Experimental Protocols
Protocol: Minimized Epimerization Sample Preparation for HPLC Analysis
This protocol provides a detailed methodology for extracting and preparing samples containing GCG for HPLC analysis while minimizing its epimerization to EGCG.
1. Materials and Reagents:
-
GCG standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Ultrapure water
-
Extraction solvent: 70% Methanol in water with 0.1% formic acid (pH ~2.7)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Sample Extraction:
-
Weigh the sample and place it in a pre-chilled tube.
-
Add the cold extraction solvent.
-
Vortex briefly and then sonicate in an ice bath for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial, also pre-chilled.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.2 µm).
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the catechins.
Visualizations
Troubleshooting Workflow for GCG Epimerization
Caption: Troubleshooting workflow for identifying and resolving GCG to EGCG epimerization.
Chemical Relationship between GCG and EGCG
Caption: The reversible epimerization reaction between GCG and EGCG.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction kinetics of degradation and epimerization of epigallocatechin gallate (EGCG) in aqueous system over a wide temperature range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epimerization of tea catechins under weakly acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epimerization of Green Tea Catechins During Brewing Does Not Affect the Ability to Poison Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimerization of green tea catechins during brewing does not affect the ability to poison human type II topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Optimizing (-)-Gallocatechin Gallate (GCG) Extraction from Green Tea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of (-)-gallocatechin gallate (GCG) and other catechins from green tea (Camellia sinensis).
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the extraction yield of GCG?
A1: Temperature is a critical factor. While higher temperatures can increase the solubility and extraction rate of catechins, excessively high temperatures (above 100°C) can lead to the degradation and epimerization of galloylated catechins like EGCG into GCG.[1][2][3][4] The optimal temperature for maximizing catechin yield, particularly for EGCG which can convert to GCG, is often found to be around 80-85°C.[5][6][7]
Q2: Which solvent system is most effective for GCG extraction?
A2: The choice of solvent significantly impacts extraction efficiency due to polarity. While water is a common and effective solvent, aqueous mixtures of organic solvents often yield better results. A mixture of ethanol and water (typically 50-70%) has been shown to be highly effective for extracting catechins, often surpassing the efficiency of pure water or other organic solvents like methanol or acetone.[5][8][9][10] For instance, a 50% ethanol solution can extract significantly more EGCG (a precursor that can epimerize to GCG) than hot water alone.[5]
Q3: My GCG yield is consistently low. What are the common causes and how can I troubleshoot this?
A3: Low GCG yield can stem from several issues:
-
Suboptimal Temperature: Temperatures that are too low may not efficiently extract the compounds, while temperatures above 100°C can cause degradation.[2][3][4] Ensure your extraction is maintained within the optimal 80-85°C range.
-
Incorrect Solvent: Using a solvent with inappropriate polarity can limit extraction. Consider switching to an ethanol/water mixture if you are currently using pure water.[8]
-
Incorrect pH: The pH of the extraction solvent should be slightly acidic, ideally below 6, to optimize catechin stability and yield.[6][7]
-
Particle Size: The surface area of the tea leaves affects extraction efficiency. Grinding the green tea to a particle size of approximately 1 mm can improve yields compared to whole or coarsely ground leaves.[6]
-
Solid-to-Liquid Ratio: A very high ratio of tea to water can lead to a saturated solution, preventing further extraction. A common starting ratio is 1:20 to 1:50 (g/mL).[6]
-
Degradation: GCG is unstable and sensitive to pH, temperature, dissolved oxygen, and bivalent cations. Consider adding stabilizers like ascorbic acid or performing the extraction under a nitrogen atmosphere to prevent oxidation.[11]
Q4: How can I prevent the degradation of GCG during the extraction process?
A4: GCG stability is a primary concern. To minimize degradation:
-
Control Temperature: Avoid prolonged exposure to high temperatures (>100°C).[1][2]
-
Maintain Acidic pH: Keep the extraction medium at a pH below 7.0.
-
Use Antioxidants/Chelators: The addition of ascorbic acid can act as an antioxidant, while EDTA can chelate metal ions that catalyze oxidation.[11]
-
Limit Oxygen Exposure: Purging the solvent with nitrogen and maintaining a nitrogen atmosphere during extraction can significantly reduce oxidative degradation.
Q5: Is there a difference in yield between methods like hot water extraction (HWE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE)?
A5: Yes, the extraction technique plays a crucial role.
-
Hot Water Extraction (HWE): This is the most conventional method. Optimized conditions, such as 80°C for 30 minutes, provide good yields.[5][6]
-
Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency at lower temperatures compared to HWE, which helps in preserving thermally sensitive compounds.[3] However, some studies suggest that on a larger pilot scale, HWE might still outperform UAE for certain catechins.[5]
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction time and improve yields. Combining MAE with UAE has been shown to be highly effective, potentially increasing the yield of major catechins by two- to four-fold compared to using either technique alone.[1][4]
Troubleshooting Guide: Low GCG Yield
If you are experiencing lower than expected yields of this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving low GCG yield.
Data on Extraction Parameters and Yields
Table 1: Comparison of Extraction Methods for Total Catechins
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Total Catechin Yield (mg/g dry weight) | Reference |
| Hot Water Extraction (HWE) | 85 | 30 | Water | 44.35 | [5] |
| Ultrasound-Assisted (UAE) | 70-80 | 30-60 | Water | 17.4 - 24.6 | [5] |
| Subcritical Water (SWE) + PEF | 130 | 5 | Water | 44.35 | [12] |
| Subcritical Water (SWE) + IPL | 130 | 5 | Water | 48.06 | [12] |
| Microwave/Ultrasound (MAE/UAE) | 60-80 | 5 | Chitosan/Ascorbic Acid | Significantly higher than UAE or MAE alone | [1][4] |
Note: Yields can vary significantly based on the specific green tea variety, harvest time, and processing.
Table 2: Influence of Solvent on Catechin Extraction
| Solvent System | Extraction Technique | Key Finding | Reference |
| 50% Ethanol | Maceration | 26.3% higher EGCG concentration than hot water at 80°C. | [5] |
| Ethanol:Water (1:1 v/v) | Maceration, UAE, ASE | Proven to be the best system to recover catechins and deliver high antiradical activity. | [8] |
| 70% Methanol | Reflux | Yielded high concentrations of EGCG and EGC, comparable to ethanol. | [13] |
| Chitosan/Ascorbic Acid | MAE/UAE | Optimized solvent with high extraction efficiencies for catechins. | [1][2] |
| Ethyl Acetate | Maceration, UAE, ASE | Consistently the least effective solvent for catechin extraction. | [8] |
Key Experimental Protocols
Protocol 1: Optimized Hot Water Extraction (HWE)
This protocol is based on conditions found to be effective for maximizing general catechin yield.
-
Material Preparation: Grind dried green tea leaves to achieve a uniform particle size of approximately 1 mm.[6]
-
Weighing: Accurately weigh 5 g of the ground green tea powder.
-
Solvent Addition: Add 250 mL of deionized water (for a 1:50 solid-to-liquid ratio) to a temperature-controlled flask or beaker.[6] Adjust the pH of the water to <6.0 using a suitable acid (e.g., citric acid).[7]
-
Extraction: Place the flask in a temperature-controlled water bath or shaker. Heat the mixture to 80°C and maintain this temperature for 30 minutes with continuous stirring.[5][6]
-
Filtration: After 30 minutes, immediately filter the mixture through Whatman No. 1 filter paper to separate the tea leaves from the extract.
-
Cooling: Rapidly cool the filtrate in an ice bath to prevent thermal degradation of the catechins.
-
Purification (Optional): To remove caffeine, perform a liquid-liquid extraction by partitioning the aqueous extract with an equal volume of chloroform or ethyl acetate. The catechins will remain predominantly in the aqueous or ethyl acetate phase, respectively.[14][15]
-
Analysis & Storage: Analyze the GCG content using HPLC. For storage, keep the extract at -20°C or below in an airtight container, preferably under a nitrogen atmosphere.
Protocol 2: Combined Microwave-Assisted (MAE) and Ultrasound-Assisted Extraction (UAE)
This protocol leverages the synergistic effects of MAE and UAE for rapid and efficient extraction.[1]
-
Material Preparation: Grind 5 g of dried green tea leaves.
-
Solvent Preparation: Prepare 200 mL of the desired extraction solvent. A highly effective green solvent consists of 0.5% Chitosan and 1% Ascorbic Acid in deionized water.[1][4]
-
Microwave Digestion (MAE): Add the tea leaves and solvent to a microwave-safe vessel. Heat in a microwave extractor at 60-80°C for 5 minutes.[1]
-
Ultrasonication (UAE): Immediately following the microwave step, place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for an additional 15-30 minutes at a controlled temperature (e.g., 37°C).
-
Separation: Centrifuge the mixture at high speed (e.g., 15,000 rpm) for 15-30 minutes to pellet the solid material.[15]
-
Collection: Carefully decant the supernatant (the extract).
-
Analysis: Prepare the supernatant for HPLC analysis to quantify GCG content.
Visualizations
GCG Extraction and Purification Workflow
Caption: General workflow for GCG extraction, from raw material to analysis.
Factors Affecting GCG Stability During Extraction
Caption: Factors that negatively and positively impact GCG stability.
References
- 1. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsjournal.com [hmsjournal.com]
- 3. Efficient extraction strategies of tea (Camellia sinensis) biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentseparations.com [currentseparations.com]
- 12. Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. CN101381359A - A method for extracting high-purity epigallocatechin gallate from green tea - Google Patents [patents.google.com]
Technical Support Center: Stabilizing (-)-Gallocatechin Gallate in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (-)-gallocatechin gallate (GCG) in physiological buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound (GCG) solution appears to be degrading in my physiological buffer. What are the primary factors influencing its stability?
A1: this compound (GCG) is known to be unstable in common physiological buffers, especially at a pH of 7.4 and a temperature of 37°C, as well as in cell culture media like DMEM/F12.[1][2][3] The primary factors that contribute to its degradation include:
-
pH: GCG is sensitive to pH, with increased instability at neutral to alkaline pH.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Dissolved Oxygen: The presence of dissolved oxygen leads to auto-oxidation.
-
Bivalent Cations: Metal ions can chelate with GCG and promote its degradation.
-
Concentration: The stability of GCG can also be concentration-dependent.[1][2][3]
Q2: What are the common degradation pathways for GCG in solution?
A2: In physiological buffers, GCG can undergo several degradation reactions:
-
Epimerization: GCG can convert to its epimer, (-)-epigallocatechin gallate (EGCG).[1][2][3]
-
Auto-oxidation: GCG can oxidize to form various products, including theasinensins.[1][2][3]
-
Degradation: It can break down into smaller molecules like gallocatechin and gallic acid.[1][2][3]
Q3: I am observing unexpected or inconsistent results in my cell-based assays with GCG. Could this be related to its instability?
A3: Yes, the instability of GCG is a critical factor to consider in biological assays to avoid potential artifacts.[1][2][3] The degradation products of GCG may have different biological activities than the parent compound, leading to confounding results. For instance, in some cell culture conditions, the half-life of EGCG, the epimer of GCG, can be as short as 30 minutes.[1] In DMEM cell culture medium, EGCG has a half-life of less than 4 minutes at 37°C.[4] Given that GCG has similarly low stability, its degradation during your experiment is a likely cause for inconsistent results.[4]
Troubleshooting Guides
Issue 1: Rapid Degradation of GCG in Experiments
Symptoms:
-
Loss of biological activity of GCG over the course of the experiment.
-
Visible color change in the GCG solution.
-
Inconsistent results between experimental replicates.
Possible Causes:
-
Use of standard physiological buffers (e.g., PBS at pH 7.4) without stabilizers.
-
Incubation at 37°C for extended periods.
-
Presence of dissolved oxygen and metal ions in the buffer.
Solutions:
-
Nitrogen Saturation: De-gas your buffers by bubbling nitrogen gas through them before preparing your GCG solution. This helps to remove dissolved oxygen.[1][2][3]
-
Addition of Ascorbic Acid (Vitamin C): Ascorbic acid is an effective antioxidant that can significantly stabilize GCG in solution.[1][2][3]
-
Use of Cheaper Buffers: Consider using buffers that are less prone to interactions with GCG.
Issue 2: Difficulty in Preparing a Stable GCG Stock Solution
Symptoms:
-
Precipitation or discoloration of the GCG stock solution upon storage.
Possible Causes:
-
Inappropriate solvent or storage conditions.
Solutions:
-
Solvent Selection: Prepare stock solutions in an appropriate solvent, such as DMSO, and store at -20°C or -80°C.
-
Fresh Preparation: Ideally, prepare fresh GCG working solutions immediately before each experiment.
Data Presentation: Stability of GCG and its Epimer EGCG
Table 1: Factors Affecting the Stability of this compound (GCG)
| Factor | Effect on Stability | Reference |
| pH | Instability increases at neutral to alkaline pH. | [1][2][3] |
| Temperature | Higher temperatures accelerate degradation. | [1][2][3] |
| Dissolved Oxygen | Promotes auto-oxidation. | [1][2][3] |
| Bivalent Cations | Can chelate with GCG and promote degradation. | [1][2][3] |
| Concentration | Stability can be concentration-dependent. | [1][2][3] |
Table 2: Half-life of (-)-Epigallocatechin Gallate (EGCG) in Different Cell Culture Media at 37°C
| Cell Culture Medium | Half-life | Reference |
| DMEM | < 4 minutes | [4] |
| McCoy's 5A | < 30 minutes | [4] |
| Ham's F12/RPMI-1640 (1/1 v/v) | < 30 minutes | [4] |
| HAM's F12 and RPMI 1640 mixed medium | ~30 minutes | [1] |
Note: Data for EGCG is presented as a close surrogate for GCG due to the limited availability of specific quantitative data for GCG.
Experimental Protocols
Protocol 1: Preparation of Stabilized GCG Solution for Cell Culture
Objective: To prepare a GCG working solution with enhanced stability for use in cell culture experiments.
Materials:
-
This compound (GCG) powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM)
-
L-Ascorbic acid
-
Nitrogen gas cylinder with a sterile filter
Procedure:
-
Prepare Ascorbic Acid Stock Solution: Prepare a sterile stock solution of L-ascorbic acid (e.g., 100 mM) in cell culture grade water. Filter-sterilize the solution.
-
De-gas Cell Culture Medium: Transfer the required volume of complete cell culture medium to a sterile container. Bubble sterile-filtered nitrogen gas through the medium for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare GCG Stock Solution: Dissolve GCG powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Prepare Working Solution: Immediately before the experiment, thaw an aliquot of the GCG stock solution.
-
Add Stabilizer to Medium: Add the sterile ascorbic acid stock solution to the de-gassed cell culture medium to a final concentration of 10-100 µM.
-
Dilute GCG: Dilute the GCG stock solution directly into the ascorbic acid-supplemented, de-gassed medium to the desired final concentration for your experiment.
-
Use Immediately: Use the prepared GCG working solution immediately to minimize degradation.
Protocol 2: LC-MS/MS Method for Quantification of GCG
Objective: To quantify the concentration of GCG in buffer solutions to assess its stability.
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically employed to elute the catechins.
-
Flow Rate: Dependent on the column dimensions, typically around 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for catechins.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GCG are monitored for quantification.
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
Sample Preparation:
-
Collect aliquots of the GCG solution from the stability experiment at different time points.
-
Immediately quench any further degradation by adding a stabilizing agent (e.g., ascorbic acid) and/or snap-freezing in liquid nitrogen.
-
Store samples at -80°C until analysis.
-
Prior to injection, thaw the samples and centrifuge to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by GCG
This compound and its epimer, EGCG, have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.
Caption: GCG modulates key signaling pathways.
Experimental Workflow for Assessing GCG Stability
Caption: Workflow for GCG stability assessment.
Logical Relationship of GCG Instability and Experimental Outcomes
Caption: Impact of GCG instability on results.
References
- 1. Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Addressing matrix effects in LC-MS analysis of (-)-Gallocatechin gallate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of (-)-Gallocatechin gallate (GCG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of GCG?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as GCG, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] In the analysis of catechins, phospholipids from biological matrices are a major contributor to matrix effects, particularly ion suppression.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for GCG analysis?
A: The three most common sample preparation techniques used to reduce matrix effects in the LC-MS analysis of GCG and other catechins are:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[3][4] While effective at removing the bulk of proteins, it is often the least effective at removing other matrix components like phospholipids, which can lead to significant matrix effects.[1][5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For catechins, ethyl acetate is a commonly used extraction solvent.[6] LLE can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.[7][8] Various SPE sorbents are available, including reversed-phase (e.g., C18) and mixed-mode cartridges, which can be optimized for catechin analysis.[4]
Q3: How do I choose the best sample preparation method for my GCG analysis?
A: The choice of sample preparation method depends on several factors, including the sample matrix, the required sensitivity of the assay, and the available resources.
-
For high-throughput screening , a simple protein precipitation might be sufficient if matrix effects are minimal and can be compensated for with a suitable internal standard.
-
For methods requiring higher sensitivity and cleaner extracts , LLE or SPE are generally preferred. LLE is a good option when dealing with less complex matrices.
-
For complex matrices and the lowest detection limits , SPE, particularly using mixed-mode sorbents, often provides the cleanest extracts and the most significant reduction in matrix effects.[4][5]
Q4: What is the role of an internal standard (IS) in addressing matrix effects?
A: An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample processing. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled GCG). The SIL IS co-elutes with the analyte and experiences the same degree of matrix effects. By monitoring the ratio of the analyte signal to the IS signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for GCG | Inappropriate mobile phase pH. | Catechins are acidic and show better peak shapes at lower pH. Adjust the mobile phase pH to around 3 using an additive like formic acid or acetic acid.[6] |
| Low recovery of GCG | Inefficient sample extraction. | Optimize the sample preparation method. For LLE, ensure the pH of the aqueous phase is adjusted to ensure GCG is in its non-ionized form for efficient extraction into the organic solvent. For SPE, ensure the correct sorbent, wash, and elution solvents are used. |
| Analyte degradation. | Catechins can be unstable. Prepare fresh standards and samples. Store stock solutions and processed samples at low temperatures (-20°C or -80°C) and protect them from light. | |
| Significant ion suppression or enhancement | Co-eluting matrix components, especially phospholipids. | Improve the sample cleanup method. Switch from PPT to a more rigorous technique like LLE or SPE. Consider using SPE cartridges specifically designed for phospholipid removal. |
| Inadequate chromatographic separation. | Optimize the LC gradient to separate GCG from the region where matrix effects are most prominent. A post-column infusion experiment can help identify these regions. | |
| High variability between replicate injections | Inconsistent matrix effects. | Implement the use of a stable isotope-labeled internal standard for GCG to compensate for sample-to-sample variations in matrix effects. |
| Incomplete protein precipitation. | Ensure the ratio of precipitation solvent to sample is sufficient (typically 3:1 or 4:1 v/v). Vortex the samples thoroughly and centrifuge at a high speed to ensure complete pelleting of proteins. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for different sample preparation methods used in the analysis of catechins, including compounds structurally similar to GCG. This data can help in selecting an appropriate method for your analysis.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) with ethyl acetate | EGCG | Human Plasma | 75.4 ± 1.55 | Not explicitly stated, but method validation was successful | [6] |
| ECG | Human Plasma | 65.5 ± 3.66 | Not explicitly stated, but method validation was successful | [6] | |
| EGC | Human Plasma | 64.3 ± 1.84 | Not explicitly stated, but method validation was successful | [6] | |
| Solid-Phase Extraction (SPE) | Catechins | Dog Plasma | 95.53 - 100.15 | Not explicitly stated, but method validation showed CV <15% | [7] |
| Protein Precipitation (PPT) with Acetonitrile | Peptides (general) | Human Plasma | >50% for most analytes | Higher than SPE | [4] |
| Solid-Phase Extraction (SPE - Mixed-Mode) | Peptides (general) | Human Plasma | >20% for most analytes | Generally lower than PPT | [4] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general procedure for the precipitation of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).
-
Add the internal standard solution to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted for the extraction of catechins from plasma.
-
To 200 µL of plasma sample in a glass tube, add the internal standard solution.
-
Add 50 µL of an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5) to acidify the sample.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer with another 1 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general guideline for using a reversed-phase SPE cartridge for catechin extraction from plasma.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge to pellet any precipitated material.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the catechins from the cartridge with 1 mL of methanol or an appropriate methanol/water mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Visualizations
Caption: General experimental workflow for LC-MS analysis of GCG.
Caption: Strategies to mitigate matrix effects in GCG analysis.
Caption: Simplified signaling pathways affected by GCG.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of (-)-Gallocatechin Gallate (GCG) In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-gallocatechin gallate (GCG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at enhancing the cellular uptake of GCG.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am observing very low or inconsistent intracellular concentrations of GCG. What are the primary reasons for this?
A1: Low and variable GCG uptake is a common challenge. The primary causes are typically:
-
Inherent Instability: GCG is highly unstable in standard cell culture media (e.g., DMEM/F12), which often has a physiological pH of 7.2-7.6.[1][2][3] At this pH and 37°C, GCG can degrade rapidly. In one study, 20 µM of GCG was only detectable for one hour after dilution in DMEM/Ham's F12 medium.[1][4] This degradation can lead to a lower effective concentration available for cellular uptake.
-
Cellular Efflux: After entering the cell, GCG can be actively removed by efflux pumps. Multidrug resistance-related proteins, such as MRP1 and MRP2, have been identified as playing a crucial role in regulating the intracellular levels of catechins like EGCG, a GCG epimer.[1]
-
Low Passive Diffusion: The primary mechanism for catechin transport across the cell membrane is believed to be passive diffusion.[1][5] The physicochemical properties of GCG may limit its ability to efficiently cross the lipid bilayer without assistance.
-
Experimental Variability: Inconsistent cell seeding density, variations in incubation times, and differences in the preparation of GCG solutions can all contribute to inconsistent results.
Q2: How can I improve the stability of GCG in my cell culture medium during experiments?
A2: Stabilizing your GCG solution is critical for obtaining reliable and reproducible data. Consider the following strategies:
-
Use Stabilizers: The addition of antioxidants can significantly protect GCG from degradation. Co-incubation with ascorbic acid (Vitamin C) has been shown to markedly improve the stability of catechins in cell culture media.[2][5] A common practice is to supplement the medium with 1 mM ascorbic acid and 500 U/mL catalase.[1]
-
Control pH and Temperature: GCG is more stable in acidic conditions.[2] While altering the pH of your culture medium is often not feasible, being aware of this sensitivity is important. Always prepare GCG solutions fresh before each experiment and avoid prolonged storage at 37°C.[2]
-
Minimize Oxygen and Light Exposure: The auto-oxidation of GCG is a primary degradation pathway.[3] Preparing media and GCG solutions in an environment with reduced oxygen (e.g., through nitrogen saturation) can enhance stability.[3] Furthermore, protecting solutions from light can prevent photo-degradation.
-
Use Serum-Free Medium for Uptake Studies: For the duration of the uptake experiment, switching to a serum-free medium can provide a more controlled environment and reduce interactions between GCG and serum proteins.[1]
Q3: What are the most effective methods to actively enhance the cellular uptake of GCG?
A3: To overcome low passive diffusion and combat instability, encapsulation within nanodelivery systems is the most widely reported and effective strategy.[6][7] These systems protect GCG from premature degradation and facilitate its entry into cells.[7][8]
-
Lipid-Based Nanoparticles: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[9][10] They are highly biocompatible and can improve the bioavailability of encapsulated compounds.[9][10]
-
Polymeric Nanoparticles: Materials like chitosan can be used to form nanoparticles that enhance stability and cellular uptake.[9]
-
Surface Functionalization: The surface of nanoparticles can be modified to further improve performance.[6][9]
-
Targeting Ligands: Attaching molecules like folic acid or specific peptides (e.g., RGD) can target receptors that are often overexpressed on cancer cells, leading to enhanced receptor-mediated endocytosis.[7][10][11]
-
Stealth Coatings: Using polymers like PEG can help nanoparticles evade the immune system in vivo, though this is less critical for in vitro work, it can affect particle-cell interactions.
-
Q4: I'm seeing significant cytotoxicity at higher concentrations of GCG. How can I mitigate this?
A4: While GCG is a naturally occurring polyphenol, it can induce cytotoxicity, particularly at high concentrations.
-
Perform a Dose-Response Analysis: Always determine the IC50 value for GCG in your specific cell line. This will help you identify a sub-toxic concentration range for your uptake experiments.
-
Consider Pro-oxidative Effects: At high concentrations, the auto-oxidation of catechins in culture media can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can be toxic to cells.[12] This effect is often medium-dependent.[12] Encapsulating GCG can reduce its exposure to the medium and mitigate this effect.
-
Compare with EGCG: Some studies suggest that GCG may be less cytotoxic than its epimer EGCG at equivalent high concentrations, which could be an advantage.[13] However, this must be confirmed experimentally in your system.
Quantitative Data Summary
The following tables summarize quantitative data from studies on catechin uptake, primarily focusing on EGCG as a proxy for GCG due to the extensive research available. These values provide a baseline for comparison.
Table 1: Comparison of Cellular Uptake for Free vs. Nanoformulated Catechins
| Catechin | Formulation | Cell Line | Uptake (µg/mg protein) | Apparent Permeability Coefficient (Papp cm/s) | Reference |
|---|---|---|---|---|---|
| (+)-Catechin | Free Drug | Caco-2 | 1.22 ± 0.16 | 1.68 ± 0.16 x 10⁻⁶ | [5] |
| (+)-Catechin | Niosomes | Caco-2 | 3.25 ± 0.37 | 2.39 ± 0.31 x 10⁻⁶ | [5] |
| (-)-EGCG | Free Drug | Caco-2 | 0.90 ± 0.14 | 0.88 ± 0.09 x 10⁻⁶ | [5] |
| (-)-EGCG | Niosomes | Caco-2 | 1.92 ± 0.22 | 1.42 ± 0.24 x 10⁻⁶ |[5] |
Table 2: Stability of GCG and EGCG in Cell Culture Media
| Compound | Medium | Initial Conc. (µM) | Half-life / Detectability | Reference |
|---|---|---|---|---|
| (-)-GCG | DMEM/Ham's F12 | 20 | Detectable for only 1 hour | [1][4] |
| (-)-EGCG | DMEM | 50 | Half-life < 4 minutes | [1][4] |
| (-)-EGCG | McCoy's 5A | 10 | < 10% remaining after 1 hour |[4] |
Experimental Protocols
Protocol 1: General In Vitro Cellular Uptake Assay for GCG
This protocol provides a standardized method for quantifying the intracellular concentration of GCG.
Materials:
-
Adherent cell line of interest (e.g., HepG2, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound (GCG)
-
Ascorbic acid and Catalase
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS or HPLC system for quantification
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well). Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Prepare GCG Working Solution: Immediately before use, prepare a stock solution of GCG in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final desired concentration in fresh, serum-free medium.
-
Stabilization (Recommended): Supplement the medium with 1 mM ascorbic acid and 500 U/mL catalase to prevent GCG degradation.[1]
-
-
Treatment:
-
Aspirate the complete medium from the wells.
-
Wash the cells twice with 1 mL of warm PBS.
-
Add the GCG-containing medium (or control medium) to each well.
-
-
Incubation: Incubate the plates at 37°C for the desired time points (e.g., 1, 2, 4, 6 hours). To distinguish between membrane-bound and internalized GCG, an incubation at 4°C can be used as a control, as active transport is minimal at this temperature.[14][15]
-
Stopping the Uptake:
-
Aspirate the treatment medium.
-
Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS to stop the uptake process and remove extracellular GCG.
-
-
Cell Lysis and Collection:
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for a few minutes until cells detach.
-
Neutralize with 0.5 mL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
Resuspend the pellet in a known volume of cell lysis buffer (e.g., 100-200 µL).
-
-
Quantification:
-
GCG Concentration: Analyze the cell lysate using a validated LC-MS/MS or HPLC method to determine the intracellular GCG concentration.[1]
-
Protein Concentration: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA assay.[15]
-
Normalization: Express the intracellular GCG concentration as ng or µg of GCG per mg of total cellular protein.
-
Protocol 2: Preparation of GCG-Loaded Liposomes (Reverse-Phase Evaporation Method)
This is a common method for encapsulating hydrophilic compounds like GCG.[5]
Materials:
-
Phosphatidylcholine (PC) and Cholesterol (CH)
-
This compound (GCG)
-
Chloroform and Diethyl ether (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Prepare Phases:
-
Organic Phase: Dissolve PC and CH (e.g., at a 4:1 molar ratio) in a chloroform:diethyl ether mixture.
-
Aqueous Phase: Dissolve GCG in PBS to the desired concentration (e.g., 5 mg/mL).
-
-
Emulsification:
-
Add the aqueous phase to the organic phase.
-
Emulsify the mixture by probe sonication for 5 minutes on ice to form a water-in-oil emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask.
-
Use a rotary evaporator under reduced pressure to slowly remove the organic solvents. A viscous gel will form.
-
-
Liposome Formation:
-
Continue evaporation past the gel stage until a smooth, fluid suspension of liposomes is formed.
-
Add a small amount of PBS to the flask and continue to rotate for 20-30 minutes to ensure complete hydration and formation of the vesicles.
-
-
Purification and Characterization:
-
The resulting liposome suspension can be purified (e.g., via dialysis or size-exclusion chromatography) to remove unencapsulated GCG.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Diagrams and Workflows
Cellular Transport and Efflux of GCG
Experimental Workflow for GCG Cellular Uptake Assay
Troubleshooting Logic for Low GCG Uptake
References
- 1. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro | MDPI [mdpi.com]
- 5. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Nanovehicles-Enabled Delivery Systems of Epigallocatechin Gallate for Cancer Therapy [frontiersin.org]
- 10. Frontiers | Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate solvents for (-)-Gallocatechin gallate extraction and storage
Technical Support Center: (-)-Gallocatechin Gallate (GCG)
Welcome to the technical support center for this compound (GCG). This resource provides detailed guidance on the appropriate selection of solvents for the extraction and storage of GCG, along with troubleshooting tips and frequently asked questions to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for extracting this compound from plant material?
A1: The choice of solvent for GCG extraction depends on the desired purity and yield. Polar solvents are generally the most effective.[1] Mixtures of ethanol and water have been shown to be highly effective for extracting catechins, including GCG.[2] Other common solvents include methanol, acetone, and ethyl acetate.[1][3] For researchers seeking environmentally friendly options, "green solvents" like chitosan/ascorbic acid combinations have demonstrated high extraction efficiencies.[1][3]
Q2: I am preparing GCG for in vitro cell culture experiments. Which solvent should I use to make my stock solution?
A2: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are excellent choices due to the high solubility of GCG in these solvents.[4] It is crucial to prepare a high-concentration stock in one of these organic solvents and then dilute it to the final working concentration in your aqueous cell culture medium. This minimizes the final concentration of the organic solvent, which could have physiological effects on the cells.[5]
Q3: Why is my GCG degrading so quickly in my aqueous buffer?
A3: GCG, like other catechins, is susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH.[6] The stability is influenced by several factors including pH, temperature, light exposure, and the presence of dissolved oxygen and metal ions.[6][7][8] Aqueous solutions of catechins are not recommended for storage for more than a day, even when refrigerated.[5] For experiments in aqueous buffers, it is best to prepare the solution fresh just before use.
Q4: How can I improve the stability of GCG in an aqueous solution for a short-term experiment?
A4: To enhance stability for the duration of an experiment, you can take several precautions. It is recommended to use a slightly acidic buffer (pH < 7), keep the solution at a low temperature (e.g., on ice), and protect it from light.[6][7][9] The addition of a metal chelator like EDTA and an antioxidant such as ascorbic acid can also help preserve the integrity of the GCG by scavenging metal ions and preventing oxidation.[7]
Q5: What are the recommended long-term storage conditions for GCG powder and stock solutions?
A5: Solid this compound powder should be stored at -20°C for long-term stability, where it can last for up to three years.[4] For stock solutions prepared in solvents like DMSO or ethanol, it is recommended to aliquot them into single-use vials to prevent degradation from repeated freeze-thaw cycles.[10] These aliquots can be stored for up to one year at -80°C or for one month at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent polarity.2. Insufficient extraction time or temperature.3. Degradation during extraction. | 1. Use a polar solvent system, such as an ethanol/water mixture.[2]2. Optimize extraction parameters. Ultrasound-assisted extraction (UAE) can improve efficiency at lower temperatures.[1][11]3. Avoid prolonged extraction times and high temperatures (>80-100°C) to prevent thermal degradation.[1][3][12] |
| Precipitate Forms After Diluting Stock Solution in Buffer | 1. The solubility limit of GCG in the final aqueous buffer has been exceeded.2. The organic solvent concentration is too high, causing precipitation upon dilution. | 1. GCG has very low solubility in water (<1 mg/mL).[4] Ensure your final concentration is below the solubility limit.2. Prepare a more concentrated initial stock solution in DMSO or ethanol so that a smaller volume is needed for dilution, keeping the final organic solvent percentage low. |
| Inconsistent Experimental Results | 1. Degradation of GCG in stock or working solutions.2. Repeated freeze-thaw cycles of the stock solution. | 1. Always prepare fresh working solutions in aqueous buffers immediately before use.[5] Check the stability of your stock solution.2. Aliquot stock solutions into single-use volumes upon preparation to avoid repeated freezing and thawing.[10] Store at -80°C for long-term use.[4] |
| Unexpected Peaks in HPLC/UPLC Analysis | 1. GCG degradation or epimerization.2. Contamination from extraction solvent or materials. | 1. High temperatures during extraction or storage in neutral/alkaline solutions can cause epimerization or degradation.[1][6] Ensure proper storage and handling.2. Run a blank with just the solvent to check for contamination. Use high-purity solvents for all analytical work. |
Data & Protocols
Quantitative Data: Solubility & Storage
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | ~92 mg/mL | ~200.7 mM | [4] |
| Ethanol | ~90 mg/mL | ~196.4 mM | [4] |
| Water | < 1 mg/mL | < 2.2 mM | [4] |
| PBS (pH 7.2) | ~25 mg/mL | ~54.5 mM | [5] |
| Data for the related compound (-)-Epigallocatechin gallate (EGCG) is provided for reference. |
Table 2: Recommended Storage Conditions for this compound
| Format | Solvent | Temperature | Duration | Reference(s) |
| Powder | N/A | -20°C | 3 years | [4] |
| Stock Solution | DMSO or Ethanol | -80°C | 1 year | [4] |
| Stock Solution | DMSO or Ethanol | -20°C | 1 month | [4][10] |
| Aqueous Solution | Water or Buffer | 4°C | < 24 hours | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of GCG from Green Tea Leaves
This protocol is adapted from methodologies that optimize catechin recovery.[1][11]
-
Preparation: Grind dried green tea leaves to a fine powder (~1 mm particle size).[9]
-
Solvent Preparation: Prepare the extraction solvent, a 40% ethanol-in-water (v/v) solution.[11]
-
Extraction:
-
Add 5 grams of the tea powder to 200 mL of the 40% ethanol solvent in a glass beaker.
-
Place the beaker in an ultrasonic bath.
-
Perform the extraction for 2 hours at a controlled temperature of 40°C.[11]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.
-
Solvent Removal (Optional): If a dry extract is required, remove the ethanol and water using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation.
-
Storage: Store the resulting extract (liquid or dried) at -20°C for further analysis or purification.
Protocol 2: Preparation and Storage of a GCG Stock Solution
This protocol is for preparing a concentrated stock solution for use in biological experiments.
-
Weighing: Accurately weigh out the desired amount of solid GCG powder in a sterile microcentrifuge tube.
-
Solubilization: Add high-purity, anhydrous DMSO to the GCG powder to achieve a final concentration of 50-100 mg/mL (or ~109-218 mM).[4] Vortex thoroughly until the solid is completely dissolved. Note: Moisture-absorbing DMSO can reduce solubility.[4]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) sterile vials. This is critical to prevent contamination and degradation from light exposure and repeated freeze-thaw cycles.[10]
-
Storage:
-
Usage: When ready to use, thaw a single aliquot. Dilute it to the final desired concentration in your pre-warmed cell culture medium or aqueous buffer immediately before adding it to your experiment.
Protocol 3: Quantification of GCG using HPLC-UV
This protocol provides a general method for the analysis of GCG.[13][14][15]
-
Standard Preparation: Prepare a stock solution of a GCG standard at 1 mg/mL in 50% acetonitrile.[14] From this, create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Dissolve your GCG extract in the mobile phase or a 50% methanol/water solution.[1][3] Vortex and centrifuge the sample to pellet any particulates. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 20% B over 6 minutes, then to 80% B over 1 minute, hold for 2 minutes, then return to initial conditions.[15]
-
-
Detection: UV detector set to 280 nm.[13]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Construct a calibration curve from the peak areas of the GCG standards. Use the linear regression equation from this curve to calculate the concentration of GCG in your samples.
Visualizations
Caption: Workflow for GCG extraction and quantification.
Caption: Decision tree for solvent selection.
Caption: Factors influencing GCG stability in solution.
References
- 1. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Extracting Solvents in the Recovery of Polyphenols from Green Tea and Its Antiradical Activity Supported by Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmsjournal.com [hmsjournal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. currentseparations.com [currentseparations.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. lcms.cz [lcms.cz]
- 15. Extraction optimization of gallic acid, (+)-catechin, procyanidin-B2, (−)-epicatechin, (−)-epigallocatechin gallate, and (−)-epicatechin gallate: their simultaneous identification and quantification in Saraca asoca - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryopreservation with (-)-Gallocatechin Gallate (GCG)
Welcome to the technical support center for optimizing the cryopreservation of cells treated with (-)-Gallocatechin gallate (GCG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCG) and why use it in cryopreservation?
A1: this compound (GCG) is a type of catechin, a natural polyphenol found in green tea. It is known for its potent antioxidant properties. During cryopreservation, cells are subjected to oxidative stress from the formation of reactive oxygen species (ROS), which can lead to cellular damage and reduced viability upon thawing.[1][2] GCG, much like its well-studied analog Epigallocatechin-3-gallate (EGCG), can help mitigate this damage by scavenging free radicals, thereby improving post-thaw cell viability and function.[3][4]
Q2: What is the proposed mechanism of action for GCG in protecting cells during cryopreservation?
A2: The primary proposed mechanism is the reduction of oxidative stress. The cryopreservation and thawing processes can induce the overproduction of ROS, leading to lipid peroxidation, DNA damage, and apoptosis.[1] GCG, as a powerful antioxidant, can neutralize these harmful ROS.[5] It is also hypothesized that GCG may influence cellular signaling pathways involved in cell survival and apoptosis, although this is an area of ongoing research. The closely related EGCG has been shown to modulate multiple signaling pathways that control cell proliferation and survival.[6][7][8]
Q3: What is the optimal concentration of GCG to use in my cryopreservation medium?
A3: The optimal concentration of GCG can be cell-type dependent and requires empirical determination. Based on studies with the related compound EGCG, a starting concentration range of 10 µM to 200 µM in the cryopreservation medium is recommended.[4][9] It is crucial to perform a dose-response experiment to find the ideal concentration for your specific cell line, as very high concentrations of polyphenols can sometimes have pro-oxidant effects.[1][10]
Q4: Can I add GCG to my existing cryopreservation medium?
A4: Yes, GCG can typically be added as a supplement to your standard cryopreservation medium (e.g., containing DMEM, FBS, and a cryoprotectant like DMSO). It is recommended to prepare a stock solution of GCG in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final desired concentration in the complete cryopreservation medium just before use to ensure its stability.
Q5: How does GCG compare to EGCG for cryopreservation?
A5: Both GCG and EGCG are potent antioxidants. While EGCG is more extensively studied, some research suggests that GCG exhibits comparable or even superior neuroprotective and antioxidant effects in certain contexts.[5] However, direct comparative studies in cryopreservation are limited. EGCG has been shown to effectively improve the quality of cryopreserved bull semen.[4][11] Given their structural similarities, GCG is expected to have similar beneficial effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low post-thaw cell viability | Suboptimal GCG concentration. | Perform a dose-response curve (e.g., 10, 50, 100, 200 µM) to determine the optimal GCG concentration for your cell type.[9] |
| GCG degradation. | Prepare fresh GCG-containing cryopreservation medium for each experiment. Polyphenols can be unstable in solution.[12] | |
| Inefficient removal of cryoprotectant. | Follow a gentle and rapid thawing protocol, and consider a washing step to remove residual DMSO and GCG if cytotoxicity is suspected.[13] | |
| Increased cell clumping post-thaw | Sublethal cellular stress. | Optimize the GCG concentration and ensure a controlled freezing rate (-1°C/minute). |
| DNA leakage from dead cells. | Gently handle the cell suspension post-thaw to minimize mechanical stress. Consider adding a DNase I treatment to the post-thaw medium. | |
| Inconsistent results between experiments | Variability in GCG stock solution. | Prepare a large batch of GCG stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles of the stock. |
| Differences in cell health pre-freezing. | Ensure cells are in the logarithmic growth phase and have high viability before starting the cryopreservation protocol. | |
| No significant improvement with GCG | Cell type is not susceptible to oxidative stress during cryopreservation. | While many cells experience oxidative stress, the degree can vary. Confirm the presence of ROS in your system post-thaw without GCG. |
| GCG is not effectively entering the cells. | While GCG's primary action is likely extracellular ROS scavenging, intracellular effects may be limited by membrane permeability. The benefits may be primarily from protecting the cell membrane. |
Experimental Protocols
Protocol 1: Preparation of GCG-Supplemented Cryopreservation Medium
-
Prepare a GCG Stock Solution:
-
Dissolve this compound powder in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile water to create a 10 mM stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Cryopreservation Medium:
-
On the day of the experiment, thaw an aliquot of the GCG stock solution.
-
Prepare your standard cryopreservation medium (e.g., 80% complete growth medium, 10% Fetal Bovine Serum, 10% DMSO).
-
Add the GCG stock solution to the cryopreservation medium to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 10 µL of the 10 mM stock to 1 mL of cryopreservation medium).
-
Mix gently by inverting the tube. Keep the medium on ice until use.
-
Protocol 2: Cryopreservation of Adherent Cells with GCG
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of cold, complete growth medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).
-
-
Freezing:
-
Centrifuge the required number of cells again and discard the supernatant.
-
Gently resuspend the cell pellet in the pre-chilled GCG-supplemented cryopreservation medium at a density of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
-
Protocol 3: Thawing and Post-Thaw Viability Assessment
-
Thawing:
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
-
Retrieve a cryovial from the liquid nitrogen and immediately place it in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Quickly transfer the contents of the vial to the 15 mL tube containing the pre-warmed medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Post-Thaw Viability Assessment:
-
Take an aliquot of the resuspended cells and perform a viability count using the Trypan Blue exclusion assay or a fluorescence-based live/dead staining method (e.g., Calcein-AM and Propidium Iodide).
-
Plate the remaining cells at the desired density and culture for 24 hours.
-
After 24 hours, assess cell attachment (for adherent cells) and perform another viability/proliferation assay (e.g., MTT, XTT) to evaluate recovery and growth. It is crucial to measure not just viability but also total cell recovery after a period of post-thaw culture.[14][15]
-
Quantitative Data Summary
The following tables summarize data from studies on the effects of the related catechin, EGCG, on cryopreserved cells. This data can serve as a reference for expected outcomes when using GCG.
Table 1: Effect of EGCG on Post-Thaw Quality of Bull Semen
| EGCG Concentration | Total Motility (%) | Viability (%) | Acrosome Integrity (%) |
| 0 µM (Control) | 45.3 ± 2.1 | 55.1 ± 2.5 | 60.2 ± 2.8 |
| 10 µM | 50.1 ± 1.9 | 60.5 ± 2.2 | 65.4 ± 2.6 |
| 20 µM | 55.2 ± 2.0 | 65.3 ± 2.3 | 70.1 ± 2.4 |
Data adapted from studies on bull semen cryopreservation with EGCG.[4]
Table 2: Effect of EGCG on Antioxidant Enzyme Activity in Cryopreserved Buffalo Spermatozoa
| EGCG Concentration | Superoxide Dismutase (SOD, U/mL) | Glutathione Peroxidase (GPx, U/mL) | Malondialdehyde (MDA, µM/mL) |
| 0 µM (Control) | 120.5 ± 5.6 | 85.2 ± 4.1 | 5.8 ± 0.3 |
| 200 µM | 135.8 ± 6.1 | 95.7 ± 4.5 | 4.2 ± 0.2 |
| 300 µM | 142.3 ± 5.9 | 102.4 ± 4.8 | 3.9 ± 0.2 |
Data adapted from a study on the cryopreservation of buffalo spermatozoa with EGCG.[9]
Visualizations
Caption: Experimental workflow for cryopreservation of cells with GCG.
Caption: Proposed antioxidant mechanism of GCG during cryopreservation.
Caption: Hypothetical signaling pathway of GCG in promoting cell survival.
References
- 1. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate affects the quality of fresh and frozen-thawed semen of Simmental bull by two different cryopreservation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 6. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Multiple Signaling Pathways by Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin-3-gallate (EGCG) addition as an antioxidant in a cryo-diluent media improves microscopic parameters, and fertility potential, and alleviates oxidative stress parameters of buffalo spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigallocatechin 3-gallate improves the quality of bull semen cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Off-Target Effects of (-)-Gallocatechin Gallate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Gallocatechin gallate (GCG). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Question 1: I am observing inconsistent results in my cell viability assays (e.g., MTT, MTS) when using GCG. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent results in tetrazolium-based viability assays like MTT and MTS are a known issue when working with polyphenols such as GCG and its close analog, Epigallocatechin gallate (EGCG). The primary reason is the intrinsic reducing potential of these compounds, which can directly reduce the tetrazolium salts to formazan, leading to false-positive results (an apparent increase in cell viability) even in the absence of viable cells.[1][2][3]
Troubleshooting Steps:
-
Perform a Cell-Free Control: To confirm interference, incubate GCG with the MTT or MTS reagent in cell-free culture medium. A color change indicates a direct reaction between GCG and the reagent.
-
Switch to a Non-Tetrazolium-Based Assay: It is highly recommended to use an alternative viability assay that is less susceptible to interference from reducing compounds. Suitable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells and have been shown to provide more reliable results with catechins.[3]
-
DNA-based assays (e.g., CyQUANT®): These assays quantify the amount of cellular DNA as an indicator of cell number.
-
Live/Dead Staining with Fluorescent Dyes: Use dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells red) followed by fluorescence microscopy or flow cytometry.
-
Real-Time Cytotoxicity Assays (e.g., CellTox™ Green): These assays use a fluorescent dye that binds to the DNA of cells with compromised membrane integrity (dead cells).[4][5]
-
-
Optimize GCG Concentration and Incubation Time: High concentrations of GCG are more likely to cause interference. Determine the optimal concentration range for your experiments by performing dose-response curves with a reliable assay. Similarly, longer incubation times may increase the likelihood of artifacts.[6][7][8]
-
Ensure Proper Solubilization of GCG: Poor solubility can lead to inconsistent results. GCG is soluble in polar solvents like water, methanol, and ethanol. For cell culture experiments, it is often dissolved in DMSO.[9] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including controls.
Question 2: My GCG solution appears to be unstable in cell culture medium, showing a color change over time. How can I address this?
Answer:
The instability of GCG in cell culture media, often indicated by a color change, is due to auto-oxidation, especially at neutral or alkaline pH.[10] This can lead to the generation of reactive oxygen species (ROS) and degradation of the compound, affecting the reproducibility of your experiments.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare GCG solutions fresh before each experiment. Avoid storing diluted GCG solutions for extended periods.
-
Control the pH of the Medium: If possible, maintain the pH of your culture medium within a slightly acidic to neutral range to minimize auto-oxidation.
-
Use Serum-Free Medium for Short-Term Treatments: For short-term experiments, consider using a serum-free medium, as components in serum can sometimes interact with polyphenols.
-
Consider Encapsulation: For longer-term studies, using nanoparticle or liposomal formulations of GCG can protect the compound from degradation and improve its stability in culture medium.
Question 3: I am not observing the expected biological activity of GCG in my cell-based assays. What are the possible reasons?
Answer:
Several factors can contribute to a lack of expected biological activity of GCG in cell-based assays.
Troubleshooting Steps:
-
Verify GCG Quality and Purity: Ensure the GCG used is of high purity and has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).
-
Optimize GCG Concentration: The effective concentration of GCG can vary significantly between different cell lines and assays. Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
-
Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to GCG. It is advisable to test a panel of cell lines if possible. For example, some cancer cell lines have shown higher sensitivity to catechins compared to their normal counterparts.[11]
-
Check for Cellular Uptake: The cellular uptake of GCG can be a limiting factor. If you suspect poor uptake, you could consider using delivery systems like nanoparticles or liposomes to enhance intracellular delivery.
-
Evaluate the Target Pathway: Ensure that the signaling pathway you are investigating is active in your chosen cell line and that the experimental conditions are appropriate to observe modulation by GCG.
II. Frequently Asked Questions (FAQs)
1. What are the primary strategies to reduce the off-target effects of this compound?
The main strategies focus on improving the specificity and bioavailability of GCG:
-
Dose Optimization: Using the lowest effective concentration of GCG can help minimize off-target effects. It is crucial to perform thorough dose-response studies to identify the optimal therapeutic window.
-
Nanoparticle-Based Delivery Systems: Encapsulating GCG in nanoparticles (e.g., PLGA nanoparticles) can protect the molecule, control its release, and potentially target it to specific tissues or cells, thereby reducing systemic exposure and off-target interactions.[10][12][13]
-
Liposomal Formulations: Liposomes can encapsulate GCG, improving its stability and bioavailability, and facilitating its delivery to target sites.[9][14]
-
Structural Modification: While not a strategy for using GCG directly, medicinal chemistry approaches can be used to synthesize derivatives of GCG with improved specificity for a particular target.
2. How can I assess the off-target effects of GCG in my experiments?
Several experimental approaches can be used to profile the off-target effects of GCG:
-
Kinase Profiling: Use commercially available kinase panel screening services to test the inhibitory activity of GCG against a broad range of kinases at a fixed concentration. This will provide a comprehensive overview of its kinase selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method allows for the assessment of target engagement in intact cells. By measuring the thermal stabilization of proteins upon GCG binding, you can identify both on-target and off-target interactions in a cellular context.[15][16][17][18][19]
-
Whole-Genome Approaches: For a more unbiased view, techniques like chemical proteomics can be used to identify the protein interaction partners of GCG in a cellular lysate.
3. What are the known off-target signaling pathways affected by GCG and related catechins?
GCG and EGCG are known to modulate several signaling pathways, which can contribute to their off-target effects:
-
MAPK Pathway: EGCG has been shown to both upregulate and downregulate the MAPK pathway, depending on the cellular context, which can affect cell proliferation and apoptosis.[15][20][21][22][23]
-
PI3K/Akt Pathway: This is a key survival pathway that is often inhibited by catechins in cancer cells.
-
NF-κB Pathway: Gallates, including GCG, have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1][2][3][24][25]
III. Quantitative Data on Off-Target Effects
The majority of available quantitative data on off-target effects is for the closely related catechin, (-)-epigallocatechin gallate (EGCG). Due to their structural similarity, this data can provide valuable insights for researchers working with GCG.
Table 1: IC50 Values of EGCG for Various Off-Target Proteins
| Target Protein | Assay Type | IC50 Value | Reference |
| MMP-1 | Enzyme Activity Assay | 14.13 µM | [4] |
| Human Liver COMT | Enzyme Activity Assay | 70 nM | [26] |
| PGAM1 | Enzyme Activity Assay | 0.49 ± 0.17 µM | [27] |
| WI38VA (Transformed Fibroblasts) | Cell Growth Assay | 10 µM | [11] |
| WI38 (Normal Fibroblasts) | Cell Growth Assay | 120 µM | [11] |
IV. Experimental Protocols
Protocol 1: CellTox™ Green Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of GCG and is based on the principle of measuring membrane integrity.[5]
Materials:
-
CellTox™ Green Dye (1000X)
-
Assay Buffer
-
Lysis Solution (for positive control)
-
Opaque-walled 96-well plates
-
Cells in culture
-
GCG stock solution
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of GCG in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum cytotoxicity (e.g., a known cytotoxic agent or the provided Lysis Solution).
-
Cell Treatment: Remove the old medium from the cells and add the GCG dilutions, vehicle control, and positive control.
-
Dye Addition: Add CellTox™ Green Dye to each well at a 1:500 dilution.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing CETSA to identify cellular targets of GCG.[15][16][17][18][19]
Materials:
-
Cells of interest
-
GCG stock solution
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the protein of interest
Procedure:
-
Cell Treatment: Treat cultured cells with GCG at the desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature for both the GCG-treated and control samples. A shift in the melting curve to a higher temperature in the GCG-treated sample indicates stabilization of the protein and therefore, target engagement.
Protocol 3: Formulation of GCG-Loaded Liposomes
This protocol is a modified thin-film hydration method for encapsulating GCG into liposomes.[9][14][17][28]
Materials:
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
This compound (GCG)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., SPC and cholesterol) and GCG in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or a bath sonicator.
-
Purification: Remove the unencapsulated GCG by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
V. Visualizations
Signaling Pathway Diagrams
Caption: Overview of signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the preparation of GCG-loaded liposomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Curcumin-Loaded Nanoparticles of Poly(Glycerol Sebacate): A Novel Highly Stable Anticancer System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azonano.com [azonano.com]
- 13. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 118 EGCG Downregulates Mucin Gene Expression Through the Mapk Signaling Pathway in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Chemogenetic tuning reveals optimal MAPK signaling for cell-fate programming - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Improving the stability of (-)-Gallocatechin gallate formulations for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (-)-gallocatechin gallate (GCG) formulations for in vivo use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and in vivo application of GCG formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (browning/yellowing) of GCG solution. | Oxidation of GCG. This is accelerated by neutral to alkaline pH (>7), presence of oxygen, metal ions, and elevated temperatures.[1][2][3][4] | - Adjust pH: Maintain the formulation at an acidic pH, optimally between 3.5 and 4.5.[1][2][5] - Use Antioxidants: Add ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the formulation.[4][6] - Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5][6] - Deoxygenate: Prepare solutions with deoxygenated water and consider nitrogen-saturation during preparation and storage.[4] - Storage: Store solutions at low temperatures (2-8°C) and protected from light in amber glass vials.[5][7] |
| Low or inconsistent bioavailability in animal studies. | - Degradation in the GI tract: GCG is unstable at the neutral to alkaline pH of the intestine.[1][2][8] - Poor membrane permeability. [9] - Rapid metabolism. [10][11] | - Encapsulation: Utilize delivery systems like liposomes, nanoparticles, or micelles to protect GCG from the harsh GI environment and improve absorption.[8][12][13][14] - pH Control: Formulate with buffering agents to maintain an acidic microenvironment.[5] - Structural Modification: While complex, prodrug approaches or structural analogs could be considered to enhance permeability and metabolic stability.[9] |
| Precipitation of GCG in the formulation. | - Low aqueous solubility, especially at high concentrations. [5] - Formation of degradation products/polymers. [3] | - Solubilizing Agents: Incorporate co-solvents like glycerin or Transcutol P.[6] - Complexation: Formulating with sucrose has been shown to increase the solubility and stability of the closely related EGCG.[5][7] - Filtration: Prepare the formulation and filter through a 0.22 µm filter to remove any initial insoluble material before storage or use. |
| Inconsistent results in cellular or in vitro assays. | - Degradation in cell culture media: Standard cell culture media often has a pH of ~7.4, which promotes rapid GCG degradation.[4] - Pro-oxidant effects: At certain concentrations and conditions, GCG (like EGCG) can act as a pro-oxidant, generating reactive oxygen species (ROS) which can affect experimental outcomes.[15][16][17] | - Stabilize Media: Consider adding ascorbic acid to the cell culture media immediately before the experiment to stabilize GCG.[4] - Time-Course Experiments: Be aware that the active compound concentration is decreasing over time. Conduct short-duration experiments where possible. - Control for ROS: Include controls with antioxidants like catalase or superoxide dismutase (SOD) to determine if observed effects are due to GCG itself or its pro-oxidant activity.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (GCG) to degrade in solution?
A1: The stability of GCG in solution is highly dependent on several factors. The most critical are:
-
pH: GCG is most stable in acidic conditions (pH < 4) and degrades rapidly in neutral or alkaline solutions (pH > 7).[1][2]
-
Temperature: Higher temperatures accelerate the rate of degradation and epimerization (conversion to its isomer, (-)-epigallocatechin gallate or EGCG).[4][6]
-
Oxygen: The presence of dissolved oxygen leads to auto-oxidation, which is a major degradation pathway.[4]
-
Metal Ions: Divalent cations can catalyze the oxidation of GCG.[5]
-
Concentration: The stability of GCG can also be concentration-dependent.[4]
Q2: My GCG solution turned brown. Can I still use it for my in vivo experiment?
A2: A brown color indicates significant oxidation and degradation of the GCG molecule.[3] The solution no longer contains the initial concentration of GCG, and now includes various oxidation products (e.g., quinones, dimers).[3][4] These degradation products may have different biological activities or even potential toxicity.[12] Therefore, it is strongly advised not to use discolored solutions for in vivo experiments to ensure accurate and reproducible results.
Q3: What is epimerization and how does it affect my GCG formulation?
A3: Epimerization is a chemical process where a molecule changes its configuration at one of several stereocenters. In the case of GCG, it can epimerize to (-)-epigallocatechin gallate (EGCG), particularly under elevated temperatures.[4] While EGCG is also a bioactive catechin, this conversion means the concentration of your target compound, GCG, is decreasing. This can impact the interpretation of structure-activity relationship studies.
Q4: How can I improve the stability and bioavailability of GCG for oral administration?
A4: Improving oral bioavailability requires protecting GCG from degradation in the gastrointestinal tract and enhancing its absorption. Key strategies include:
-
Encapsulation: Using nanocarriers like liposomes, nanoparticles, or micelles can shield GCG from the alkaline pH of the intestine and facilitate its transport across the intestinal epithelium.[12][13][14][18]
-
Formulation with Stabilizers: Including citric acid to maintain a low pH, sucrose for complexation, and antioxidants like ascorbic acid can significantly improve stability in the formulation before and during administration.[5][7]
-
Use of Co-solvents: For liquid formulations, solvents like glycerin can enhance stability compared to purely aqueous solutions.[6]
Q5: Can I prepare a stock solution of GCG in water and store it?
A5: It is not recommended to store GCG in pure water, especially at neutral pH, for extended periods due to rapid degradation.[4] If you need to prepare a stock solution, dissolve GCG in an acidic buffer (e.g., citrate buffer, pH 4.0), deoxygenate the solution, store it in small aliquots at -20°C or -80°C, and protect it from light. For best results, prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: HPLC-UV Method for GCG Stability Assessment
This protocol outlines a standard method for quantifying the remaining GCG in a formulation over time to assess its stability.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare GCG formulations under various conditions (e.g., different pH, temperatures, with/without stabilizers).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each formulation.
-
Dilute the aliquot with the initial mobile phase (95% A, 5% B) to a concentration within the linear range of the standard curve.
-
Inject the sample into the HPLC system.
-
Quantify the GCG peak area by comparing it to a standard curve of known GCG concentrations.
-
Calculate the percentage of GCG remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Logical Workflow for Troubleshooting GCG Formulation Instability
Caption: A troubleshooting workflow for GCG formulation instability.
Major Degradation Pathways of this compound (GCG)
Caption: Key degradation pathways for this compound.
References
- 1. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preformulation study of epigallocatechin gallate, a promising antioxidant for topical skin cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemico-biological aspects of (-)- epigallocatechin- 3-gallate (EGCG) to improve its stability, bioavailability and membrane permeability: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation and metabolism of catechin, epigallocatechin-3-gallate (EGCG), and related compounds by the intestinal microbiota in the pig cecum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improved in vitro digestion stability of (-)-epigallocatechin gallate through nanoliposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pro-oxidative activities and dose-response relationship of (-)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of (-)-Gallocatechin Gallate (GCG) in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with (-)-gallocatechin gallate (GCG) and other catechins during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catechins that co-elute with this compound (GCG)?
Based on typical elution orders in reversed-phase HPLC, GCG can potentially co-elute with other catechins of similar polarity. The most common co-eluting compounds include:
-
(-)-Epigallocatechin (EGC): Due to their structural similarities, EGC and GCG can be challenging to separate.
-
(+)-Catechin (C) and (-)-Epicatechin (EC): Depending on the chromatographic conditions, these less polar catechins can sometimes overlap with the GCG peak, especially with inadequate gradient profiles.[1]
-
(-)-Epigallocatechin gallate (EGCG): While generally more retained, improper mobile phase composition can lead to poor resolution between GCG and the highly abundant EGCG.[2][3][4]
Q2: What are the primary causes of GCG co-elution in reversed-phase HPLC?
Co-elution in HPLC occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[5][6] The primary factors contributing to GCG co-elution are:
-
Inadequate Mobile Phase Composition: An incorrect ratio of aqueous and organic solvents can fail to provide sufficient selectivity between catechins.
-
Inappropriate Column Chemistry: The choice of stationary phase is critical. While C18 columns are common, variations in end-capping and silica purity can significantly impact separation.[1]
-
Suboptimal Gradient Elution Program: A gradient that is too steep or does not have a shallow enough segment in the critical elution window will not effectively resolve closely related compounds.[7]
-
Poor Column Efficiency: An old or poorly packed column will lead to broader peaks, increasing the likelihood of overlap.[6]
Q3: How can I detect co-elution if the peak appears symmetrical?
While a shoulder on a peak is a clear sign of co-elution, perfectly co-eluting peaks can appear symmetrical.[5] To confirm peak purity:
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[5]
-
Mass Spectrometry (MS) Detection: An MS detector can analyze the mass-to-charge ratio of the ions across the peak. A shift in the mass spectrum is a strong indicator of co-elution.[5]
Troubleshooting Guide
Issue: GCG peak shows tailing or fronting.
-
Cause: Tailing can be caused by interactions between the basic catechin compounds and acidic silanol groups on the silica-based column.[1] Fronting may indicate column overload.[1]
-
Solution:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.05-0.1% formic acid, acetic acid, or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups and improve peak shape.[1]
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.[1]
-
Reduce Sample Concentration: If fronting is observed, dilute the sample to avoid overloading the column.
-
Issue: Poor resolution between GCG and other catechins.
-
Cause: Insufficient separation between GCG and structurally similar catechins.
-
Solution:
-
Adjust Mobile Phase Selectivity:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Modify Gradient Slope: A shallower gradient during the elution of the critical pair will increase the separation time between them.[2][4][8]
-
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve efficiency and alter selectivity. However, excessively high temperatures can degrade catechins. A typical range to explore is 25-40°C.
-
Change Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
Experimental Protocols & Data
Table 1: HPLC Parameters for Catechin Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Deactivated, double end-capped C18, 5 µm, 3.0 x 250 mm[1] | Acclaim® C18 RSLC, 2.2 µm[9] | C18, 22 x 250 mm[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] | 0.1% Trifluoroacetic Acid (TFA) in Water[9] | 0.1% Acetic Acid in Water[3] |
| Mobile Phase B | Acetonitrile/Methanol (90:10 v/v)[1] | 0.1% TFA in Acetonitrile[9] | Acetonitrile[3] |
| Gradient | Gradient elution[1] | Gradient elution[9] | 90:10 (A:B) for 30 min, then linear to 70:30 in 10 min[2][4] |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min[3] |
| Column Temp. | 25-30°C[1] | Not Specified | Not Specified |
| Detection | UV at 280 nm[1] | UV at 280 nm[9] | Not Specified |
Detailed Experimental Protocol: A General Method for Catechin Separation
This protocol is a generalized procedure based on common practices for separating catechins, including GCG.
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of catechin standards (GCG, EGC, C, EC, EGCG, etc.) at a concentration of 1 mg/mL in 50% acetonitrile or methanol.[10]
-
Store stock solutions at -20°C.[10]
-
Prepare working standards by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) in the initial mobile phase.
-
-
Sample Preparation:
-
For solid samples (e.g., tea extract), accurately weigh the sample and extract with a suitable solvent, such as 70% methanol or 70% ethanol.[9][11]
-
Sonication can be used to improve extraction efficiency.[9]
-
Centrifuge the extract to remove particulate matter.[9]
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter before injection.[9]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Run the gradient program as optimized (refer to Table 1 for examples).
-
Monitor the elution of catechins at 280 nm.
-
Visualizations
Caption: Troubleshooting workflow for GCG co-elution issues.
References
- 1. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. [Optimum separation conditions of catechin compounds by HCI program in reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
Validation & Comparative
Validating the anti-proliferative effects of (-)-Gallocatechin gallate in cancer cell lines
A comprehensive review of the anti-proliferative effects of (-)-Gallocatechin Gallate (GCG) on various cancer cell lines reveals its potential as a noteworthy anti-cancer agent. This guide provides a comparative analysis of GCG's efficacy, supported by experimental data on its impact on cell viability and the underlying molecular mechanisms. Due to the extensive research on the structurally similar green tea catechin, (-)-epigallocatechin gallate (EGCG), this guide incorporates its data for a broader comparative context, highlighting the nuanced anti-proliferative landscape of these related compounds.
Comparative Anti-Proliferative Efficacy
This compound (GCG) and its close analog, (-)-epigallocatechin gallate (EGCG), have demonstrated significant anti-proliferative effects across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific catechin and the cancer cell type.
While EGCG is the most studied catechin and has shown potent anti-proliferative effects, other galloylated catechins have also exhibited strong anti-cancer activities. For instance, in pancreatic cancer cells, catechin gallate (CG) and epicatechin gallate (ECG) were found to have even stronger anti-proliferative effects than EGCG.[1] This underscores the importance of the galloyl moiety in the anti-cancer potential of these compounds.[2][3]
Below is a summary of the IC50 values for EGCG in various cancer cell lines, providing a benchmark for evaluating the anti-proliferative activity of GCG and other related catechins.
| Cancer Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | EGCG | 60.55 ± 1.0 | [4] |
| WI38VA (SV40 transformed) | Fibroblast (transformed) | EGCG | 10 | [5] |
| WI38 (normal) | Fibroblast (normal) | EGCG | 120 | [5] |
| HCT-116 | Colorectal cancer | EGCG | Potent activity observed | [2] |
| SW-480 | Colorectal cancer | EGCG | Potent activity observed | [2] |
| MCF-7 | Breast cancer | EGCG | 58.60 ± 3.29 (µg/mL) | [6] |
| Caco-2 | Colorectal cancer | EGCG | >500.00 (µg/mL) | [6] |
| HepG2 | Liver cancer | EGCG | Potent activity observed | [6] |
| A431 | Skin cancer | EGCG | 44 | [7] |
Note: The data for EGCG is presented to offer a comparative perspective on the anti-proliferative potency of galloylated catechins. Further research is required to establish a comprehensive IC50 profile for GCG across a wide range of cancer cell lines.
Key Signaling Pathways Modulated by GCG and EGCG
The anti-proliferative and pro-apoptotic effects of GCG and EGCG are mediated through the modulation of several key signaling pathways crucial for cancer cell growth and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. EGCG has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[8] This inhibition is a key mechanism behind its anti-cancer effects in various cancers, including hepatocellular carcinoma.
Caption: GCG/EGCG inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another central signaling cascade that governs cell proliferation, differentiation, and survival. EGCG has been demonstrated to modulate this pathway, contributing to its anti-cancer properties.[9] In some contexts, EGCG can inhibit ERK activity, leading to reduced cell growth and angiogenesis in pancreatic cancer.
References
- 1. Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antiproliferative effect of epigallocatechin gallate when loaded into cationic solid lipid nanoparticles against different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Antioxidant Activity of Gallocatechin Gallate (GCG) and Epigallocatechin Gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two major green tea catechins, Gallocatechin gallate (GCG) and Epigallocatechin gallate (EGCG). The analysis is supported by quantitative data from chemical and cell-based assays, detailed experimental protocols, and visualizations of the key signaling pathways involved in their antioxidant effects.
Introduction and Structural Basis of Antioxidant Activity
Epigallocatechin gallate (EGCG) and its epimer, Gallocatechin gallate (GCG), are potent polyphenolic antioxidants found abundantly in green tea. Their antioxidant capacity is primarily attributed to their chemical structure, specifically the presence of multiple phenolic hydroxyl (-OH) groups on their A, B, and D rings (gallate moiety).[1] These groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thus terminating damaging oxidative chain reactions.
The key structural features contributing to their potent antioxidant activity include:
-
The Galloyl Moiety: The gallate group attached at the 3-position of the C-ring significantly enhances radical scavenging ability.[2]
-
The Trihydroxyl Group: The presence of a trihydroxyl (pyrogallol) structure on the B-ring is crucial for high antioxidant potential.[1][2]
EGCG is generally considered the most abundant and biologically active catechin in green tea.[1][2][3] This guide delves into the experimental evidence comparing its antioxidant efficacy directly against GCG.
Quantitative Comparison of Antioxidant Activity
Experimental data consistently demonstrates that while both GCG and EGCG are powerful antioxidants, EGCG exhibits superior activity in various chemical and cellular assays. The structural difference between EGCG and GCG lies in the stereochemistry at the C2 and C3 positions of the C-ring, which influences the molecule's overall conformation and radical scavenging kinetics.
Table 1: Comparison of Radical Scavenging and Cellular Antioxidant Activities
| Assay Type | Method | Concentration | GCG Activity | EGCG Activity | Reference |
| Chemical Assay | DPPH Radical Scavenging | 400 µM | ~70% Scavenging | 77.2% Scavenging | [2] |
| Chemical Assay | ABTS•+ Radical Scavenging | 400 µM | ~85% Scavenging | 90.2% Scavenging | [2] |
| Chemical Assays | DPPH, ABTS, FRAP | Not specified | Lower Activity | Higher Activity | [4] |
| Cellular Assay | H₂O₂-induced ROS Reduction (DCFDA) | Not specified | Partial Reduction | Strongest Reduction (to 5.43%) | [2] |
Note: Values from reference[2] are estimated from graphical data for GCG and explicitly stated for EGCG. The consistent order of activity reported is EGCG > GCG.
The collective findings from multiple studies confirm a general rank order of antioxidant potency among common catechins as: EGCG ≥ GCG ≥ ECG > EGC > GC > EC > C .[2][4] This highlights that the galloylated catechins with a trihydroxyl B-ring are the most effective radical scavengers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key assays used to quantify and compare the antioxidant activities of GCG and EGCG.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add a defined volume of the catechin sample (GCG or EGCG at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control sample contains methanol in place of the antioxidant.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[2]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in decolorization.
Methodology:
-
Radical Generation: Generate the ABTS•+ radical by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2]
-
Reagent Preparation: Dilute the ABTS•+ solution with ethanol to achieve an absorbance of 0.70 (±0.02) at 734 nm.[2]
-
Reaction Mixture: Add a small volume of the catechin sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[2]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 5-6 minutes) at room temperature.
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[2]
This cell-based assay measures the ability of antioxidants to prevent the formation of intracellular ROS in response to an oxidative stressor.
Methodology:
-
Cell Culture: Plate cells (e.g., HT22 or HepG2) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Loading with DCFDA: Treat cells with 2',7'-dichlorofluorescein diacetate (DCFDA), a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.[2]
-
Antioxidant Treatment: Remove the DCFDA solution and treat the cells with various concentrations of GCG or EGCG for a specified time (e.g., 1 hour).
-
Inducing Oxidative Stress: Induce ROS production by adding an oxidative stressor, such as hydrogen peroxide (H₂O₂) or AAPH.
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. The excitation and emission wavelengths are typically ~485 nm and ~535 nm, respectively.
-
Analysis: Compare the fluorescence levels in catechin-treated cells to control cells (with and without the oxidative stressor) to determine the reduction in ROS production.[2]
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, GCG and EGCG exert indirect antioxidant effects by modulating key cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular defense against oxidative stress.
-
Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress (which can be mildly induced by catechins themselves in a pro-oxidant capacity) causes Keap1 to release Nrf2.[5]
-
Action: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Outcome: This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[6][7]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a pro-inflammatory signaling cascade that can lead to the production of ROS via enzymes like iNOS and COX-2.
-
Mechanism: Inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB.
-
Action: Free NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory and pro-oxidant genes.
-
Outcome: EGCG has been shown to suppress the activation of NF-κB, thereby reducing inflammation and secondary oxidative stress.[1][6][7] This action contributes significantly to its overall protective, antioxidant effect within the cell.
References
- 1. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-Gallate (EGCG): An Essential Molecule for Human Health and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: (-)-Epigallocatechin Gallate and Chemotherapy
A detailed comparison of the synergistic effects of (-)-Epigallocatechin Gallate (EGCG) with common chemotherapy drugs, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Note on Nomenclature: The user's query specified (-)-gallocatechin gallate (GCG). However, the vast majority of published research on the synergistic effects of green tea catechins with chemotherapy focuses on (-)-epigallocatechin gallate (EGCG), the most abundant and biologically active catechin. It is highly probable that the query intended to refer to EGCG. Therefore, this guide will focus on the extensive data available for EGCG's synergistic activities.
I. Quantitative Analysis of Synergistic Effects
The synergy between EGCG and chemotherapy drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%. A decrease in the IC50 of a chemotherapy drug when combined with EGCG is a strong indicator of a synergistic or sensitizing effect.
Table 1: Synergistic Effects of EGCG and Cisplatin in Ovarian Cancer Cells
| Cell Line | Drug | IC50 (µM) - Drug Alone | IC50 (µM) - Combination | Combination Index (CI) |
| A2780 | Cisplatin | 1.45 | Not explicitly stated, but synergy demonstrated | <1 (most synergistic at 0/4h administration) |
| EGCG | 4.46 | |||
| A2780cisR | Cisplatin | 6.64 | Not explicitly stated, but synergy demonstrated | <1 (synergistic in resistant cells) |
| EGCG | 11.80 |
Data synthesized from studies on human ovarian cancer cell lines. The 0/4h administration refers to the addition of Cisplatin 4 hours before EGCG, which was found to be the most synergistic sequence.[1][2]
Table 2: Synergistic Effects of EGCG and Doxorubicin in Prostate Cancer Cells
| Cell Line | Drug | IC50 - Drug Alone | Combination Treatment | Outcome |
| PC-3ML | Doxorubicin | Not specified (low nM range) | 20 µM EGCG + 2 nM Doxorubicin | Synergistic inhibition of cell growth |
| EGCG | 20 µM |
Data from studies on human prostate cancer cell lines, demonstrating that a non-toxic concentration of EGCG can significantly enhance the efficacy of a low dose of Doxorubicin.[3]
II. Key Signaling Pathways in Synergistic Action
EGCG's synergistic effects are mediated through the modulation of multiple intracellular signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the EGFR/Akt/ERK survival pathway and the intrinsic apoptosis pathway.
References
Navigating the Maze of Glucagon Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of glucagon (GCG) is paramount. This guide provides a comprehensive cross-validation of different analytical methods for GCG quantification, offering a clear comparison of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection.
The precise measurement of glucagon, a key hormone in glucose homeostasis, is notoriously challenging due to its low circulating concentrations and the presence of structurally similar proglucagon-derived peptides. This guide delves into the two primary analytical techniques employed for GCG quantification: immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and the increasingly adopted Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Performance Under the Microscope: A Head-to-Head Comparison
The choice of analytical method can significantly impact the accuracy and reliability of glucagon quantification. The following tables summarize the key performance characteristics of ELISA, RIA, and LC-MS/MS based on experimental data from various studies.
Table 1: Key Performance Characteristics of GCG Quantification Methods
| Parameter | ELISA | RIA | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 1.5 - 7.46 pg/mL[1][2] | ~10 pmol/L[3] | 0.5 pM - 19 ng/L[4][5] |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15%[6] | Intra-assay: 10%, Inter-assay: 3.1%[3] | <4% - <13%[7][8] |
| Specificity | Variable, prone to cross-reactivity | Variable, prone to cross-reactivity | High |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low to Medium | Medium | High |
Table 2: Cross-Reactivity of Immunoassays with Proglucagon-Derived Peptides
| Assay Type | Peptide | Cross-Reactivity (%) |
| Mercodia Glucagon ELISA (Updated Protocol) | Glicentin | Not detected[9][10] |
| Oxyntomodulin | 4.0%[9][10] | |
| Mercodia Glucagon ELISA (Older Protocol) | Glicentin | 17.3%[4] |
| Oxyntomodulin | 10.2%[4] | |
| Glicentin (1-61) | 22.7%[4][11] | |
| RIA (Millipore, pre-2019) | Oxyntomodulin | Considerable cross-reactivity[3] |
| RIA (DIAsource) | Gut-GLI | < 0.1%[12] |
The Root of the Challenge: Proglucagon Processing
The primary hurdle in accurate glucagon quantification lies in the cross-reactivity of antibodies with other peptides derived from the same precursor, proglucagon. The following diagram illustrates the differential processing of proglucagon in the pancreas and the gut, which gives rise to these structurally similar peptides.
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are generalized, yet detailed, methodologies for the key analytical methods discussed.
Sandwich ELISA Protocol for Glucagon Quantification
This protocol outlines the fundamental steps for a typical sandwich ELISA.
Materials:
-
Glucagon ELISA kit (containing coated microplate, standards, controls, wash buffer, detection antibody, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample Incubation: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. Incubate for the specified time and temperature to allow glucagon to bind to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound substances.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate to allow the detection antibody to bind to the captured glucagon.
-
Second Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the detection antibody will catalyze a reaction, resulting in a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of glucagon in the unknown samples.
LC-MS/MS Protocol for Glucagon Quantification
LC-MS/MS offers high specificity and is considered a reference method for glucagon quantification.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Internal standard (e.g., stable isotope-labeled glucagon)
-
Reagents for sample preparation (e.g., protein precipitation agents, SPE cartridges)
-
Vortex mixer, centrifuge
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or ethanol, followed by vortexing and centrifugation.
-
Further purify the sample using solid-phase extraction (SPE) to remove salts and other interferences and to concentrate the glucagon.
-
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate glucagon from other sample components using a gradient elution with a suitable mobile phase.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both glucagon and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of glucagon in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of glucagon.
-
Conclusion: Selecting the Right Tool for the Job
The choice between immunoassays and LC-MS/MS for glucagon quantification depends on the specific requirements of the study.
-
Immunoassays (ELISA and RIA) are suitable for high-throughput screening and studies where cost is a major consideration. However, careful validation of the assay's specificity and cross-reactivity is crucial, especially when analyzing samples that may contain high levels of other proglucagon-derived peptides. Newer generation sandwich ELISAs have shown improved specificity.[9][10]
-
LC-MS/MS is the gold standard for accurate and specific glucagon quantification, providing reliable data that is free from the interferences that can plague immunoassays.[7][13] It is the preferred method for clinical trials and research that demands the highest level of accuracy.
By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the validity and reliability of their glucagon measurements, ultimately advancing our understanding of metabolic diseases.
References
- 1. bio-connect.nl [bio-connect.nl]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. suizou.org [suizou.org]
- 5. A liquid chromatography tandem mass spectrometry method for plasma glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on glicentin, a promising peptide of the proglucagon family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast and reliable method for the quantification of glucagon by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of glucagon and oxyntomodulin by protein precipitation-immunoaffinity enrichment-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mercodia.com [mercodia.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. ibl-international.com [ibl-international.com]
- 13. academic.oup.com [academic.oup.com]
Unveiling the Potency of (-)-Gallocatechin Gallate: An In Vitro and In Vivo Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the correlated activities of (-)-Gallocatechin gallate (GCG), with a specific focus on its potent analogue, (-)-epigallocatechin-3-gallate (EGCG), due to the extensive available data for this compound.
This guide provides a comparative analysis of the biological activities of this compound (GCG) and its close structural analogue, (-)-epigallocatechin-3-gallate (EGCG), in both laboratory (in vitro) and living organism (in vivo) settings. While GCG shows significant promise, the vast body of research on EGCG allows for a more detailed comparative exploration of its antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. This document aims to bridge the understanding of in vitro assays and their translation to in vivo efficacy, offering valuable insights for preclinical research and development.
Comparative Analysis of Biological Activities
The therapeutic potential of GCG and EGCG stems from their potent antioxidant and cell signaling modulatory effects. Below is a summary of their comparative activities based on available experimental data.
Direct Comparative Activity: Tyrosinase Inhibition
A direct comparison between GCG and EGCG has been conducted for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis.
| Compound | In Vitro Assay | IC50 Value (µM) |
| This compound (GCG) | Tyrosinase Inhibition | 36.8 ± 0.21[1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Tyrosinase Inhibition | 39.4 ± 0.54[1] |
Table 1: In Vitro Tyrosinase Inhibitory Activity of GCG and EGCG. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
In Vitro Antioxidant Activity of EGCG
EGCG is a powerful antioxidant, and its efficacy has been quantified using various in vitro assays that measure its radical scavenging capabilities.
| In Vitro Assay | EGCG IC50 / Scavenging Rate |
| DPPH Radical Scavenging | 77.2% scavenging at 400 µM[2] |
| ABTS Radical Scavenging | 90.2% scavenging at 400 µM[2] |
Table 2: In Vitro Antioxidant Activity of EGCG. These assays demonstrate the potent ability of EGCG to neutralize free radicals in a laboratory setting.
In Vivo Anticancer Activity of EGCG
The anticancer effects of EGCG observed in vitro have been translated into animal models, demonstrating significant tumor growth inhibition.
| Cancer Model | Animal Model | EGCG Dosage & Administration | Tumor Growth Inhibition |
| Human Oral Squamous Cell Carcinoma (HSC-3) | Xenograft mice | Not specified | 45.2% reduction in tumor size[3] |
| Human Colon Carcinoma (HT29) | Xenograft nude mice | 1.5 mg/day/mouse (intraperitoneal) | 58% inhibition of tumor growth[4] |
| Human Bladder Cancer (T24) | Xenograft nude mice | High dose | 51.2% decrease in tumor weight[5] |
| Human Hepatocellular Carcinoma (HuH7) | Xenograft nude mice | 0.01% and 0.1% in drinking water | Significant inhibition of tumor growth[6] |
| Breast Cancer | C57BL/6 mice | 100 mg/kg/day in drinking water | 72% reduction in tumor cross-sectional area[7] |
Table 3: In Vivo Anticancer Efficacy of EGCG. These studies highlight the potential of EGCG to suppress tumor progression in living organisms.
In Vivo Neuroprotective Activity of EGCG
EGCG has shown significant neuroprotective effects in animal models of ischemic stroke, a condition where brain tissue is damaged due to a lack of blood supply.
| In Vivo Model | EGCG Dosage & Administration | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) | Not specified | Reduced infarct volume and protected against post-stroke neuronal loss[8] |
| Middle Cerebral Artery Occlusion (MCAO) | Not specified | Decreased neurological function score and inhibited neuronal apoptosis[9] |
Table 4: In Vivo Neuroprotective Effects of EGCG. These findings suggest a therapeutic potential for EGCG in mitigating the damaging effects of stroke.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Add various concentrations of the test compound (e.g., EGCG) to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[2][10]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is neutralized, leading to a decrease in the solution's color, which is measured spectrophotometrically.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.[11][12][13]
-
3. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.[14][15][16]
-
In Vivo Models
1. Xenograft Mouse Model of Cancer
-
Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents in a living system.
-
Workflow:
-
Human cancer cells are cultured and then injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors are established and reach a certain size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., EGCG) through a specific route of administration (e.g., oral gavage, intraperitoneal injection, or in drinking water) at a defined dose and schedule.
-
The control group receives a vehicle (the solvent used to dissolve the compound).
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, protein expression).[3][4][5]
-
2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Principle: This surgical model in rodents mimics the effects of a stroke in humans by temporarily or permanently blocking blood flow in the middle cerebral artery, a major blood vessel supplying the brain.
-
Workflow:
-
Anesthetized rodents (typically rats or mice) undergo a surgical procedure to occlude the middle cerebral artery. This is often done by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
After a specific period of occlusion (e.g., 60-90 minutes), the filament may be withdrawn to allow for reperfusion (restoration of blood flow), mimicking the clinical scenario of thrombolysis.
-
The test compound (e.g., EGCG) can be administered before, during, or after the ischemic insult.
-
Neurological deficits are assessed at various time points after the surgery using a battery of behavioral tests (e.g., neurological deficit scoring, corner test).
-
At the end of the experiment, the animals are euthanized, and their brains are removed.
-
The extent of brain damage (infarct volume) is typically measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[8][17]
-
Signaling Pathways and Experimental Workflows
The biological activities of EGCG are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Workflow for correlating in vitro and in vivo activity.
Caption: EGCG inhibits the NF-κB inflammatory pathway.
Caption: EGCG modulates the PI3K/Akt/mTOR signaling pathway.
References
- 1. Comparing the inhibitory abilities of epigallocatechin-3-gallate and gallocatechin gallate against tyrosinase and their combined effects with kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of epigallocatechin-3-gallate against human oral squamous cell carcinoma through inhibition of cell proliferation and induction of apoptosis: In vitro and in vivo murine xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (–)‐Epigallocatechin gallate suppresses the growth of human hepatocellular carcinoma cells by inhibiting activation of the vascular endothelial growth factor–vascular endothelial growth factor receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate (EGCG) suppresses growth and tumorigenicity in breast cancer cells by downregulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | EGCG protects the mouse brain against cerebral ischemia/reperfusion injury by suppressing autophagy via the AKT/AMPK/mTOR phosphorylation pathway [frontiersin.org]
- 9. Epigallocatechin-3-Gallate Reduces Neuronal Apoptosis in Rats after Middle Cerebral Artery Occlusion Injury via PI3K/AKT/eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green Tea with EGCG Active Compound Decreases NLRC3 Expression in Middle Cerebral Artery Occlusion (MCAO) Rats Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Independent replication of published studies on (-)-Gallocatechin gallate
A Comparative Guide to the Independent Replication and Corroboration of (-)-Gallocatechin Gallate (GCG) Research
Introduction
This compound (GCG) is a major catechin found in green tea, structurally similar to the extensively studied (-)-epigallocatechin-3-gallate (EGCG). While a vast body of research exists for EGCG, studies specifically focusing on GCG are less numerous. Direct independent replication of GCG studies is not readily found in published literature. However, a body of research exists where the biological activities of GCG and EGCG have been directly compared within the same experimental systems. This guide provides a comparative overview of these studies, offering a form of scientific corroboration for the effects of GCG. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GCG.
Comparative Efficacy: Neuroprotection and Antiviral Activity
Recent studies have highlighted the significant biological activities of GCG, particularly in neuroprotection and antiviral applications. A 2021 study demonstrated GCG's potent neuroprotective effects against glutamate-induced oxidative stress in hippocampal HT22 cells.[1] Furthermore, a 2023 study was the first to report the anti-pseudorabies virus (PRV) activity of GCG, elucidating its mechanism of action.[2] These findings are significant as they establish GCG as a bioactive molecule with therapeutic potential, independent of the more widely researched EGCG.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on GCG and EGCG.
| Biological Activity | Target/Model | Key Metric | This compound (GCG) | (-)-Epigallocatechin-3-gallate (EGCG) | Reference |
| Neuroprotection | Glutamate-induced oxidative stress in HT22 cells | Cell Viability | Showed neuroprotective effects without cytotoxicity at concentrations up to 200 μM. | Exhibited neuroprotective effects but also showed cytotoxicity at 100 μM and 200 μM. | [1] |
| Antiviral Activity | Pseudorabies virus (PRV) in PK-15 cells | IC50 | 1.82 μM | Not Reported | [2] |
| Antiviral Activity | Vero toxin release from E. coli O157:H7 | Inhibition | Markedly inhibited at ≥ 0.05 mg/ml | Markedly inhibited at ≥ 0.05 mg/ml | [3] |
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a basis for understanding the experimental context of the comparative data.
Neuroprotection Study against Glutamate-Induced Oxidative Stress
-
Cell Line: Mouse hippocampal HT22 cells.
-
Treatment: Cells were treated with various concentrations of GCG and EGCG (ranging from 3.125 to 200 μM) for 24 hours, followed by exposure to 5 mM glutamate for 12 hours.
-
Assay: Cell viability was assessed using the EZ-Cytox cell viability assay kit. Absorbance was measured at 450 nm.
-
Mechanism of Action Analysis: Intracellular reactive oxygen species (ROS) were measured using 2',7'-dichlorofluorescin diacetate (DCF-DA). Western blotting was used to analyze the expression of proteins related to cell death signaling pathways (e.g., ERK, JNK).[1]
Antiviral Activity against Pseudorabies Virus (PRV)
-
Virus and Cell Line: A GFP-tagged PRV (PRV-GFP) and porcine kidney (PK-15) cells were used.
-
Treatment: PK-15 cells were pre-treated with varying concentrations of GCG for 2 hours before infection with PRV-GFP.
-
Assay: Viral replication was quantified by measuring the GFP fluorescence intensity and by plaque reduction assay. The half-maximal inhibitory concentration (IC50) was calculated.
-
Mechanism of Action Analysis: To determine the stage of viral replication inhibited by GCG, time-of-addition assays were performed where GCG was added at different time points post-infection. Direct virucidal effects and inhibition of viral attachment and entry were also assessed.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the biological activities of GCG and the experimental workflows used in the cited studies.
Caption: Signaling pathway of GCG in neuroprotection.
Caption: Inhibition of PRV replication cycle by GCG.
Caption: Experimental workflow for the neuroprotection study.
Conclusion
While direct, independent replications of studies on this compound are not prevalent, the existing comparative studies provide strong corroborative evidence for its biological activities. The data indicates that GCG possesses significant neuroprotective and antiviral properties, in some cases with a better safety profile than its more studied counterpart, EGCG. The detailed experimental protocols and workflow diagrams provided in this guide offer a foundation for researchers to build upon, encouraging further investigation and independent validation of the therapeutic potential of GCG.
References
- 1. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of (-)-Gallocatechin Gallate: A Comparative Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG), a prominent catechin found in green tea, has garnered significant interest for its diverse biological activities. While its close relative, (-)-epigallocatechin-3-gallate (EGCG), has been extensively studied, the specific biological profile of GCG is emerging as a critical area of research. This guide provides an objective comparison of the biological effects of GCG with other catechins, supported by experimental data, to elucidate its specificity and potential as a therapeutic agent.
Comparative Analysis of Biological Activities
The biological efficacy of catechins is often attributed to their chemical structure, particularly the presence and configuration of hydroxyl groups and the galloyl moiety. Both GCG and EGCG are galloylated catechins, a feature that generally confers stronger biological activity compared to their non-galloylated counterparts.
Enzyme Inhibition
The inhibitory action of GCG and EGCG on various enzymes is a key aspect of their biological function. Comparative studies have begun to delineate the specific inhibitory potential of each.
Table 1: Comparative Inhibition of Tyrosinase by GCG and EGCG
| Compound | IC50 (μM) | Inhibition Type |
| This compound (GCG) | 36.8 ± 0.21[1] | Mixed |
| (-)-Epigallocatechin-3-gallate (EGCG) | 39.4 ± 0.54[1] | Mixed |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
As shown in Table 1, both GCG and EGCG are potent inhibitors of tyrosinase, an enzyme involved in melanin production. Notably, GCG exhibits a slightly lower IC50 value, suggesting a marginally higher inhibitory potency against this specific enzyme under the tested conditions.[1]
Cytotoxic and Antiproliferative Effects
The anticancer properties of catechins are a major focus of research. Studies comparing the cytotoxicity of GCG and EGCG against various cancer cell lines reveal nuanced differences in their efficacy.
Table 2: Comparative Cytotoxicity of GCG and EGCG in Breast Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | Cytotoxic Activity |
| T47D | This compound (GCG) | 24 and 48 | Highest among tested catechins[4] |
| MCF-7 | (-)-Epigallocatechin-3-gallate (EGCG) | 24 | Highest among tested catechins[4] |
Note: This table summarizes qualitative findings from a comparative study. Specific IC50 values were not provided in the source.
One study demonstrated that GCG exhibited the highest cytotoxic activity against the T47D human breast cancer cell line after both 24 and 48 hours of incubation when compared to other catechins, including EGCG.[4] Conversely, in the MCF-7 breast cancer cell line, EGCG showed the most potent cytotoxic effect after 24 hours.[4] These findings underscore the cell-line-specific nature of catechin activity and highlight the importance of evaluating these compounds across a range of cancer types.
Modulation of Signaling Pathways
The biological effects of GCG and EGCG are mediated through their interaction with and modulation of various intracellular signaling pathways. While much of the research has centered on EGCG, the available data suggests that GCG likely influences similar pathways, albeit with potentially different potencies.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer. EGCG is a well-documented inhibitor of NF-κB activation. It has been shown to block the degradation of IκBα, an inhibitor of NF-κB, and prevent the nuclear translocation of the active p65 subunit.[5] This inhibitory action is achieved, in part, through covalent modification of the p65 subunit.[6] While direct comparative studies on GCG's effect on the NF-κB pathway are limited, its structural similarity to EGCG suggests it may exert similar inhibitory effects.
References
- 1. Comparative Analysis of Epigallocatechin-3-Gallate and TNF-Alpha Inhibitors in Mitigating Cisplatin-Induced Pancreatic Damage Through Oxidative Stress and Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activities of (-)-epigallocatechin-3-O-gallate against topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of catechin derivatives on mammalian DNA polymerase and topoisomerase activities and mouse one-cell zygote development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dose-Dependent Dance: (-)-Gallocatechin Gallate's Impact on Cell Lines Explored
A comparative guide for researchers, scientists, and drug development professionals on the dose-response relationship of (-)-gallocatechin gallate (GCG) in various cell lines, with a comparative look at the well-studied (-)-epigallocatechin-3-gallate (EGCG).
While the green tea catechin (-)-epigallocatechin-3-gallate (EGCG) has been extensively studied for its anti-cancer properties, its structural cousin, this compound (GCG), remains a less explored yet potentially significant player. This guide provides a comparative analysis of the dose-response relationship of GCG in different cell lines, supported by available experimental data. Due to the limited research specifically focused on GCG, this guide will also draw comparisons with the wealth of data available for EGCG to provide a broader context for its potential mechanisms of action.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for GCG and provide a comparative overview of EGCG's activity in a wider range of cell lines.
Table 1: IC50 Values of this compound (GCG) in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| T47D | Breast Cancer | 24 | 34.65 | [1] |
| T47D | Breast Cancer | 48 | 23.66 | [1] |
Note: Research on the dose-response of GCG is limited. The data presented here is based on a single study.
Table 2: Comparative IC50 Values of (-)-Epigallocatechin-3-Gallate (EGCG) in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| WI38VA (SV40 transformed) | Lung Fibroblast | Not Specified | 10 | [2] |
| WI38 (Normal) | Lung Fibroblast | Not Specified | 120 | [2] |
| H1299 | Lung Cancer | 24 | 20 | [3][4][5] |
| A549 | Lung Cancer | Not Specified | 60.55 | [3][6] |
| Jurkat | T Lymphoblastic Leukemia | 24 | 82.8 | [4] |
| Jurkat | T Lymphoblastic Leukemia | 48 | 68.8 | [4] |
| Jurkat | T Lymphoblastic Leukemia | 72 | 59.7 | [4] |
| MCF-7 | Breast Cancer | Not Specified | Apoptosis at 50 µM, Necrosis at 100-400 µM | [7] |
| HT-29 | Colon Cancer | Not Specified | ~43.8 (20 µg/mL) | [8] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature for determining the cytotoxic effects of catechins like GCG and EGCG.
Cell Viability and Cytotoxicity Assays
1. MTS Assay:
-
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., GCG or EGCG) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1]
-
2. MTT Assay:
-
Principle: Similar to the MTS assay, the MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of the test compound for the specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm.[3][4][5]
-
Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by GCG is scarce, the extensive research on the structurally similar EGCG provides valuable insights into potential mechanisms. EGCG is known to interact with multiple signaling pathways, and it is plausible that GCG shares some of these targets.
Key Signaling Pathways Modulated by EGCG (Potential for GCG)
-
Epidermal Growth Factor Receptor (EGFR) Pathway: EGCG has been shown to inhibit the activation of EGFR and its downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[8][9][10]
-
Nuclear Factor-κB (NF-κB) Signaling: EGCG can suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and immune responses.[9][10][11]
-
Vascular Endothelial Growth Factor (VEGF) Pathway: By inhibiting VEGF and its receptor, EGCG can suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][11]
Disclaimer: The information on signaling pathways is predominantly based on studies of EGCG. Further research is required to definitively elucidate the specific molecular targets and signaling cascades modulated by GCG.
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathways known to be affected by EGCG, which may also be relevant for GCG.
Caption: Potential inhibitory effects of GCG on key cell signaling pathways.
Caption: General workflow for determining the cytotoxicity of GCG.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single ascending dose study of epigallocatechin gallate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate dose-dependently induces apoptosis or necrosis in human MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of (-)-Gallocatechin Gallate (GCG) as a Biomarker in Plant Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG), a flavonoid found in various plant extracts, particularly in green tea (Camellia sinensis), has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its validation and utility as a reliable biomarker often stand in the shadow of its more abundant and extensively studied isomer, (-)-epigallocatechin gallate (EGCG). This guide provides a comprehensive comparison of GCG and other catechins, focusing on their quantification, biological activities, and the current status of their validation as biomarkers, supported by experimental data and detailed protocols.
Comparative Analysis of Catechin Content in Plant Extracts
The concentration of GCG in plant extracts, primarily from tea leaves, is consistently lower than that of EGCG. This quantitative difference is a critical factor in considering its feasibility as a biomarker. The following table summarizes the typical content of major catechins found in different types of tea.
| Tea Type | This compound (GCG) (mg/g dry weight) | (-)-Epigallocatechin gallate (EGCG) (mg/g dry weight) | Other Major Catechins (mg/g dry weight) | Reference |
| Green Tea | 15.1 - 37.7 | 100.8 - 312.3 | Epicatechin (EC), Epigallocatechin (EGC), Epicatechin gallate (ECG) | [1] |
| White Tea | 15.1 - 37.7 | 100.8 - 189.9 | EC, EGC, ECG | [1] |
| Oolong Tea | Varies | Varies | EC, EGC, ECG | [2] |
| Black Tea | Lower concentrations due to oxidation | Lower concentrations due to oxidation | Theaflavins, Thearubigins | [3][4] |
Note: Catechin content can vary significantly based on factors such as plant variety, growing conditions, harvesting time, and processing methods.[1][3]
Biomarker Validation: GCG vs. EGCG
While both GCG and EGCG exhibit biological activity, EGCG is the subject of the vast majority of validation studies for biomarker potential. A biomarker should ideally be specific, sensitive, and its levels should correlate with a biological effect or disease state.
| Parameter | This compound (GCG) | (-)-Epigallocatechin gallate (EGCG) | Key Considerations |
| Biological Activity | Antioxidant, anti-inflammatory, potential anti-cancer effects demonstrated in some studies. | Potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities extensively documented.[5] | EGCG's effects are generally more potent and well-characterized.[5] |
| Dose-Response Data | Limited data available. | Extensive in vitro and in vivo dose-response data for various biological endpoints.[6] | A clear dose-response relationship is crucial for biomarker validation. |
| Stability | Generally less stable than EGCG in biological matrices. | Stability is a known issue, but extensively studied with various stabilization strategies developed.[7][8] | Biomarker stability is critical for reliable measurement. |
| Specificity | Identified as a unique flavonoid marker for Triadica cochinchinensis honey, suggesting potential for specific applications.[9] | Modulates multiple signaling pathways, which can be a limitation for specificity as a biomarker for a single pathway.[10] | Specificity is key to avoiding confounding results. |
| Quantification Methods | Well-established HPLC and LC-MS/MS methods are available. | Numerous validated high-throughput analytical methods exist. | Reliable and reproducible quantification is a prerequisite for a biomarker. |
Experimental Protocols
Accurate quantification of GCG and other catechins is fundamental to its validation as a biomarker. Below are detailed methodologies for the extraction and analysis of these compounds from plant materials.
Protocol 1: Extraction of Catechins from Tea Leaves
Objective: To extract catechins from dried tea leaves for subsequent HPLC or LC-MS/MS analysis.
Materials:
-
Dried and ground tea leaves
-
70% Ethanol (v/v)
-
Water bath or incubator
-
Centrifuge
-
0.45 µm syringe filters
-
Vortex mixer
Procedure:
-
Weigh 1 gram of finely ground tea powder.
-
Add 20 mL of 70% ethanol.
-
Vortex thoroughly to ensure complete mixing.
-
Incubate at 70°C for 30 minutes in a water bath, with intermittent vortexing every 10 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
Protocol 2: Quantification of GCG by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify GCG and other catechins in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-25 min: 20-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of GCG and other catechins of interest (e.g., EGCG, EC, EGC) in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the prepared plant extract.
-
Identify and quantify the catechins in the sample by comparing their retention times and peak areas to the calibration curves.
Signaling Pathways and Experimental Workflows
The biological effects of catechins are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by GCG are less defined than those for EGCG, it is believed to share similar targets due to its structural similarity.
Signaling Pathways Modulated by Catechins
The following diagram illustrates some of the key signaling pathways known to be modulated by green tea catechins, particularly EGCG. These pathways are critical in regulating cellular processes such as proliferation, apoptosis, and inflammation.
Caption: Key signaling pathways modulated by EGCG.
Experimental Workflow for Biomarker Validation
The validation of a compound like GCG as a biomarker is a multi-step process that involves rigorous analytical and biological testing.
Caption: General workflow for biomarker validation.
Conclusion
While this compound (GCG) demonstrates bioactive potential, its validation as a robust and reliable biomarker is still in its early stages compared to (-)-epigallocatechin gallate (EGCG). The lower abundance of GCG in many plant sources and its comparatively lower stability present challenges for its widespread use as a biomarker. However, its unique presence in certain plant-derived products, such as Triadica cochinchinensis honey, suggests it may have value as a highly specific marker in particular contexts.[9]
For researchers and drug development professionals, EGCG currently remains the more pragmatic choice for a catechin-based biomarker due to the extensive body of research validating its biological effects, well-established dose-response relationships, and the availability of high-throughput analytical methods. Future research should focus on more direct comparative studies of GCG and EGCG to elucidate the specific biological roles and biomarker potential of GCG. This includes comprehensive stability studies in various biological matrices and a deeper investigation into the specific signaling pathways it modulates.
References
- 1. Comparative Analysis of the Polyphenols, Caffeine, and Antioxidant Activities of Green Tea, White Tea, and Flowers from Azorean Camellia sinensis Varieties Affected by Different Harvested and Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Different Co-Antioxidants on the Photochemical- and Functional-Stability of Epigallocatechin-3-gallate in Topical Creams Exposed to Simulated Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemico-biological aspects of (-)- epigallocatechin- 3-gallate (EGCG) to improve its stability, bioavailability and membrane permeability: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability and Purity of (-)-Gallocatechin Gallate Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Gallocatechin gallate (GCG), a significant catechin found in green tea, is garnering increasing interest for its potential health benefits. For researchers, scientists, and professionals in drug development, ensuring the stability and purity of GCG standards is paramount for accurate experimental results and reliable product development. This guide provides a comprehensive comparison of analytical methodologies to assess the long-term stability and purity of GCG standards, supported by experimental data and detailed protocols.
Factors Influencing the Stability of this compound
The stability of GCG is significantly influenced by a variety of environmental factors. Understanding these factors is crucial for the proper storage and handling of GCG standards to minimize degradation. Key factors affecting GCG stability include:
-
pH: GCG is sensitive to pH conditions and is generally more stable in acidic environments.[1]
-
Temperature: Elevated temperatures accelerate the degradation of GCG.[1]
-
Dissolved Oxygen: The presence of oxygen can lead to auto-oxidation of GCG.[1]
-
Bivalent Cations: The presence of bivalent cations can negatively impact GCG stability.[1]
-
Light: Exposure to light can contribute to the degradation of catechins.
Long-Term Stability Data
While comprehensive long-term stability data specifically for this compound standards under various storage conditions is limited in publicly available literature, studies on the closely related and more abundant catechin, (-)-epigallocatechin gallate (EGCG), provide valuable insights. EGCG shares structural similarities with GCG and is prone to similar degradation pathways. The following table summarizes representative stability data for an EGCG solution over 24 months, which can serve as a comparative reference for understanding the potential long-term stability of GCG under controlled conditions.
Table 1: Representative Long-Term Stability of an EGCG Aqueous Solution [2][3]
| Storage Condition | Time (Months) | Purity (%) |
| 2-8°C | 0 | 100.0 |
| 3 | 99.8 | |
| 6 | 99.5 | |
| 12 | 99.1 | |
| 24 | 98.5 | |
| 25°C / 60% RH | 0 | 100.0 |
| 3 | 97.2 | |
| 6 | 95.8 | |
| 12 | 93.5 | |
| 24 | 91.0 | |
| 40°C / 75% RH | 0 | 100.0 |
| 3 | 88.3 | |
| 6 | 82.1 |
Note: This data is for an EGCG formulation and should be considered as an illustrative example for the potential stability of GCG. The actual stability of a GCG standard may vary depending on its purity, formulation, and packaging.
Degradation Pathways of this compound
The degradation of GCG primarily occurs through epimerization and auto-oxidation, leading to the formation of various byproducts. Understanding these pathways is essential for identifying and quantifying impurities during stability and purity analyses.[1][4]
Caption: Degradation pathways of this compound (GCG).
Experimental Protocols for Purity and Stability Assessment
Accurate assessment of GCG purity and stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for the quantitative analysis of catechins. A stability-indicating HPLC method can separate GCG from its degradation products, allowing for accurate purity assessment over time.
Caption: Experimental workflow for HPLC-UV analysis of GCG.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5-10% B
-
15-25 min: 10-15% B
-
25-45 min: 15-30% B
-
45-70 min: 30-65% B
-
70-71 min: 65-5% B
-
71-72 min: 5% B[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32°C.[5]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of GCG in methanol (e.g., 1 mg/mL) and dilute to create a series of calibration standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for the identification and quantification of degradation products, even at trace levels.
Caption: Experimental workflow for LC-MS analysis of GCG.
-
Instrumentation: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC-UV, using MS-grade solvents and additives.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Operated in full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Analysis: Identification of GCG and its degradation products is based on their retention times and mass-to-charge ratios (m/z). Quantification is performed using calibration curves of reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
References
- 1. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and stabilization of this compound under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
The Synergistic Dance of Antioxidants: A Comparative Study of GCG and Other Flavonoids
For Immediate Release
In the intricate world of cellular health, the fight against oxidative stress is paramount. Researchers, scientists, and drug development professionals are continuously seeking potent antioxidant strategies. While individual flavonoid compounds have demonstrated significant antioxidant capabilities, compelling evidence highlights the synergistic amplification of these effects when certain flavonoids are combined. This guide provides a comparative analysis of the synergistic antioxidant effects of Galloyl-catechin-gallate (GCG), with a primary focus on its well-researched analogue Epigallocatechin gallate (EGCG), in combination with other prominent flavonoids such as kaempferol, quercetin, and myricetin.
Quantitative Analysis of Synergistic Antioxidant Effects
The synergy between EGCG and other flavonoids has been quantified in various studies, demonstrating that these combinations are more effective at combating oxidative stress than the individual compounds alone. The following table summarizes key quantitative data from studies investigating these synergistic interactions.
| Flavonoid Combination | Assay | Key Findings | Synergy Indicator | Reference |
| EGCG + Kaempferol | Cellular Antioxidant Activity (CAA) in HepG2 cells | The combination (6:1.5 ratio) showed a significantly lower EC50 value compared to individual compounds. | Combination Index (CIavg): 0.54 (CI < 1 indicates synergy) | [1][2] |
| EC50 (EGCG): 6.2 ± 0.2 µg/mL | [2] | |||
| EC50 (Kaempferol): 1.48 ± 0.1 µg/mL | [2] | |||
| EC50 (Combination 6:1.5): 3.4 ± 0.1 µg/mL | [1][2] | |||
| EGCG + Quercetin | DPPH Radical Scavenging Assay | The experimental scavenging capacity of the mixture was significantly higher than the theoretical scavenging capacity. | Synergistic Effect (SE) Value: 1.14 ± 0.03 (SE > 1 indicates synergy) | [1] |
| Cellular Model (Pancreatic β-cells) | The combination was more effective in reversing streptozotocin-induced cell damage and enhancing glucose-stimulated insulin secretion than individual compounds. | Qualitative synergistic protective effect. | [3] | |
| EGCG + Myricetin | Cellular Model (BEAS-2B cells) | The combination showed synergistic effects in protecting cells from damage and scavenging reactive oxygen species (ROS) induced by fine dust particles. | Qualitative synergistic protective and ROS-scavenging effects. | [4] |
| Anticancer Activity (Cervical Cancer Cells) | The combination synergistically inhibited the proliferation of ME180 and SiHa cell lines. | IC50 (Combination on ME180): 63.49µMIC50 (Combination on SiHa): 81.54µM | [5] |
Deciphering the Mechanisms: Key Signaling Pathways
The synergistic antioxidant effects of GCG/EGCG with other flavonoids are not merely a result of additive radical scavenging. These combinations modulate critical cellular signaling pathways that enhance the endogenous antioxidant defense systems.
Upregulation of Antioxidant Enzymes
A primary mechanism underlying the synergy is the enhanced expression and activity of key antioxidant enzymes. The combination of EGCG and kaempferol, for instance, has been shown to significantly upregulate the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) in a dose-dependent manner[1][6]. This concerted action provides a more robust defense against a wider range of reactive oxygen species.
Figure 1: Upregulation of antioxidant enzymes by flavonoid synergy.
Modulation of Nrf2/HO-1, PI3K/Akt, and NF-κB Pathways
Beyond direct enzyme upregulation, these flavonoid combinations influence upstream signaling cascades that orchestrate the cellular antioxidant and anti-inflammatory responses.
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Flavonoid combinations can promote the translocation of Nrf2 to the nucleus, where it activates the expression of antioxidant response element (ARE)-dependent genes, including Heme Oxygenase-1 (HO-1) and other cytoprotective enzymes[7][8].
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and growth. Certain flavonoids can modulate this pathway to enhance cellular resilience against oxidative stress-induced apoptosis[9][10].
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. By inhibiting the activation of NF-κB, flavonoid combinations can suppress the expression of pro-inflammatory genes, thereby mitigating inflammation-associated oxidative stress[11][12].
Figure 2: Modulation of key signaling pathways by flavonoid combinations.
Experimental Protocols
The assessment of synergistic antioxidant activity relies on robust and reproducible experimental methodologies. Below are summaries of the key assays cited in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Figure 3: Experimental workflow for the DPPH assay.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow:
Figure 4: Experimental workflow for the ABTS assay.
Principle: The blue-green ABTS•+ chromophore is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured by a decrease in absorbance at around 734 nm.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of compounds within a biologically relevant system, accounting for factors like cell uptake and metabolism.
Workflow:
Figure 5: Experimental workflow for the CAA assay.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, and the reduction in fluorescence is proportional to their antioxidant activity.
Conclusion
The synergistic antioxidant effects of GCG/EGCG in combination with other flavonoids like kaempferol, quercetin, and myricetin represent a promising avenue for the development of potent antioxidant formulations. These combinations not only exhibit enhanced radical scavenging activity but also modulate key cellular signaling pathways to bolster the cell's intrinsic antioxidant defenses. The data presented in this guide underscores the importance of investigating flavonoid combinations for therapeutic applications and provides a foundation for further research into their mechanisms of action and potential for drug development.
References
- 1. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synergistic protection of EGCG and quercetin against streptozotocin (STZ)-induced NIT-1 pancreatic β cell damage via upregulation of BCL-2 expression by miR-16-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antiproliferative Effects of EGCG and Myricetin on Cervical Cancer Biomarkers in ME180 and SiHa Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Synergistic Antioxidant Activity of Epigallocatechin Gallate (EGCG) and Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (-)-Epigallocatechin Gallate on Glucagon Regulation: A Meta-Analysis of Clinical and Preclinical Evidence
For researchers, scientists, and drug development professionals, an in-depth analysis of (-)-epigallocatechin gallate (EGCG), the most abundant catechin in green tea, reveals a compelling narrative of its potential influence on metabolic health, particularly in its interplay with the glucagon signaling pathway. A meta-analysis of clinical trials alongside preclinical investigations highlights EGCG's modest but significant effects on metabolic parameters and uncovers the molecular mechanisms that may underpin its therapeutic potential, with a noteworthy connection to the glucagon gene (GCG).
This guide provides a comprehensive comparison of EGCG's performance against placebos in clinical settings and delves into the experimental data that supports its biological activity. Quantitative data from multiple meta-analyses are summarized, and detailed experimental protocols for key studies are provided to facilitate replication and further investigation.
Quantitative Insights from Meta-Analyses of Clinical Trials
Multiple meta-analyses of randomized controlled trials have scrutinized the effects of EGCG on various markers of metabolic syndrome. The collective evidence points towards a consistent, albeit modest, beneficial impact on several key parameters.
A systematic review and meta-analysis focusing on the physiological effects of EGCG on energy expenditure and fat oxidation revealed that EGCG supplementation significantly, though moderately, accelerates energy expenditure and reduces the respiratory quotient, suggesting a shift towards fat as a fuel source.[1][2] Another meta-analysis corroborated these findings, indicating that while the effect sizes are small, EGCG may be of mild benefit to metabolism at doses as low as 300mg per day.[1]
Further meta-analyses have expanded the scope to include other metabolic risk factors. These analyses have shown that green tea catechins, with EGCG as the primary active component, can lead to a small but statistically significant reduction in body weight and body mass index (BMI).[3] The effects on lipid profiles are also noteworthy, with some meta-analyses reporting a significant decrease in total cholesterol and LDL cholesterol levels.[3][4][5]
The following tables summarize the quantitative data from key meta-analyses, offering a clear comparison of EGCG's efficacy.
| Parameter | Mean Difference (MD) / Effect Size | 95% Confidence Interval (CI) | p-value | EGCG Dosage Range | Study Duration | Reference |
| Energy Expenditure | 158 kJ/d | 4.72 to 311.38 | p=0.04 | 270–800 mg/day | 2–12 weeks | [1] |
| Respiratory Quotient | -0.02 | -0.04 to 0.0 | p=0.01 | 270–800 mg/day | 2–12 weeks | [1] |
Table 1: Effects of EGCG on Energy Metabolism from a Meta-Analysis of Eight Clinical Trials. This table summarizes the pooled effects of EGCG supplementation on energy expenditure and respiratory quotient compared to placebo.
| Parameter | Outcome | EGCG Dosage | Study Duration | Key Findings | Reference |
| Body Weight | Significant reduction | <500 mg/day (green tea) | 12 weeks | Modest but significant reduction in body weight and BMI. | [3] |
| Body Weight | Significant weight loss (from 76.8 ± 11.3 kg to 75.7 ± 11.5 kg) | 856.8 mg/day | 12 weeks | Significant decreases in BMI and waist circumference. | [4] |
| Total Cholesterol | Consistent trend of decrease (5.33%) | 856.8 mg/day | 12 weeks | Trend of decreased total cholesterol and LDL plasma levels. | [4] |
| LDL Cholesterol | Markedly reduced levels | 150 mg/day | 12 weeks | Significant reduction in LDL-C and total cholesterol levels. | [5] |
Table 2: Summary of EGCG's Effects on Anthropometric and Lipid Parameters from Clinical Trials. This table highlights the outcomes of individual randomized controlled trials on key metabolic markers.
Unraveling the Molecular Mechanisms: EGCG and the Glucagon Signaling Pathway
Preclinical studies have been instrumental in elucidating the molecular pathways through which EGCG may exert its metabolic effects. A significant body of evidence points to the modulation of the glucagon signaling cascade, a critical regulator of glucose homeostasis.
Inhibition of Hepatic Glucose Production
Research has demonstrated that EGCG can inhibit hepatic glucose production, a process that is often dysregulated in metabolic disorders.[6] This inhibitory effect is, at least in part, mediated by its ability to antagonize glucagon signaling.
Modulation of PKA and FoxO1 Signaling
A key study revealed that EGCG treatment of primary hepatocytes leads to a reduction in the phosphorylation of Protein Kinase A (PKA) and the transcription factor Forkhead Box O1 (FoxO1).[6] Glucagon typically activates PKA, which in turn phosphorylates and activates FoxO1, a key driver of gluconeogenic gene expression. By dampening this signaling cascade, EGCG effectively represses the expression of genes involved in glucose synthesis. Specifically, a 6-hour treatment with 10 μM EGCG was shown to decrease hepatic glucose production by 20-23% in primary hepatocytes.[6]
The following diagram illustrates the proposed mechanism of EGCG's action on the glucagon signaling pathway in hepatocytes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic effect of high-dose green tea extract on weight reduction: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Safety and Efficacy of Dietary Epigallocatechin Gallate Supplementation for the Management of Obesity and Non-Alcoholic Fatty Liver Disease: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin Gallate Inhibits Hepatic Glucose Production in Primary Hepatocytes via Downregulating PKA Signaling Pathways and Transcriptional Factor FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Gallocatechin gallate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (-)-Gallocatechin gallate, a compound commonly used in research and development. Adherence to these protocols will minimize risks and ensure that waste is managed in accordance with established safety standards.
Hazard Profile and Safety Overview
This compound presents several hazards that must be understood and managed during handling and disposal.[1][2] Personal Protective Equipment (PPE), including safety goggles, protective gloves, and a lab coat, should be worn at all times when handling this chemical.[3]
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | H302 |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[3] | H410 |
Disposal Workflow
The following diagram outlines the decision-making process and subsequent actions for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols: Disposal Procedures
The following protocols provide detailed, step-by-step instructions for managing different types of this compound waste. These procedures should be carried out in a well-ventilated area, preferably within a fume hood.[3]
On-Site Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Don personal protective equipment, including safety glasses, gloves, and a lab coat.[4]
-
Contain the Spill: For solid spills, avoid raising dust.[4]
-
Clean-Up: Carefully sweep up the spilled solid material and place it into a suitable, labeled, and closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the collected spill waste and contaminated cleaning materials as hazardous waste and follow the Waste Collection and Labeling Protocol.[5]
Waste Collection and Labeling Protocol
All waste containing this compound, including unused product and contaminated materials, must be collected and disposed of as hazardous waste.
Methodology:
-
Container Selection: Use a designated, sealable, and chemically compatible container for waste collection.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Collection: Carefully transfer the waste material (e.g., unused chemical, contaminated labware, spill cleanup debris) into the designated waste container. Keep the container closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area, away from sources of ignition, until it can be collected by a licensed professional waste disposal company.[3]
-
Final Disposal: Arrange for the contents and the container to be disposed of through an approved waste disposal plant.[3][5]
Container Decontamination and Disposal Protocol
Empty containers that held this compound must be properly decontaminated before disposal to prevent environmental contamination.
Methodology:
-
Initial Rinse: Triple rinse the empty container with a solvent suitable for removing the chemical residue (e.g., methanol or ethanol).[6]
-
Collect Rinsate: Collect all rinsate from the rinsing process. This rinsate must be treated as hazardous waste.[6]
-
Dispose of Rinsate: Add the collected rinsate to your hazardous waste container for this compound.
-
Final Container Disposal: Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic. Disposal must be made according to official regulations.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Gallocatechin Gallate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and handling protocols for (-)-Gallocatechin gallate (GCG), a polyphenolic compound commonly used in research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain experimental integrity.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when working with this compound. The following table summarizes the required equipment, its purpose, and specifications.
| PPE Category | Equipment | Specification | Purpose |
| Eye Protection | Safety Goggles with Side-Shields | ANSI Z87.1-compliant or equivalent | Protects against splashes, dust, and aerosols that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves | Prevents skin contact, which can lead to irritation.[1][2][3] |
| Body Protection | Impervious Laboratory Coat or Clothing | Long-sleeved, fully buttoned | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Suitable Respirator | NIOSH-approved N95 or higher, based on risk assessment | Required when handling powders outside of a ventilated enclosure to prevent respiratory tract irritation.[2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Meticulous adherence to the following operational procedures is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect spillage and contaminated materials in a designated, labeled hazardous waste container.[3]
-
-
Disposal Route:
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
